molecular formula C7H13N3 B073526 5-Amino-1-isopropyl-3-methylpyrazole CAS No. 1124-16-9

5-Amino-1-isopropyl-3-methylpyrazole

Cat. No.: B073526
CAS No.: 1124-16-9
M. Wt: 139.2 g/mol
InChI Key: OCSWHADWFJTNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-isopropyl-3-methylpyrazole (CAS 1124-16-9) is a high-value heterocyclic building block and privileged scaffold in medicinal and agrochemical research. This compound serves as a versatile precursor in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles such as pyrazolo[3,4-d]pyrimidines and other fused systems relevant to drug discovery . Its primary application lies as a key intermediate in the synthesis of novel pharmaceutical compounds. Research highlights its role in the development of potent and selective kinase inhibitors, including specific RET kinase inhibitors for oncology research, as well as other potential anti-inflammatory and anticancer agents . Furthermore, this aminopyrazole derivative is utilized in agrochemical research for creating advanced pesticides and herbicides, contributing to improved crop protection solutions . The 5-aminopyrazole core is recognized as a potent reagent and a fascinating template for combinatorial chemistry, enabling the generation of diverse molecular libraries for biological screening . Key Research Applications: • Pharmaceutical Intermediate: Building block for kinase inhibitors (e.g., RET), anti-inflammatory, and anticancer agents . • Agrochemical Research: Synthesis of modern pesticides and herbicides . • Organic Synthesis: Versatile precursor for synthesizing fused and poly-substituted heterocyclic scaffolds . Warning: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)10-7(8)4-6(3)9-10/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSWHADWFJTNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920749
Record name 3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-16-9
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 5-amino-1-isopropyl-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-isopropyl-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-1-isopropyl-3-methylpyrazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the most common synthetic route, including a step-by-step experimental protocol, characterization data, and a process workflow.

Introduction

This compound is a substituted aminopyrazole that serves as a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole scaffold is a prominent feature in many pharmaceuticals due to its ability to engage in various biological interactions. The specific substitution pattern of this compound, featuring an isopropyl group at the N1 position and a methyl group at the C3 position, offers unique steric and electronic properties that can be exploited in the design of novel therapeutic agents. This guide focuses on a robust and widely applicable method for its preparation.

Synthetic Route

The most direct and efficient synthesis of this compound involves the condensation and subsequent cyclization of a β-ketonitrile with a substituted hydrazine. Specifically, the reaction between acetoacetonitrile (3-oxobutanenitrile) and isopropylhydrazine is the preferred method.

The reaction proceeds via an initial condensation of the hydrazine with the ketone carbonyl of acetoacetonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring.

Reaction Scheme:

G Acetoacetonitrile Acetoacetonitrile Intermediate Hydrazone Intermediate Acetoacetonitrile->Intermediate + Isopropylhydrazine Isopropylhydrazine Isopropylhydrazine Product This compound Intermediate->Product - H2O (Cyclization) Water H2O

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar aminopyrazole derivatives.

Materials:

  • Acetoacetonitrile (3-oxobutanenitrile)

  • Isopropylhydrazine (or its hydrochloride salt)

  • Ethanol (or other suitable solvent like toluene)

  • Glacial Acetic Acid (optional, as catalyst)

  • Sodium Bicarbonate (for neutralization if using a salt)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve acetoacetonitrile (1.0 eq) in ethanol.

  • Reagent Addition: To the stirred solution, add isopropylhydrazine (1.0-1.2 eq) dropwise at room temperature. If using isopropylhydrazine hydrochloride, it is necessary to add a base such as sodium bicarbonate (1.1 eq) to the reaction mixture to liberate the free hydrazine. A catalytic amount of glacial acetic acid can be added to facilitate the initial condensation.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • If a salt was used, add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by vacuum distillation.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleStoichiometry
AcetoacetonitrileC₄H₅NO83.09Starting Material1.0 eq
IsopropylhydrazineC₃H₈N₂74.12Starting Material1.0 - 1.2 eq
This compound C₇H₁₃N₃ 139.20 Product -

Table 2: Typical Reaction Parameters and Yields

ParameterValue
SolventEthanol
TemperatureReflux (~78 °C)
Reaction Time4 - 8 hours
Typical Yield 70 - 90% (after purification)

Table 3: Characterization Data for this compound

AnalysisExpected Results
Appearance Off-white to pale yellow solid or oil.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~5.3 (s, 1H, pyrazole-H), ~4.2 (septet, 1H, CH of isopropyl), ~3.5 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃ at C3), ~1.4 (d, 6H, CH₃ of isopropyl).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~155 (C5-NH₂), ~145 (C3-CH₃), ~95 (C4), ~50 (CH of isopropyl), ~22 (CH₃ of isopropyl), ~12 (CH₃ at C3).
Mass Spectrometry (ESI-MS) m/z: 140.12 [M+H]⁺
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching of NH₂), ~2970 (C-H stretching), ~1620 (N-H bending), ~1580 (C=N stretching of pyrazole ring).

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Dissolve Acetoacetonitrile in Ethanol B 2. Add Isopropylhydrazine A->B C 3. Reflux for 4-8 hours B->C D 4. Cool and Evaporate Solvent C->D E 5. Aqueous Work-up & Extraction with Ethyl Acetate D->E F 6. Dry and Concentrate Organic Phase E->F G 7. Column Chromatography or Vacuum Distillation F->G H H G->H Final Product: This compound

Caption: Step-by-step workflow for the synthesis of this compound.

Reaction Mechanism

G Start Acetoacetonitrile + Isopropylhydrazine Step1 Nucleophilic attack of hydrazine on carbonyl carbon Start->Step1 Intermediate1 Formation of a tetrahedral intermediate Step1->Intermediate1 Step2 Elimination of water Intermediate1->Step2 Intermediate2 Formation of Hydrazone Step2->Intermediate2 Step3 Tautomerization (optional, to enamine form) Intermediate2->Step3 Step4 Intramolecular nucleophilic attack of amino group on nitrile Step3->Step4 Intermediate3 Formation of a five-membered ring intermediate Step4->Intermediate3 Step5 Proton transfer and aromatization Intermediate3->Step5 Product This compound Step5->Product

Caption: Proposed reaction mechanism for the formation of this compound.

Conclusion

The synthesis of this compound via the condensation of acetoacetonitrile and isopropylhydrazine is a reliable and high-yielding method. This technical guide provides researchers and drug development professionals with the necessary information to perform this synthesis and characterize the final product. The straightforward nature of this reaction, coupled with the ready availability of the starting materials, makes it an attractive route for accessing this important synthetic intermediate.

Physicochemical Properties of 5-Amino-1-isopropyl-3-methylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-isopropyl-3-methylpyrazole is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Understanding the physicochemical properties of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related compounds and established methodologies to provide a predictive framework.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties are influenced by the interplay of its amino, isopropyl, and methyl substituents on the pyrazole ring.

Table 1: Summary of Predicted and Known Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundNotes and Comparative Data
Molecular Formula C₇H₁₃N₃-
Molecular Weight 139.20 g/mol [1]-
Appearance Solid[1]Pyrazole derivatives are often crystalline solids at room temperature.
Melting Point (°C) Not availableFor comparison, the melting point of 3-amino-5-methylpyrazole is 45-47 °C[2]. The melting point of 5-amino-1,3-dimethylpyrazole is 65-69 °C[3]. The presence of the isopropyl group may influence the crystal lattice and thus the melting point.
Boiling Point (°C) Not availableFor comparison, the boiling point of 3-amino-5-methylpyrazole is 213 °C at 14 mmHg[2]. Due to the potential for hydrogen bonding, a relatively high boiling point is expected.
Water Solubility Not availableThe amino group can participate in hydrogen bonding, which may enhance aqueous solubility. However, the isopropyl and methyl groups are lipophilic and may decrease solubility. The overall solubility will be a balance of these factors.
pKa Not availableThe amino group imparts basic character to the molecule. The pKa of the conjugate acid is expected to be in the range typical for arylamines, but influenced by the electronic nature of the pyrazole ring.
LogP (Octanol-Water Partition Coefficient) Not availableThe isopropyl and methyl groups will contribute to a higher logP value, indicating increased lipophilicity compared to unsubstituted 5-aminopyrazole. A positive logP value is anticipated.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental indicator of purity.

Methodology: Capillary Melting Point Method [4][5][6]

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind solid sample to a fine powder B Pack into capillary tube A->B C Place capillary in melting point apparatus D Heat slowly (1-2 °C/min) C->D E Observe melting D->E F Record temperature range (onset to completion) E->F p38_MAPK_Pathway Stress Inflammatory Stimuli / Stress MKKs MAPKKs (MKK3/6) Stress->MKKs activates p38 p38 MAPK MKKs->p38 phosphorylates TF Transcription Factors (e.g., ATF2, CREB) p38->TF activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TF->Cytokines upregulates transcription Inhibitor This compound (Potential Inhibitor) Inhibitor->p38 inhibits COX_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 substrate PGs Prostaglandins COX2->PGs catalyzes Inflammation Inflammation & Pain PGs->Inflammation mediates Inhibitor This compound (Potential Inhibitor) Inhibitor->COX2 inhibits SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve isopropylhydrazine in solvent B Add acetoacetonitrile A->B C Heat under reflux B->C D Cool and remove solvent C->D E Purify by recrystallization or chromatography D->E F This compound E->F Yields

References

An In-depth Technical Guide to 5-Amino-1-isopropyl-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-1-isopropyl-3-methylpyrazole, a heterocyclic amine belonging to the versatile class of 5-aminopyrazoles. This class of compounds is of significant interest to the pharmaceutical industry due to its proven track record as a scaffold in the development of potent and selective kinase inhibitors. This document covers the chemical identity, physicochemical properties, synthesis, and known biological activities of aminopyrazoles, with a focus on their potential applications in drug discovery and development. While specific experimental data for the title compound is limited in publicly available literature, this guide leverages data from closely related analogs to provide a thorough and practical resource.

Chemical Identity and Structure

This compound is a substituted pyrazole with the following identifiers:

  • Chemical Name: this compound

  • CAS Number: 1124-16-9

  • Molecular Formula: C₇H₁₃N₃

  • Molecular Weight: 139.19 g/mol

Structure:

G start Start Materials: Acetoacetonitrile and Isopropylhydrazine step1 Condensation Reaction start->step1 step2 Cyclization step1->step2 product Product: This compound step2->product purification Purification (e.g., Crystallization or Chromatography) product->purification G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor Ligand->RTK Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->Dimerization Inhibition

Aminopyrazole Derivatives: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their versatile scaffold has been extensively explored for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. This technical guide provides a comprehensive literature review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships (SAR) of aminopyrazole derivatives. It is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key signaling pathways and experimental workflows. The aminopyrazole core, characterized by a pyrazole ring bearing an amino substituent, has proven to be a privileged structure in drug design, with derivatives showing potent inhibitory activity against various protein kinases and other biological targets.[1][2][3] This guide will delve into the nuances of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole regioisomers, highlighting their distinct synthetic routes and pharmacological profiles.

Synthesis of Aminopyrazole Derivatives

The synthesis of aminopyrazole derivatives can be broadly categorized based on the position of the amino group on the pyrazole ring. Various synthetic strategies have been developed to afford 3-amino, 4-amino, and 5-aminopyrazole cores, often employing multi-component reactions or classical condensation methods.

Synthesis of 3-Aminopyrazole Derivatives

A common and effective method for the synthesis of 3-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine.[4] This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization.

Experimental Protocol: General Synthesis of 3-Aminopyrazoles

A solution of a β-ketonitrile (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol is prepared. A catalytic amount of a weak acid, like acetic acid, is often added to facilitate the reaction. The reaction mixture is then heated to reflux for a period of 4 to 24 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the desired 3-aminopyrazole derivative.[5]

Synthesis of 4-Aminopyrazole Derivatives

The Knorr pyrazole synthesis is a classical and versatile method for preparing 4-aminopyrazole derivatives.[4] This approach typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, where the amino group is introduced via a precursor functional group.

Experimental Protocol: Knorr Synthesis of 4-Aminopyrazoles

The synthesis commences with the conversion of a 1,3-dicarbonyl compound to its corresponding oxime derivative. This is typically achieved by reacting the dicarbonyl compound with a nitrite source, such as sodium nitrite, in an acidic medium (e.g., hydrochloric acid or acetic acid) at room temperature.[4] The resulting oxime is then subjected to a condensation reaction with hydrazine or a substituted hydrazine. The reaction is generally carried out in a protic solvent like ethanol at room temperature or with gentle heating.[4] After the reaction is complete, the product is isolated by filtration if it precipitates, or by extraction following solvent evaporation. Purification is then performed by recrystallization or column chromatography.

Synthesis of 5-Aminopyrazole-4-carbonitrile Derivatives

A highly efficient and widely used method for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives is the three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[1][6][7] This one-pot synthesis is valued for its operational simplicity and high yields.

Experimental Protocol: Multi-component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

In a reaction vessel, the aldehyde (1 mmol), malononitrile (1 mmol), and the hydrazine derivative (1 mmol) are combined in a suitable solvent system, such as a mixture of water and ethanol. A catalyst, which can range from a simple base to a more complex system like functionalized nanoparticles, is often added to promote the reaction.[1] The reaction mixture is then stirred at a specific temperature (e.g., 55 °C) for a duration of 15 to 30 minutes, with the reaction progress monitored by TLC.[1] Upon completion, the product is typically isolated by filtration, washed with a suitable solvent, and dried. This method often provides high yields of the desired 5-aminopyrazole-4-carbonitrile derivative with minimal need for further purification.[1][8]

Biological Activities and Therapeutic Potential

Aminopyrazole derivatives have demonstrated a remarkable range of biological activities, with a significant focus on their potential as anticancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, particularly protein kinases.

Anticancer Activity

The anticancer potential of aminopyrazole derivatives is well-documented, with numerous studies reporting their potent cytotoxic effects against a variety of cancer cell lines.[9] These compounds often exert their effects by targeting critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A primary mechanism through which aminopyrazole derivatives exhibit their anticancer effects is the inhibition of protein kinases. These enzymes play a central role in regulating cell growth, differentiation, and apoptosis, and their dysregulation is a hallmark of many cancers. Aminopyrazoles have been successfully developed as inhibitors of several key kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): Aminopyrazole-based compounds have been identified as potent inhibitors of CDKs, such as CDK2 and CDK5.[10] By inhibiting these kinases, they can induce cell cycle arrest and apoptosis in cancer cells.

  • Mitogen-Activated Protein Kinases (MAPKs): The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation and is implicated in cancer progression. Aminopyrazole derivatives have been developed as selective inhibitors of p38 MAPK.

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is vital for immune responses and cell growth, and its aberrant activation is linked to various cancers. 4-Amino-(1H)-pyrazole derivatives have been designed as potent inhibitors of JAKs.[11]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in numerous cancers. Aminopyrazole-based inhibitors have been developed that show activity against both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[12]

Table 1: Anticancer Activity of Selected Aminopyrazole Derivatives

Compound IDTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
SR-3576 JNK3-0.007
Compound 24 CDK2/5MiaPaCa-2< 1[10]
Compound 3f JAK1, JAK2, JAK3HEL< 0.35[11]
Compound 11b JAKsK5620.37[11]
Compound C5 EGFRMCF-70.08[13]
Compound 53 EGFR/VEGFR-2HepG215.98[9]
Compound 54 EGFR/VEGFR-2HepG213.85[9]
Compound 43 PI3 KinaseMCF70.25[9]
Anti-inflammatory Activity

The anti-inflammatory properties of aminopyrazole derivatives are often linked to their ability to inhibit key inflammatory mediators and signaling pathways. Their role as p38 MAPK inhibitors is particularly relevant in this context, as this kinase is a central regulator of pro-inflammatory cytokine production.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized aminopyrazole derivatives, a series of standardized in vitro assays are typically employed. These assays provide crucial data on the compounds' potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay is a luminescent-based method used to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test aminopyrazole compounds in an appropriate solvent, typically DMSO. Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase enzyme, and the substrate. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[14]

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14]

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminopyrazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[15] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[15]

Western Blot Analysis for MAPK Signaling

Western blotting is a technique used to detect and quantify the expression levels of specific proteins, including their phosphorylation status, which is a key indicator of signaling pathway activation.

Protocol:

  • Cell Lysis and Protein Quantification: After treating cells with the aminopyrazole derivatives, lyse the cells to extract the total protein. Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., p-p38 and total p38) overnight at 4°C.[17]

    • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]

  • Detection and Analysis: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations of Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by aminopyrazole derivatives and a general experimental workflow.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Activates Aminopyrazole Aminopyrazole Derivative Aminopyrazole->p38_MAPK Inhibits Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response

Caption: p38 MAPK signaling pathway and the inhibitory action of aminopyrazole derivatives.

Experimental_Workflow Start Synthesis of Aminopyrazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) Start->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Viability->SAR_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) SAR_Analysis->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: General experimental workflow for the development of aminopyrazole-based inhibitors.

Conclusion

Aminopyrazole derivatives represent a highly valuable and versatile scaffold in the pursuit of novel therapeutic agents. Their synthetic accessibility, coupled with their proven ability to potently and selectively modulate the activity of key biological targets, particularly protein kinases, ensures their continued prominence in drug discovery research. This technical guide has provided a comprehensive overview of the current landscape of aminopyrazole chemistry and biology, offering detailed protocols, comparative data, and visual aids to support ongoing and future research endeavors. The continued exploration of the chemical space around the aminopyrazole core, guided by a deeper understanding of structure-activity relationships and target engagement, holds significant promise for the development of next-generation therapies for cancer, inflammatory disorders, and other diseases.

References

The Expanding Therapeutic Potential of Pyrazole Scaffolds: A Technical Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the pyrazole nucleus has emerged as a privileged scaffold, consistently yielding novel compounds with a broad spectrum of biological activities. This technical guide offers an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of newly synthesized pyrazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising area of medicinal chemistry. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in the biological evaluation of these compounds.

Anticancer Activity: Targeting the Machinery of Cell Death

Novel pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Quantitative Anticancer Data

The a diverse array of cancer cell lines, with IC50 values often in the low micromolar range. The following table summarizes the in vitro cytotoxic activity of several recently developed pyrazole compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5bK562 (Leukemia)0.021[1]
A549 (Lung)0.69[1]
MCF-7 (Breast)1.7[1]
Compound 18hHL-60 (Leukemia)8.99[2]
MCF-7 (Breast)12.48[2]
MDA-MB-231 (Breast)7.18[2]
Compound 10bMCF-7 (Breast)3.9 - 35.5[3]
Compound 13lHCT116 (Colon)Potent (Specific value not provided)[4]
Compound 5HepG2 (Liver)13.14[5]
MCF-7 (Breast)8.03[5]
Compound 3fMDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate solvent. Add the compounds at various concentrations to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[3][6]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting cell viability against compound concentration.[3]

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Add Pyrazole Compounds incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO (Solubilization) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability & IC50 Value read->calculate Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade pyrazole Novel Pyrazole Compounds bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 Inhibition bax Bax (Pro-apoptotic) pyrazole->bax Activation bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Assay Procedure cluster_result Result Analysis prep_agar Prepare & Pour Mueller-Hinton Agar inoculate Inoculate Agar Plate with Microorganism prep_agar->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate apply_disk Apply Pyrazole-impregnated Disk to Agar inoculate->apply_disk incubate Incubate Plate (24-72h) apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Activity (Susceptible/Resistant) measure_zone->interpret NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS (Lipopolysaccharide) ikk IKK Complex lps->ikk Activates pyrazole Novel Pyrazole Compounds pyrazole->ikk Inhibition ikb IκBα ikk->ikb Phosphorylates ikb_nfkb nfkb_complex NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb_complex->nfkb_nuc Translocation ikb_nfkb->nfkb_complex Release dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) dna->genes Induces

References

Spectroscopic Characterization of 5-Amino-1-isopropyl-3-methylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Amino-1-isopropyl-3-methylpyrazole. It is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis and analysis of heterocyclic compounds. This document outlines the expected spectroscopic data based on the compound's structure and provides detailed, generalized experimental protocols for key analytical techniques.

Chemical Structure

Systematic Name: 1-isopropyl-3-methyl-1H-pyrazol-5-amine

Molecular Formula: C₇H₁₃N₃

Molecular Weight: 139.20 g/mol

CAS Number: 1124-16-9

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of its functional groups and comparison with similar pyrazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2 - 4.5Septet1H-CH(CH₃)₂
~5.4Singlet1HPyrazole C4-H
~3.5 - 4.0 (broad)Singlet2H-NH₂
~2.1Singlet3HPyrazole C3-CH₃
~1.3Doublet6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~155Pyrazole C5-NH₂
~148Pyrazole C3-CH₃
~90Pyrazole C4
~48-CH(CH₃)₂
~23-CH(CH₃)₂
~12Pyrazole C3-CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amino group)
2970 - 2850MediumC-H stretch (aliphatic)
~1620StrongN-H bend (amino group)
~1580MediumC=N stretch (pyrazole ring)
~1500MediumC=C stretch (pyrazole ring)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
139[M]⁺ (Molecular ion)
124[M - CH₃]⁺
96[M - C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Characterization_Workflow start Compound Synthesis (this compound) purification Purification (e.g., Crystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation final_report Final Characterization Report structure_elucidation->final_report data_analysis->structure_elucidation

Caption: Workflow for Spectroscopic Characterization.

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to act as a hydrogen bond acceptor, combined with its metabolic stability and synthetic accessibility, make it a cornerstone in the design of novel therapeutic agents.[4] Pyrazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, leading to the development of numerous FDA-approved drugs for a wide range of diseases, including inflammation, cancer, obesity, and erectile dysfunction.[4][5][6][7]

This technical guide provides a comprehensive overview of the therapeutic applications of substituted pyrazoles, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.

Anti-inflammatory Applications: Selective COX-2 Inhibition

The most prominent application of pyrazole derivatives in anti-inflammatory therapy is the selective inhibition of cyclooxygenase-2 (COX-2).[8][9] Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1, which is involved in maintaining the gastric lining, and COX-2, which is induced at sites of inflammation.[10] The selective inhibition of COX-2 allows for potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10][11]

Celecoxib , a diaryl-substituted pyrazole, is a flagship example of a selective COX-2 inhibitor.[8] Its mechanism involves the binding of its polar sulfonamide side chain to a hydrophilic pocket near the active site of the COX-2 enzyme, a feature not present in COX-1.[11][12] This selective binding prevents the conversion of arachidonic acid to prostaglandin precursors, which are key mediators of pain and inflammation.[10][11][13]

Signaling Pathway: COX-2 Inhibition

The diagram below illustrates the mechanism of action for pyrazole-based COX-2 inhibitors like Celecoxib.

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (Pain & Inflammation) COX2_Enzyme->Prostaglandins Converts to Inflammation_Response Pain & Inflammation Response Prostaglandins->Inflammation_Response Celecoxib Substituted Pyrazole (e.g., Celecoxib) Celecoxib->COX2_Enzyme Selectively Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2_Enzyme Upregulates

Mechanism of selective COX-2 inhibition by substituted pyrazoles.
Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory potency of representative pyrazole derivatives.

CompoundTargetActivityAssayReference
Celecoxib COX-2~10-20 times more selective for COX-2 over COX-1In vitro enzyme assays[11]
Compound 6b Inflammation85.78% edema inhibitionCarrageenan-induced paw edema[9]
Indomethacin (Ref.) COX-1/COX-272.99% edema inhibitionCarrageenan-induced paw edema[9]
Celebrex (Ref.) COX-283.76% edema inhibitionCarrageenan-induced paw edema[9]

Anticancer Applications: Kinase Inhibition

The pyrazole scaffold is integral to the development of numerous protein kinase inhibitors, a cornerstone of targeted cancer therapy.[2][14][15] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.[2] Pyrazole derivatives can be designed to act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of specific kinases and blocking their phosphorylating activity.[16]

Substituted pyrazoles have been successfully developed to target a wide array of kinases, including:

  • EGFR and VEGFR-2 : Dual inhibition of these receptors is a strategy to suppress tumor growth and angiogenesis.[17][18]

  • CDKs (Cyclin-Dependent Kinases) : Inhibition of CDKs can arrest the cell cycle and induce apoptosis.[19][20]

  • BCR-ABL : A key target in chronic myeloid leukemia (CML).[2]

  • Aurora Kinases : Essential for mitotic progression, making them attractive anticancer targets.[2]

  • PI3K/AKT Pathway : A central pathway regulating cell survival and proliferation.[20]

Logical Relationship: Kinase Inhibition Mechanism

The diagram below shows the general mechanism of ATP-competitive kinase inhibition by pyrazole-based drugs.

Kinase_Inhibition cluster_kinase Kinase Enzyme ATP_Binding_Site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) ATP_Binding_Site->Phosphorylated_Substrate Phosphorylates Substrate Blocked_Signal Signal Blocked ATP_Binding_Site->Blocked_Signal Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Site Binds Substrate Protein Substrate Substrate->Substrate_Binding_Site Binds Pyrazole_Inhibitor Pyrazole-Based Kinase Inhibitor Pyrazole_Inhibitor->ATP_Binding_Site Competitively Binds & Inhibits

General mechanism of ATP-competitive kinase inhibition.
Quantitative Data: Anticancer and Kinase Inhibitory Activity

This table presents the inhibitory concentrations (IC₅₀) of various pyrazole derivatives against cancer cell lines and specific kinases.

CompoundTarget Kinase(s)Antiproliferative IC₅₀Cell LineReference
Compound 57 DNA Binding Agent3.11–4.91 µMHepG2, MCF7, HeLa[17]
Compound 54 EGFR, VEGFR-213.85 µMHepG2[17]
Compound 9 EGFR, VEGFR-2EGFR IC₅₀: 0.11 µMVEGFR-2 IC₅₀: 0.22 µMN/A (Enzyme Assay)[18]
Compound 4 Not specified0.31 µMHEPG2[18]
Compound 29 CDK210.05 µMHepG2[20]
Compound 43 PI3 Kinase0.25 µMMCF7[20]
Compound 46 PIM-11.51 µMHCT116[20]
Compound 48 Haspin1.7 µMHCT116[20]
Afuresertib (Ref.) Akt1Ki: 0.08 nMN/A (Enzyme Assay)[2]
Asciminib Bcr-Abl0.5 nMN/A (Enzyme Assay)[2]

Other Key Therapeutic Applications

The versatility of the pyrazole scaffold extends to numerous other therapeutic areas.

  • Obesity and Metabolic Disorders : Rimonabant , a 1,5-diarylpyrazole, was developed as a selective cannabinoid receptor 1 (CB1) antagonist or inverse agonist.[21][22] The endocannabinoid system is involved in regulating appetite and energy balance.[22][23] By blocking CB1 receptors in the brain and peripheral tissues like adipose tissue, Rimonabant was shown to decrease appetite, reduce body weight, and improve metabolic profiles, including lipid and glucose metabolism.[21][23][24] However, it was withdrawn from the market due to adverse psychiatric side effects, underscoring the complexities of targeting central nervous system pathways.[21][24]

  • Erectile Dysfunction : Sildenafil , a well-known treatment for erectile dysfunction, features a fused pyrazole ring system (a pyrazolo[4,3-d]pyrimidine).[6][25] It acts by selectively inhibiting phosphodiesterase type 5 (PDE5).[26] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[26] Inhibition of PDE5 leads to elevated cGMP levels, promoting smooth muscle relaxation, vasodilation, and increased blood flow, which facilitates an erection upon sexual stimulation.[26]

Signaling Pathway: CB1 Receptor Antagonism

The diagram below depicts the action of Rimonabant on the endocannabinoid system.

CB1_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1_Receptor CB1 Receptor Appetite_Stimulation Appetite Stimulating Pathways CB1_Receptor->Appetite_Stimulation Leads to Appetite_Reduction Appetite Reduced CB1_Receptor->Appetite_Reduction Endocannabinoids Endocannabinoids (e.g., Anandamide) Endocannabinoids->CB1_Receptor Activates Rimonabant Substituted Pyrazole (Rimonabant) Rimonabant->CB1_Receptor Blocks / Inverse Agonist Drug_Discovery_Workflow Synthesis Synthesis of Pyrazole Library Screening High-Throughput Biological Screening (In Vitro Assays) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Analysis Lead_Opt Lead Optimization (Improve Potency, Selectivity, ADME Properties) SAR->Lead_Opt Informs Lead_Opt->Synthesis Iterative Redesign Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

References

The 5-Aminopyrazole Scaffold: A Technical Guide to Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of biologically active compounds. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of early-stage research on 5-aminopyrazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their role as kinase inhibitors in oncology.

Core Synthesis Strategies

The versatility of the 5-aminopyrazole scaffold stems from several reliable synthetic routes. The most common and adaptable method involves the condensation of a β-ketonitrile with hydrazine or its derivatives. This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the 5-aminopyrazole ring.[1] Variations of this approach allow for the introduction of a diverse array of substituents at various positions of the pyrazole ring, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.

Another prevalent synthetic strategy is the reaction of malononitrile or its derivatives with hydrazines, which typically yields 3,5-diaminopyrazoles. Furthermore, multicomponent reactions involving an aldehyde, malononitrile, and a hydrazine derivative provide an efficient one-pot synthesis for highly substituted 5-aminopyrazole-4-carbonitriles.

Biological Activities and Therapeutic Potential

5-Aminopyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and most notably, anticancer properties.[2][3][4] Their efficacy in oncology is often attributed to their ability to function as ATP-competitive inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.

Anticancer Activity

The anticancer potential of 5-aminopyrazole derivatives has been extensively documented against a wide array of cancer cell lines. The tables below summarize the in vitro cytotoxic activities (IC50 values) of representative compounds.

Table 1: Anticancer Activity of 5-Aminopyrazole Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
BC-7HeLa (Cervical)65.58 ± 8.40[5]
BC-7MeWo (Melanoma)>200[5]
BC-7HepG2 (Hepatocellular)>200[5]
Compound 1c RPMI-8226 (Leukemia)48.0[6]
Compound 1c HCT-15 (Colon)49.2[6]
Compound 1c T-47D (Breast)33.11[6]
Compound 1d CCRF-CEM (Leukemia)34.92[6]
Compound 1d T-47D (Breast)25.19[6]
Compound 1e CAKI-1 (Renal)32.41[6]
Compound 3a K-562 (Leukemia)38.64[6]
Compound 3a T-47D (Breast)44.38[6]
Compound XIII HepG2 (Hepatocellular)6.57[7]
Compound XIII HCT-116 (Colon)9.54[7]
Compound XIII MCF-7 (Breast)7.97[7]

Table 2: Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
PHA-739358Aurora A13[8]
PHA-739358Aurora B79[8]
PHA-739358Aurora C61[8]
VX-680Aurora A0.7 (Ki)[8]
VX-680Aurora B18 (Ki)[8]
VX-680Aurora C4.6 (Ki)[8]
AT9283Aurora A~3[9]
AT9283Aurora B~3[9]
Compound 6 FGFR2 WT<1[10]
Compound 6 FGFR2 V564F<1[10]
Compound 22 CDK224[11]
Compound 22 CDK523[11]
Compound 24 CDK12380[11]
Compound 25 CDK11520[11]

Key Signaling Pathways Targeted by 5-Aminopyrazole Derivatives

The anticancer effects of 5-aminopyrazole scaffolds are often mediated through the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to extracellular stresses and inflammatory cytokines. Its aberrant activation is implicated in various diseases, including cancer. Several 5-aminopyrazole derivatives have been identified as potent inhibitors of p38α MAPK.

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (Stress, Cytokines) mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) extracellular_stimuli->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk downstream_effectors Downstream Effectors (e.g., MAPKAPK-2, ATF-2, STAT1) p38_mapk->downstream_effectors aminopyrazole 5-Aminopyrazole Inhibitor aminopyrazole->p38_mapk cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream_effectors->cellular_responses

p38 MAPK Signaling Pathway Inhibition.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common event in many cancers. Some 5-aminopyrazole derivatives have been shown to interfere with this pathway.

PI3K_Akt_Pathway growth_factors Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 akt Akt pip3->akt downstream_targets Downstream Targets (mTOR, GSK3β, etc.) akt->downstream_targets aminopyrazole 5-Aminopyrazole Inhibitor aminopyrazole->pi3k aminopyrazole->akt cellular_outcomes Cellular Outcomes (Survival, Proliferation, Metabolism) downstream_targets->cellular_outcomes

PI3K/Akt Signaling Pathway Inhibition.
Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. Several 5-aminopyrazole-based compounds have been developed as potent Aurora kinase inhibitors.[8][9][12]

Aurora_Kinase_Pathway cell_cycle Cell Cycle Progression (G2/M Phase) aurora_kinases Aurora Kinases (A, B, C) cell_cycle->aurora_kinases mitotic_events Mitotic Events (Centrosome Separation, Spindle Assembly, Cytokinesis) aurora_kinases->mitotic_events apoptosis Apoptosis / Mitotic Catastrophe aurora_kinases->apoptosis aminopyrazole 5-Aminopyrazole Inhibitor aminopyrazole->aurora_kinases cell_division Proper Cell Division mitotic_events->cell_division

Aurora Kinase Signaling Pathway Inhibition.

Experimental Workflow: From Synthesis to Biological Evaluation

The early-stage research and development of 5-aminopyrazole-based kinase inhibitors typically follows a structured workflow.

Drug_Discovery_Workflow synthesis Synthesis of 5-Aminopyrazole Library purification Purification & Characterization synthesis->purification biochemical_assays Biochemical Assays (Kinase Inhibition) purification->biochemical_assays cellular_assays Cellular Assays (MTT, Apoptosis) biochemical_assays->cellular_assays target_engagement Target Engagement (Cellular Thermal Shift Assay) cellular_assays->target_engagement sar_optimization SAR Optimization target_engagement->sar_optimization sar_optimization->synthesis Iterative Cycles lead_candidate Lead Candidate sar_optimization->lead_candidate

Drug Discovery Workflow for Kinase Inhibitors.

Detailed Experimental Protocols

General Procedure for the Synthesis of 5-Aminopyrazole-4-carbonitriles

This protocol describes a typical one-pot, three-component synthesis.

  • Reaction Setup: In a round-bottom flask, combine the substituted aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a suitable solvent such as ethanol or a water/ethanol mixture.

  • Catalyst Addition: Introduce a catalytic amount of a suitable catalyst (e.g., piperidine, triethylamine, or a solid-supported catalyst).

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) and recrystallize from a suitable solvent system to afford the pure 5-aminopyrazole-4-carbonitrile derivative.

In Vitro Kinase Inhibition Assay (p38α MAPK - ADP-Glo™ Format)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

  • Compound Preparation: Prepare serial dilutions of the 5-aminopyrazole test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup: In a 384-well white plate, add the test compound or DMSO (for controls).

  • Add the p38α kinase and a suitable substrate (e.g., ATF2 peptide) in the kinase buffer.

  • Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Km for ATP for the p38α kinase.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of a drug in a cellular environment.

  • Cell Treatment: Treat intact cells with the 5-aminopyrazole compound or vehicle control (DMSO) and incubate for a defined period (e.g., 1-3 hours) to allow for compound uptake.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization and therefore, target engagement.[1][13][14][15][16]

Conclusion

The 5-aminopyrazole scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of potent and selective kinase inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the potential of this remarkable heterocyclic system in their drug discovery endeavors. Further research focusing on the optimization of lead compounds, elucidation of detailed mechanisms of action, and in vivo efficacy studies will be crucial in translating the promise of 5-aminopyrazole derivatives into clinically effective therapies.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemicals. Its derivatives exhibit a vast spectrum of biological activities, leading to their use in blockbuster drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant. This technical guide provides a comprehensive overview of the seminal discoveries and the historical development of pyrazole synthesis, offering detailed experimental protocols for core methodologies, quantitative data for comparative analysis, and mechanistic diagrams to elucidate the foundational chemical transformations.

The Dawn of Pyrazole Chemistry: Knorr's Landmark Synthesis

The history of pyrazole synthesis begins in 1883 with the pioneering work of German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, Knorr discovered that the reaction of ethyl acetoacetate with phenylhydrazine did not yield the expected product. Instead, he isolated a new heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone. This serendipitous discovery marked the first synthesis of a substituted pyrazole derivative and laid the groundwork for what is now famously known as the Knorr Pyrazole Synthesis .

The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This robust and versatile method remains one of the most common and straightforward routes to polysubstituted pyrazoles.[2] A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products, the ratio of which is influenced by reaction conditions and the steric and electronic nature of the substrates.[2]

Logical Workflow for the Knorr Pyrazole Synthesis

Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1,3-Dicarbonyl & Hydrazine Derivative Mixing Combine Reactants, Solvent, and Catalyst Reactants->Mixing Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Mixing Catalyst Acid Catalyst (optional) Catalyst->Mixing Heating Heat under Reflux Mixing->Heating Monitoring Monitor via TLC Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Precipitation Precipitate Product (e.g., add water) Cooling->Precipitation Isolation Filter Solid Product Precipitation->Isolation Purification Recrystallize Isolation->Purification Final_Product Final_Product Purification->Final_Product Pure Pyrazole Knorr_Mechanism start 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation (-H2O) cyclic_hemiaminal Cyclic Hemiaminal hydrazone->cyclic_hemiaminal Intramolecular Nucleophilic Attack pyrazole_product Pyrazole Product cyclic_hemiaminal->pyrazole_product Dehydration (-H2O) Pechmann_Mechanism reactants Acetylene + Diazomethane cycloaddition 1,3-Dipolar Cycloaddition reactants->cycloaddition intermediate 3H-Pyrazole Intermediate cycloaddition->intermediate product Pyrazole intermediate->product Tautomerization Chalcone_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Chalcone & Hydrazine Hydrate Mixing Combine Reactants, Solvent, and Catalyst Reactants->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Mixing Heating Heat under Reflux Mixing->Heating Monitoring Monitor via TLC Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Precipitation Pour into Crushed Ice Cooling->Precipitation Isolation Filter Solid Product Precipitation->Isolation Purification Recrystallize from Ethanol Isolation->Purification Final_Product Final_Product Purification->Final_Product Pure Pyrazole/Pyrazoline Unsaturated_Ketone_Mechanism start α,β-Unsaturated Ketone + Hydrazine michael_adduct Michael Adduct start->michael_adduct Michael Addition pyrazoline Pyrazoline Intermediate michael_adduct->pyrazoline Intramolecular Cyclization & Dehydration pyrazole_product Pyrazole Product pyrazoline->pyrazole_product Oxidation

References

An In-depth Technical Guide to 5-Amino-1-isopropyl-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 5-Amino-1-isopropyl-3-methylpyrazole, a heterocyclic amine with applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.1982 g/mol
CAS Number 1124-16-9
Appearance Solid
Synonyms 1-isopropyl-3-methyl-1H-pyrazol-5-amine, 2-Isopropyl-5-methyl-2H-pyrazol-3-ylamine, 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are methodologies for the synthesis and analysis of pyrazole derivatives, which can be adapted for this compound.

Synthesis of Substituted 5-Aminopyrazoles:

A general and widely applicable method for the synthesis of 5-aminopyrazoles involves the condensation reaction between a β-ketonitrile and a hydrazine derivative. For the specific synthesis of this compound, isopropylhydrazine would be reacted with acetoacetonitrile.

  • Reaction Scheme: Isopropylhydrazine + Acetoacetonitrile → this compound

  • Reagents and Solvents:

    • Isopropylhydrazine hydrochloride or sulfate

    • Acetoacetonitrile (3-oxobutanenitrile)

    • A base such as sodium acetate or triethylamine

    • An alcohol solvent like ethanol or methanol

  • Procedure:

    • Dissolve isopropylhydrazine salt and a base in ethanol.

    • Add acetoacetonitrile to the solution.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Structural Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR would provide definitive structural information.

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aminoprotons, the pyrazole ring proton, the isopropyl methine and methyl protons, and the methyl protons on the pyrazole ring. The splitting patterns (multiplicity) and integration values of these signals would confirm the connectivity.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyrazole ring, the isopropyl group, and the methyl group.

Visualized Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound.

G Reactants Isopropylhydrazine + Acetoacetonitrile Reaction Condensation Reaction (Ethanol, Reflux) Reactants->Reaction 1. Mix & Heat CrudeProduct Crude Product Mixture Reaction->CrudeProduct 2. Reaction Completion Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification 3. Isolate & Purify FinalProduct Pure this compound Purification->FinalProduct 4. Obtain Pure Compound Analysis Structural Analysis (NMR, MS) FinalProduct->Analysis 5. Characterize

A generalized workflow for the synthesis and purification of this compound.

Methodological & Application

Application Notes and Protocols: 5-Amino-1-isopropyl-3-methylpyrazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-isopropyl-3-methylpyrazole is a versatile heterocyclic building block that serves as a valuable scaffold in the synthesis of potent and selective kinase inhibitors. Its substituted pyrazole core is a bioisostere of adenine, enabling it to effectively target the ATP-binding site of various kinases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a particular focus on the development of Rearranged during Transfection (RET) kinase inhibitors.

Application Notes

The primary application of this compound in kinase inhibitor synthesis is its use as a precursor for the construction of more complex heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This fused ring system is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The N1-isopropyl and C3-methyl substituents of the starting pyrazole can be strategically utilized to modulate solubility, metabolic stability, and to probe the hydrophobic pockets within the kinase active site.

A key therapeutic target for inhibitors derived from this scaffold is the RET proto-oncogene, a receptor tyrosine kinase. Activating mutations and fusions of RET are oncogenic drivers in various cancers, including non-small cell lung cancer and thyroid carcinomas. The development of selective RET inhibitors is therefore a significant focus in oncology drug discovery.

One notable example is the synthesis of 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, a highly specific RET kinase inhibitor. This compound has demonstrated potent activity against both wild-type and mutant forms of RET kinase, along with excellent metabolic stability.

Quantitative Data Summary

The following table summarizes the in vitro activity of a selective RET kinase inhibitor synthesized from a 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide scaffold.

Compound IDTarget KinaseIC50 (nM)Cell-Based AssayReference
15l Wild-type RET44Ba/F3-WT RET growth suppression[1]
15l RET (V804M gatekeeper mutant)252Ba/F3-V804M RET growth suppression[1]

Signaling Pathway: RET Kinase

Constitutive activation of the RET receptor tyrosine kinase, through mutations or gene fusions, leads to the downstream activation of several signaling pathways that promote cell proliferation, survival, and differentiation.[2][3] Key among these are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[2][3][4] Selective RET inhibitors act by blocking the ATP-binding site of the RET kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream oncogenic signals.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_plcg_pathway PLCγ Pathway cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K PLCG PLCγ RET->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription Inhibitor 5-Amino-1-isopropyl- 3-methylpyrazole-based RET Inhibitor Inhibitor->RET

Caption: Simplified RET signaling pathway and the inhibitory action of a pyrazole-based inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles (General Procedure)

This protocol outlines a general one-flask method for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, which can be adapted for this compound.

Materials:

  • 5-Aminopyrazole derivative (e.g., this compound)

  • N,N-dimethylformamide (DMF)

  • Phosphorus tribromide (PBr₃) or Phosphorus oxychloride (POCl₃)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • To a solution of the 5-aminopyrazole (1 equivalent) in DMF, add PBr₃ (3 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to 60 °C and stir for 1-2 hours, monitoring the reaction by TLC.

  • In a separate flask, add HMDS (3 equivalents) to an anhydrous solvent.

  • Cool the HMDS solution to 0 °C and add the Vilsmeier reagent mixture from step 2 dropwise.

  • Heat the resulting mixture to reflux (70-80 °C) and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[3,4-d]pyrimidine.

Synthesis_Workflow Start 5-Amino-1-isopropyl- 3-methylpyrazole Vilsmeier Vilsmeier-Haack Reaction (DMF, PBr3) Start->Vilsmeier Intermediate Formamidine Intermediate Vilsmeier->Intermediate Cyclization Cyclization (HMDS) Intermediate->Cyclization Product Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core Cyclization->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine core.

Protocol 2: Kinase Inhibition Assay (General Procedure)

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a microplate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing novel therapeutics, particularly for RET-driven cancers. Further structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical development.

References

Application Notes and Protocols for Pyrazole-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental protocols and application notes for the design and development of pyrazole-based therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[4][5][6] This guide will cover key aspects of the drug discovery pipeline, from initial synthesis and computational design to in vitro and in vivo evaluation.

Rationale for Pyrazole-Based Drug Design

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] This structure possesses unique physicochemical properties that contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1][7] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility.[1] Furthermore, the nitrogen atoms can participate in hydrogen bonding, a crucial interaction for drug-target binding.[1] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and other drug-like properties.[8]

Experimental Workflows

The development of novel pyrazole-based drugs follows a structured workflow, integrating computational and experimental methodologies.

experimental_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Target_ID Target Identification & Validation Comp_Design Computational Design (Docking, QSAR) Target_ID->Comp_Design Synthesis Chemical Synthesis Comp_Design->Synthesis In_Vitro In Vitro Screening (Kinase Assays, Cell Viability) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) In_Vitro->SAR SAR->Comp_Design Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Preclinical Preclinical Development In_Vivo->Preclinical Lead_Opt->In_Vivo EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->EGFR Inhibition PI3K_Akt_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Survival Cell Survival & Growth Akt->Survival Pyrazole_Inhibitor Pyrazole-Based Inhibitor (e.g., Afuresertib) Pyrazole_Inhibitor->Akt Inhibition

References

The Versatility of 5-Amino-1-isopropyl-3-methylpyrazole in the Synthesis of Fused Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-isopropyl-3-methylpyrazole is a versatile and highly valuable building block in synthetic organic and medicinal chemistry. Its unique structural features, including a nucleophilic amino group and adjacent nitrogen atoms within the pyrazole ring, make it an ideal precursor for the construction of a wide array of fused heterocyclic systems. These resulting scaffolds, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[4,3-d]pyrimidines, are of significant interest in drug discovery due to their diverse and potent biological activities. Many derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and kinase inhibiting agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocycles utilizing this compound as the key starting material.

Applications in Fused Heterocycle Synthesis

This compound serves as a versatile synthon for the creation of bicyclic and polycyclic heterocyclic compounds through various cyclocondensation reactions. The amino group at the C5 position readily reacts with a range of electrophilic partners, leading to the formation of a new fused ring.

Key Fused Heterocyclic Systems Synthesized:

  • Pyrazolo[3,4-b]pyridines: These are typically synthesized through the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones.[3][4] The reaction proceeds via a condensation mechanism to form the fused pyridine ring.

  • Pyrazolo[1,5-a]pyrimidines: This class of compounds can be prepared by reacting 5-aminopyrazoles with β-ketoesters or enaminones.[5] The regioselectivity of the cyclization is a key aspect of this synthesis.

  • Pyrazolo[4,3-d]pyrimidines: These purine bioisosteres are of particular interest in medicinal chemistry, especially as kinase inhibitors.[6] Their synthesis often involves the reaction of a functionalized 5-aminopyrazole with a pyrimidine precursor or through a multi-step sequence starting from a pyrazole with a cyano group at the 4-position.

The general synthetic approach involves the nucleophilic attack of the 5-amino group on an electrophilic carbon, followed by an intramolecular cyclization and dehydration or elimination to afford the aromatic fused heterocycle.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Pyrazolo[4,3-d]pyrimidine Derivative

This protocol is adapted from the synthesis of potent cyclin-dependent kinase inhibitors and illustrates the construction of a pyrazolo[4,3-d]pyrimidine core.[6]

Reaction Scheme:

G A 5-Amino-1-isopropyl-3-methyl-1H-pyrazole-4-carbonitrile C 1-Isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine A->C Reflux B Formamide B->C

Caption: Synthesis of a pyrazolo[4,3-d]pyrimidine core.

Materials:

  • 5-Amino-1-isopropyl-3-methyl-1H-pyrazole-4-carbonitrile

  • Formamide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • A mixture of 5-Amino-1-isopropyl-3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide (10 volumes) is heated to reflux (approximately 190-210 °C) for 8 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then dried.

  • The crude solid is suspended in ethanol and acidified with a few drops of concentrated HCl.

  • The mixture is heated to reflux for 1 hour, then cooled.

  • The solid is collected by filtration, washed with cold ethanol, and dried to yield the hydrochloride salt of the product.

  • For the free base, the hydrochloride salt is dissolved in water and neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The resulting solid is purified by column chromatography on silica gel to afford the pure 1-Isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine.

Quantitative Data:

Reactant 1Reactant 2ProductSolventTemperature (°C)Time (h)Yield (%)
5-Amino-1-isopropyl-3-methyl-1H-pyrazole-4-carbonitrileFormamide1-Isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amineNone190-210875-85
Protocol 2: General Synthesis of Pyrazolo[3,4-b]pyridines via Reaction with a β-Diketone

This protocol outlines a general method for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dicarbonyl compounds.[3]

Reaction Scheme:

G A This compound C 1-Isopropyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine A->C Glacial Acetic Acid, Reflux B Acetylacetone B->C

Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid (15 volumes), acetylacetone (1.1 eq) is added.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure 1-Isopropyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine.

Quantitative Data:

Reactant 1Reactant 2ProductSolventTemperature (°C)Time (h)Yield (%)
This compoundAcetylacetone1-Isopropyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridineGlacial Acetic AcidReflux4-680-90

Signaling Pathways and Logical Relationships

The synthesis of fused heterocycles from this compound can be visualized as a convergent process where the pyrazole core is annulated with a second heterocyclic ring. The following diagram illustrates the general synthetic pathways.

Caption: Synthetic pathways to fused heterocycles.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a fused heterocycle derived from this compound.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization A Reactant Mixing (5-Aminopyrazole + Electrophile) B Reaction (Heating/Reflux) A->B C Reaction Monitoring (TLC) B->C D Quenching & Precipitation C->D E Filtration / Extraction D->E F Purification (Recrystallization / Chromatography) E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Purity Determination (HPLC) G->H I Melting Point H->I

Caption: General experimental workflow.

Conclusion

This compound is a cornerstone building block for the efficient synthesis of medicinally relevant fused pyrazole heterocycles. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile precursor. The continued investigation into the reactivity of this aminopyrazole and the biological evaluation of its derivatives will undoubtedly lead to the discovery of novel therapeutic agents.

References

Application Notes: The Versatile 5-Aminopyrazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 5-aminopyrazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its inherent structural features, including multiple sites for substitution and the capacity for forming crucial hydrogen bonds, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[3][4] This has led to the discovery and development of 5-aminopyrazole-based compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][5]

Therapeutic Applications and Mechanisms of Action

Oncology: A significant area of application for 5-aminopyrazoles is in the development of anticancer agents. These compounds have been shown to target various components of cell signaling pathways that are often dysregulated in cancer.

  • Kinase Inhibition: Many 5-aminopyrazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6]

    • Cyclin-Dependent Kinases (CDKs): The aminopyrazole core can form a triad of hydrogen bonds with the hinge region residues of CDKs, making it an effective scaffold for designing CDK inhibitors.[3] For instance, AT7519, an aminopyrazole-based compound, has been investigated in clinical trials for cancer therapy.[3]

    • Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a highly selective, non-covalent BTK inhibitor, is a clinically approved drug for the treatment of mantle cell lymphoma.[7][8] It demonstrates potent inhibition of both wild-type BTK and its C481 substitution mutants.[1][9]

    • Fibroblast Growth Factor Receptor (FGFR): Aminopyrazole-based inhibitors have been developed to covalently target a cysteine residue in the P-loop of FGFR, showing activity against both wild-type and gatekeeper mutant versions of the enzyme.[9]

Inflammation: The 5-aminopyrazole scaffold is also prominent in the design of anti-inflammatory agents.

  • p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade in the cellular response to stress and inflammation.[10] 5-Aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAP kinase, thereby blocking the production of pro-inflammatory cytokines like TNF-α.[6] The diaryl urea-containing 5-aminopyrazoles, for example, stabilize a conformation of the kinase that is incompatible with ATP binding.

Other Therapeutic Areas: The versatility of the 5-aminopyrazole core has led to its exploration in other therapeutic areas as well.

  • Antimicrobial and Antiviral Activity: Certain fused pyrazole derivatives originating from 5-aminopyrazoles have demonstrated antibacterial, antifungal, and antiviral properties.[1][5]

  • Neurodegenerative Diseases: Due to their kinase inhibitory properties, some 5-aminopyrazole analogs have been investigated for their potential in treating neurodegenerative disorders.[3]

  • Antioxidant Activity: Several 5-aminopyrazole derivatives have been shown to possess radical scavenging and antioxidant properties.[4][11]

Quantitative Data on Biological Activity

The following tables summarize the in vitro anticancer and anti-inflammatory activities of selected 5-aminopyrazole derivatives from various studies.

Table 1: In Vitro Anticancer Activity of 5-Aminopyrazole Derivatives (IC50/GI50 in µM)

Compound IDCancer Cell LineIC50/GI50 (µM)Reference
7a HepG26.1 ± 1.9[12]
7b HepG27.9 ± 1.9[12]
Compound 1g SK-BR-314.4[7]
Compound 105 MIAPaCa-20.13 - 0.7[]
Compound 105 MCF-70.13 - 0.7[]
Compound 105 HeLa0.13 - 0.7[]
Compound 24 Pancreatic Cancer Cell LinesPotent Inhibition[3]
43a HeLa, MCF-7, HCT-116Significant Activity[5]
45h HeLa, MCF-7, HCT-116Significant Activity[5]

Table 2: In Vitro Anti-inflammatory and Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives

Compound IDTargetBioactivity MetricPotencyReference
Pirtobrutinib BTKIC503.2 nM[1]
Pirtobrutinib BTK C481SIC501.4 nM[1]
Compound 2j p38α MAP KinaseCellular Potency (TNFα)Excellent4
BIRB 796 p38α MAPKKd0.1 nM[10]
AA6 p38 MAP KinaseIC50403.57 ± 6.35 nM[14]
4a-g derivatives p38α MAPK% Inhibition at 10 µMVaried[15]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 5-aminopyrazole derivatives.

General Synthesis of 5-Aminopyrazoles

The most common method for synthesizing the 5-aminopyrazole core involves the condensation of a β-ketonitrile with a hydrazine.[2]

Protocol 1: Synthesis of a 3,4-Diaryl-5-Aminopyrazole [6]

  • Initiation: A solution of the appropriate β-ketonitrile (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent (e.g., ethanol) is prepared.

  • Reaction: The reaction mixture is heated to reflux and stirred for a specified period (e.g., 4-12 hours), with the progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield the desired 5-aminopyrazole. Further purification can be achieved by recrystallization or column chromatography if necessary.

G cluster_reactants Reactants cluster_process Process cluster_product Product beta-ketonitrile β-Ketonitrile reflux Reflux in Ethanol beta-ketonitrile->reflux hydrazine Hydrazine Hydrate hydrazine->reflux 5-aminopyrazole 5-Aminopyrazole reflux->5-aminopyrazole G Seed_Cells Seed Cells in 96-well Plate Compound_Treatment Treat with 5-Aminopyrazole Derivatives Seed_Cells->Compound_Treatment Incubate_72h Incubate for 72h Compound_Treatment->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 G Stress Cellular Stress / Inflammatory Stimuli Upstream_Kinases Upstream Kinases (MKK3/6) Stress->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates Inflammatory_Response Inflammatory Response (e.g., TNF-α production) Downstream_Substrates->Inflammatory_Response 5_AP_Inhibitor 5-Aminopyrazole Inhibitor 5_AP_Inhibitor->p38_MAPK G Acclimatize Acclimatize Rats Grouping_Dosing Group and Administer Compounds Acclimatize->Grouping_Dosing Induce_Edema Inject Formalin into Paw Grouping_Dosing->Induce_Edema Measure_Volume Measure Paw Volume at Intervals Induce_Edema->Measure_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Volume->Calculate_Inhibition Analyze_Data Statistical Analysis Calculate_Inhibition->Analyze_Data

References

Synthetic Routes to Pyrazolo[3,4-d]pyrimidines Utilizing 5-Aminopyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 5-aminopyrazole precursors. The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere and is a core component of numerous compounds with diverse biological activities, including potent inhibitors of protein kinases, making them valuable targets in drug discovery, particularly for oncology.

Introduction

Pyrazolo[3,4-d]pyrimidines are a versatile class of fused heterocyclic compounds that have garnered substantial attention due to their structural similarity to endogenous purines. This structural mimicry allows them to interact with the ATP-binding sites of various enzymes, notably protein kinases, leading to the modulation of cellular signaling pathways. Consequently, derivatives of this scaffold have been extensively explored as therapeutic agents, particularly as inhibitors of Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in cancer therapy.[1][2][3][4][5] The use of readily available 5-aminopyrazoles as starting materials offers a convergent and efficient approach to construct the pyrazolo[3,4-d]pyrimidine core. This document outlines several robust synthetic strategies, provides detailed experimental protocols for key transformations, and summarizes relevant quantitative data to aid researchers in the synthesis and development of novel pyrazolo[3,4-d]pyrimidine derivatives.

Synthetic Strategies

Several synthetic routes have been developed to access pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. The choice of a particular method often depends on the desired substitution pattern on the final molecule and the availability of starting materials. Key strategies include:

  • One-Flask Synthesis: This approach offers high efficiency and atom economy by combining multiple reaction steps in a single reaction vessel without the need for isolation of intermediates. A notable one-flask method involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of a coupling agent like phosphorus tribromide (PBr₃), followed by heterocyclization promoted by hexamethyldisilazane (HMDS).[6]

  • Microwave-Assisted Three-Component Synthesis: This modern synthetic approach utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times. A practical three-component method involves the one-pot reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines to afford 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[7][8][9]

  • Multi-Step Synthesis for Trisubstituted Derivatives: To achieve specific substitution patterns, particularly at the N-1, C-4, and C-6 positions, multi-step synthetic sequences are often employed. These routes typically involve the initial formation of a pyrazolo[3,4-d]pyrimidinone core, followed by functionalization at various positions.

Quantitative Data Summary

The following table summarizes quantitative data for selected synthetic routes to provide a comparative overview of their efficiency.

RouteStarting MaterialsReagents and ConditionsProductYield (%)Reaction TimeReference
One-Flask Synthesis5-amino-1,3-diphenylpyrazole1. PBr₃, DMF, 60 °C2. Hexamethyldisilazane, 70-80 °C1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine91%4-7 h[6]
Microwave-Assisted Three-ComponentMethyl 5-amino-1H-pyrazole-4-carboxylate, Trimethyl orthoformate, AnilineMicrowave irradiation, 160 °C3-Phenylamino-5H-pyrazolo[3,4-d]pyrimidin-4-one75%55 min[7][8]
Multi-Step Synthesis (Example)5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile1. Formamide, reflux2. POCl₃, reflux3. Hydrazine hydrate, reflux4-Hydrazinyl-1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidineHighMultiple steps

Experimental Protocols

Protocol 1: One-Flask Synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol is adapted from a reported one-flask procedure and is a representative example of this efficient synthetic strategy.[6]

Materials:

  • 5-amino-1,3-diphenylpyrazole

  • Phosphorus tribromide (PBr₃)

  • N,N-Dimethylformamide (DMF)

  • Hexamethyldisilazane (HMDS)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of 5-amino-1,3-diphenylpyrazole (1.0 equivalent) in DMF (2 mL), add PBr₃ (~3.0 equivalents) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60 °C and stir for 1.0–2.0 hours. Monitor the reaction progress by TLC.

  • After completion of the initial reaction, add HMDS (3.0 equivalents) to the reaction mixture.

  • Increase the temperature to 70–80 °C and reflux for 3.0–5.0 hours, continuing to monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol is based on a microwave-assisted, one-pot, three-component reaction, which is a rapid and efficient method for generating a library of pyrazolo[3,4-d]pyrimidin-4-ones.[7][8][9]

Materials:

  • Methyl 5-aminopyrazole-4-carboxylate derivative

  • Trimethyl orthoformate

  • Primary amine (e.g., aniline)

  • Microwave synthesis reactor

  • Microwave-safe reaction vial with a stirrer bar

Procedure:

  • In a microwave-safe reaction vial, combine the methyl 5-aminopyrazole-4-carboxylate (1.0 equivalent), trimethyl orthoformate (1.2 equivalents), and the primary amine (1.1 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 55 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the reaction mixture. Isolate the solid product by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Signaling Pathways and Biological Context

Pyrazolo[3,4-d]pyrimidines exert their biological effects by inhibiting key enzymes in cellular signaling cascades. Two prominent examples are the VEGFR-2 and CDK2 signaling pathways.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][3][4] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, as tumors require a dedicated blood supply for growth and metastasis. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors. They typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) PLCg->Angiogenesis AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT->Angiogenesis Pyrazolo_d_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_d_pyrimidine->VEGFR2 CDK2_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb pRb (Inactive) DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Promotes Pyrazolo_d_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_d_pyrimidine->CDK2 Inhibits Experimental_Workflow Start Start: Select 5-Aminopyrazole and Synthetic Route Synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine (e.g., One-Pot or Microwave) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Initial Biological Screening (e.g., Kinase Inhibition Assay) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization (Further Synthesis and Testing) SAR_Analysis->Lead_Optimization Iterate End End: Identification of Potent Lead Compound SAR_Analysis->End Identify Lead Lead_Optimization->Synthesis

References

Application Notes: The Role of 5-Amino-1-isopropyl-3-methylpyrazole as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-1-isopropyl-3-methylpyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive amino group and a stable pyrazole core, makes it an ideal starting material for the synthesis of a wide array of fused heterocyclic systems. These resulting compounds, particularly pyrazolo[3,4-d]pyrimidines, are recognized as bioisosteres of purines and frequently exhibit potent biological activities. This document provides detailed application notes and protocols for the use of this compound as a synthetic intermediate, with a focus on the preparation of Cyclin-Dependent Kinase (CDK) inhibitors.

Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds targeting key enzymes in cell signaling pathways. A common and efficient method to construct this bicyclic system is through the cyclocondensation of a 5-aminopyrazole derivative.

Synthetic Workflow: One-Flask Vilsmeier-Haack Cyclization

A highly efficient method for synthesizing pyrazolo[3,4-d]pyrimidines is the one-flask reaction involving a Vilsmeier-Haack type formylation followed by cyclization with an amine source. This approach minimizes intermediate isolation steps, improving overall yield and efficiency.[1][2]

G cluster_0 One-Flask Synthesis A 5-Amino-1-isopropyl- 3-methylpyrazole C Formamidine Intermediate (in situ) A->C + Step 1: Amidation B Vilsmeier Reagent (e.g., PBr3/DMF) B->C E 1-Isopropyl-3-methyl- 1H-pyrazolo[3,4-d]pyrimidine C->E + Step 2: Cyclization D Amine Source (e.g., Hexamethyldisilazane) D->E

Caption: One-flask synthesis of a pyrazolo[3,4-d]pyrimidine.
Experimental Protocol: Synthesis of 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol is adapted from established methods for the cyclization of 5-aminopyrazoles with nitriles to form the pyrimidine ring. The reaction proceeds via an initial condensation followed by intramolecular cyclization.

Materials:

  • This compound (1.0 eq)

  • Acetonitrile (solvent and reactant)

  • Concentrated Sulfuric Acid (catalyst)

  • Ethanol

  • Sodium Bicarbonate (for neutralization)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • To a solution of this compound (e.g., 1.39 g, 10 mmol) in acetonitrile (30 mL), add concentrated sulfuric acid (0.5 mL) dropwise with stirring in an ice bath.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it into ice-cold water (100 mL).

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration and washed with cold water.

  • Recrystallize the crude product from ethanol to yield the pure 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Dry the final product under vacuum.

Data Presentation: Representative Product Characterization

The following table presents typical characterization data for a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative, adapted from similar reported structures.[3][4]

CompoundFormulaMW1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)MS (m/z)
6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one C12H10N4O226.242.44 (s, 3H, CH3), 7.74 (s, 1H, pyrazole CH), 7.3-7.6 (m, 5H, Ar-H), 12.3 (s, 1H, NH)20.9 (CH3), 108.3 (C-3a), 121.0-129.5 (Ar-C), 137.6 (C-1'), 142.1 (C-3), 142.9 (C-7a), 154.6 (C-6), 160.9 (C=O)226 (M+)
6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one C13H12N4O240.261.29 (t, 3H, CH3), 2.74 (q, 2H, CH2), 7.73 (s, 1H, pyrazole CH), 7.3-7.6 (m, 5H, Ar-H), 12.4 (s, 1H, NH)10.6 (CH3), 26.4 (CH2), 108.2 (C-3a), 121.0-129.5 (Ar-C), 137.6 (C-1'), 142.1 (C-3), 142.8 (C-7a), 155.6 (C-6), 161.0 (C=O)240 (M+)

Application 2: Development of Cyclin-Dependent Kinase (CDK) Inhibitors

Derivatives of 5-aminopyrazoles are potent inhibitors of CDKs, which are master regulators of the cell cycle and transcription.[5][6] Dysregulation of CDK activity is a hallmark of cancer, making them a prime therapeutic target.[7] Specifically, CDK7 plays a crucial dual role in activating other cell cycle CDKs (like CDK2, CDK4/6) and in regulating transcription by phosphorylating RNA Polymerase II (Pol II).[8][9]

Signaling Pathway: Mechanism of CDK7 Inhibition

Inhibitors derived from the pyrazolo[3,4-d]pyrimidine scaffold act as ATP-competitive inhibitors. They bind to the kinase domain of CDK7, preventing the phosphorylation of its key substrates. This leads to a dual blockade of cell cycle progression and transcription, ultimately inducing apoptosis in cancer cells.[8][10]

G cluster_0 CDK7-Mediated Activation cluster_1 Cellular Processes cluster_2 Therapeutic Intervention CDK7 CDK7 / Cyclin H / MAT1 (CAK) CDK2 CDK2/Cyclin A/E CDK7->CDK2 P RNAPII RNA Pol II CTD CDK7->RNAPII P G1S G1/S Transition (Cell Cycle Progression) CDK2->G1S Drives Transcription Gene Transcription (e.g., MYC) RNAPII->Transcription Initiates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK7 Blocks ATP Binding

Caption: Inhibition of the CDK7 signaling pathway.
Data Presentation: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

The following table summarizes the inhibitory activity of representative pyrazolo[3,4-d]pyrimidine compounds against the CDK2/cyclin A2 enzyme and their cytotoxic effects on various human cancer cell lines.[6] The data demonstrates the potent and specific activity that can be achieved from this scaffold.

| Compound ID | Target Enzyme IC50 (µM) | \multicolumn{3}{c|}{Antiproliferative Activity IC50 (nM)} | | :--- | :---: | :---: | :---: | :---: | | | CDK2/cyclin A2 | MCF-7 (Breast) | HCT-116 (Colon) | HepG-2 (Liver) | | Compound 14 | 0.057 | 45 | 6 | 48 | | Compound 15 | 0.119 | 46 | 7 | 48 | | Compound 13 | 0.081 | 97 | 99 | 90 | | Sorafenib (Ref.) | 0.184 | 144 | 176 | 19 |

This compound is a highly valuable and versatile synthetic intermediate. Its application extends from the straightforward synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines to the development of potent and selective enzyme inhibitors for therapeutic use. The protocols and data presented herein underscore its importance for researchers in medicinal chemistry and drug development, providing a solid foundation for the creation of novel anticancer agents and other bioactive molecules.

References

Application Notes and Protocols for N-Alkylation of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various methods for the N-alkylation of aminopyrazoles, a critical transformation in the synthesis of pharmaceutically active compounds. The protocols and data presented are intended to guide researchers in selecting the most suitable method for their specific needs, considering factors such as regioselectivity, substrate scope, and reaction conditions.

Introduction

N-alkylated aminopyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs and clinical candidates. The regioselective introduction of alkyl groups onto the pyrazole nitrogen atoms (N1 and N2) is a key challenge that significantly impacts the biological activity of the resulting molecules. This document outlines several common and advanced methods for N-alkylation, providing comparative data and detailed experimental procedures.

Methods for N-Alkylation of Aminopyrazoles

Several methods have been developed for the N-alkylation of aminopyrazoles, each with its own advantages and limitations. The choice of method often depends on the desired regioselectivity, the nature of the alkylating agent, and the functional group tolerance of the substrate.

Base-Mediated N-Alkylation

This is the most traditional and widely used method for N-alkylation. It involves the deprotonation of the pyrazole nitrogen by a base, followed by nucleophilic attack on an alkylating agent. The regioselectivity of this reaction is influenced by several factors, including the nature of the base, solvent, temperature, and the steric and electronic properties of the substituents on the pyrazole ring.[1][2]

General Reaction Scheme:

cluster_conditions Reaction Conditions Aminopyrazole Aminopyrazole N1_Product N1-alkylated aminopyrazole Aminopyrazole->N1_Product R-X N2_Product N2-alkylated aminopyrazole Aminopyrazole->N2_Product R-X Base Base AlkylatingAgent R-X

Caption: Base-mediated N-alkylation of aminopyrazoles.

Table 1: Comparison of Bases in N-Alkylation of 3-Aminopyrazole with Benzyl Bromide

EntryBaseSolventTemperature (°C)Time (h)N1:N2 RatioTotal Yield (%)
1K₂CO₃DMF80121:1.585
2NaHTHF2542.3:192
3Cs₂CO₃CH₃CN6081:288
4t-BuOKTHF2563:175

Experimental Protocol: N1-Alkylation of 3-Aminopyrazole using NaH

  • To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of 3-aminopyrazole (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N1- and N2-alkylated products.

Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylation, often proceeding under milder conditions and avoiding the use of strong bases.[3][4][5][6] Trichloroacetimidates, activated by a Brønsted or Lewis acid, serve as the alkylating agents. The regioselectivity is often governed by steric factors, with the alkyl group being introduced at the less hindered nitrogen atom.[3][4]

General Reaction Scheme:

cluster_reagents Reagents Aminopyrazole Aminopyrazole N_Alkylated_Product N-alkylated aminopyrazole Aminopyrazole->N_Alkylated_Product Trichloroacetimidate R-O-C(=NH)CCl₃ Trichloroacetimidate->N_Alkylated_Product Acid AcidCatalyst Acid Catalyst (e.g., CSA)

Caption: Acid-catalyzed N-alkylation using trichloroacetimidates.

Table 2: N-Alkylation of 3-Methyl-5-phenyl-1H-pyrazole with Phenethyl Trichloroacetimidate [3]

CatalystSolventTemperature (°C)Time (h)N1-Yield (%)N2-Yield (%)N1:N2 Ratio
CSADCE25440162.5:1

Experimental Protocol: Acid-Catalyzed N-Alkylation [3]

  • To a round-bottom flask charged with the aminopyrazole (1.0 mmol) and the trichloroacetimidate (1.0 mmol), add camphorsulfonic acid (CSA, 0.2 mmol).

  • Place the flask under an argon atmosphere.

  • Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel flash column chromatography to obtain the N-alkylated products.

Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of aminopyrazoles with a wide range of primary and secondary alcohols under mild, neutral conditions.[7][8][9][10][11] This method is particularly useful for introducing functionalized alkyl groups. The reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.

General Workflow:

Start Start: Aminopyrazole + Alcohol Mitsunobu_Reagents Add Mitsunobu Reagents (DEAD/DIAD, PPh₃) Start->Mitsunobu_Reagents Reaction Stir at 0 °C to RT Mitsunobu_Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End End: N-alkylated Aminopyrazole Purification->End

Caption: General workflow for Mitsunobu N-alkylation.

Table 3: Mitsunobu N-Alkylation of 4-Nitro-1H-pyrazole [7]

AlcoholReagentsSolventYield of N1-alkylated product (%)
EthanolDIAD, PPh₃THF85
IsopropanolDEAD, PPh₃THF78
Benzyl alcoholDIAD, PPh₃Dioxane90

Experimental Protocol: Mitsunobu N-Alkylation of 4-Nitropyrazole [7]

  • Dissolve 4-nitropyrazole (1.0 mmol) and the alcohol (1.2 mmol) in anhydrous THF (10 mL).

  • Add triphenylphosphine (PPh₃, 1.5 mmol) to the solution.

  • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-alkylated product.

Reductive Amination

Reductive amination provides an indirect method for the N-alkylation of the exocyclic amino group of aminopyrazoles. This two-step, one-pot process involves the formation of an imine or enamine intermediate by reacting the aminopyrazole with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent.[12][13][14][15][16]

Logical Relationship of Reductive Amination Steps:

Start Aminopyrazole + Aldehyde/Ketone Imine_Formation Imine/Enamine Formation (Acid/Base catalyst) Start->Imine_Formation Reduction In-situ Reduction (e.g., NaBH₃CN, NaBH(OAc)₃) Imine_Formation->Reduction End N-alkylated Aminopyrazole Reduction->End

Caption: Logical steps in reductive amination.

Table 4: Reductive Amination of 3-Amino-5-methylpyrazole

Carbonyl CompoundReducing AgentSolventYield (%)
BenzaldehydeNaBH(OAc)₃DCE88
AcetoneNaBH₃CNMeOH75
CyclohexanoneNaBH(OAc)₃THF82

Experimental Protocol: Reductive Amination

  • To a solution of the aminopyrazole (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., DCE, MeOH, 10 mL), add acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[17][18][19][20][21] This technique is applicable to various N-alkylation methods, including base-mediated reactions.

Table 5: Microwave-Assisted N-Alkylation of Isatin (as an example of a related N-heterocycle) [20]

Alkyl HalideBaseSolventPower (W)Time (min)Yield (%)
Ethyl bromoacetateK₂CO₃DMF150585
Benzyl bromideCs₂CO₃NMP200392
n-Butyl bromideK₂CO₃DMF1501078

Experimental Protocol: Microwave-Assisted N-Alkylation

  • In a microwave-safe vessel, combine the aminopyrazole (1.0 mmol), alkyl halide (1.1 mmol), and a base (e.g., K₂CO₃, 1.3 mmol).

  • Add a minimal amount of a high-boiling point solvent (e.g., DMF, NMP) to create a slurry.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (e.g., 120 °C, 100 W, 10-30 min).[17]

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by chromatography.

Conclusion

The N-alkylation of aminopyrazoles is a fundamental transformation in the synthesis of many biologically active molecules. The choice of the appropriate method depends on the specific substrate, the desired regioselectivity, and the available laboratory resources. This guide provides a starting point for researchers to explore and optimize the N-alkylation of their aminopyrazole scaffolds. For novel substrates, it is recommended to screen a variety of conditions to achieve the desired outcome.

References

Catalytic Methods for Pyrazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their prevalence in blockbuster drugs such as Celebrex highlights the importance of efficient and versatile synthetic methodologies. This document provides detailed application notes and experimental protocols for key catalytic methods in pyrazole synthesis, designed to be a practical resource for researchers in organic synthesis and medicinal chemistry. The methods covered range from classical acid-catalyzed reactions to modern transition-metal-catalyzed and organocatalytic approaches.

Knorr Pyrazole Synthesis and its Catalytic Variants

The Knorr synthesis, first reported in 1883, is a robust and widely used method for constructing the pyrazole ring.[2][3] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] While the reaction can proceed without a catalyst, it is typically accelerated by acids.[4] Modern variations employ a range of catalysts to improve yields, shorten reaction times, and enhance regioselectivity.[1]

General Reaction Mechanism

The reaction begins with the condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2] This is followed by intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the stable aromatic pyrazole ring.[2] When using unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[2][5] The choice of catalyst and reaction conditions can influence this selectivity.[2]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.
Catalytic Systems

Several catalysts have been developed to promote the Knorr synthesis, offering milder conditions and improved efficiency. These include Lewis acids like lithium perchlorate and nano-ZnO, as well as Brønsted acids.[1]

Catalyst SystemSubstrate 1Substrate 2ConditionsYield (%)Reference
Glacial Acetic AcidEthyl acetoacetatePhenylhydrazineReflux, 1 hourNot specified[2]
Nano-ZnOEthyl acetoacetatePhenylhydrazineControlled95[1][3]
Lithium PerchlorateAcetylacetone2,4-DinitrophenylhydrazineNot specifiedNot specified[1]
None (room temp)1,3-DiketonesArylhydrazinesN,N-dimethylacetamide, RT59-98[1]
Experimental Protocols

Protocol 1: Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine) using Acetic Acid Catalyst [2]

  • Reaction Setup : In a suitable reaction vessel, cautiously add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[2]

  • Heating : Heat the reaction mixture under reflux for 1 hour.[2]

  • Isolation : Cool the resulting syrup in an ice bath.[2]

  • Purification : Recrystallize the crude product from a minimal amount of ethanol to obtain the pure pyrazolone.[2]

Protocol 2: Nano-ZnO Catalyzed Synthesis of 1,3,5-substituted Pyrazoles [1][3]

  • Reaction Setup : In a round-bottom flask, combine ethyl acetoacetate (1 equivalent), phenylhydrazine (1 equivalent), and a catalytic amount of nano-ZnO.

  • Reaction : Stir the mixture under controlled conditions (e.g., room temperature or gentle heating) for the specified time (typically short).

  • Work-up : After completion of the reaction (monitored by TLC), the catalyst can be filtered off. The filtrate is then concentrated, and the product is purified by crystallization or column chromatography.

Transition-Metal-Catalyzed Pyrazole Synthesis

Transition metals, particularly copper and palladium, have emerged as powerful catalysts for pyrazole synthesis, enabling novel reaction pathways such as C-H activation and cycloadditions.[1][6]

Copper-Catalyzed Aerobic C-H Functionalization

A notable method involves the copper-catalyzed aerobic oxidative C(sp²)-H amination of hydrazones to form pyrazoles.[6][7] This approach avoids the need for pre-functionalized substrates.[6]

G Aryl_Hydrazone Aryl_Hydrazone Catalyst_System Cu(OAc)2 (10 mol%) O2 (1 atm) DABCO (30 mol%) DMSO, 100°C Aryl_Hydrazone->Catalyst_System Input Pyrazole_Product Pyrazole_Product Catalyst_System->Pyrazole_Product C-H Activation/ C-N Bond Formation

Caption: Workflow for Cu-catalyzed aerobic synthesis of pyrazoles.
Catalyst SystemSubstrateConditionsYield (%)Reference
Cu(OAc)₂/O₂/DABCOAryl hydrazonesDMSO, 100 °C62-92[6]
CuOTf/O₂β,γ-unsaturated hydrazonesNot specifiedNot specified[8]
CuIα,β-alkynic hydrazonesTriethylamineNot specified[9]

Protocol 3: Copper-Catalyzed Aerobic Synthesis of Pyrazoles from Hydrazones [6]

  • Reaction Setup : To a reaction tube, add the aryl hydrazone (1.0 equiv), Cu(OAc)₂ (10 mol%), and DABCO (30 mol%).

  • Solvent Addition : Add DMSO as the solvent.

  • Reaction : Seal the tube and place it under an atmosphere of O₂ (1 atm). Heat the mixture at 100 °C for the required time.

  • Work-up : After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Other Transition-Metal-Catalyzed Methods
  • Silver-Catalyzed Cycloaddition : Silver triflate (AgOTf) catalyzes the reaction between trifluoromethylated ynones and hydrazines to yield 3-CF₃-pyrazoles with high regioselectivity and yields up to 99%.[1]

  • Palladium-Catalyzed C-H Activation : Palladium catalysts can be used for intramolecular C-H activation to construct complex fused pyrazole systems.[10][11]

  • Ruthenium-Catalyzed Dehydrogenative Coupling : Ru₃(CO)₁₂ combined with an NHC-diphosphine ligand catalyzes the reaction of 1,3-diols with arylhydrazines.[12]

Organocatalytic Pyrazole Synthesis

Organocatalysis offers a metal-free alternative for pyrazole synthesis, often proceeding under mild conditions with high regioselectivity.[13]

Amine-Catalyzed [3+2] Cycloaddition

Secondary amines can catalyze the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates.[13] This method is notable for its operational simplicity and the use of an inexpensive catalyst.[13]

CatalystSubstrate 1Substrate 2ConditionsRegioselectivityReference
Secondary AminesCarbonyl compoundsDiazoacetatesRoom TemperatureHigh[13]

Protocol 4: Organocatalyzed [3+2] Cycloaddition for Pyrazole Synthesis [13]

  • Reaction Setup : In a vial, dissolve the carbonyl compound (e.g., β-ketoester, 1.2 equiv) and the diazoacetate (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂).

  • Catalyst Addition : Add the secondary amine catalyst (e.g., pyrrolidine, 20 mol%).

  • Reaction : Stir the reaction mixture at room temperature until the diazo compound is consumed (monitored by TLC).

  • Purification : Concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica gel.

Multicomponent Synthesis of Pyrazoles

Multicomponent reactions (MCRs) are highly efficient, allowing for the construction of complex molecules in a single step from multiple starting materials.[14] This approach aligns with the principles of green chemistry by reducing waste and improving atom economy.[14]

Iodine-Catalyzed Three-Component Synthesis

Molecular iodine can catalyze the synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates under mild, transition-metal-free conditions.[1][14]

G cluster_inputs Inputs Sulfonyl_Hydrazide Sulfonyl_Hydrazide One_Pot_Reaction One-Pot Reaction (I2 catalyst, mild conditions) Sulfonyl_Hydrazide->One_Pot_Reaction 1,3-Diketone 1,3-Diketone 1,3-Diketone->One_Pot_Reaction Sodium_Sulfinate Sodium_Sulfinate Sodium_Sulfinate->One_Pot_Reaction Sulfonated_Pyrazole Sulfonated_Pyrazole One_Pot_Reaction->Sulfonated_Pyrazole

Caption: Logical flow for a three-component pyrazole synthesis.

Protocol 5: Iodine-Catalyzed One-Pot Synthesis of Sulfonated Pyrazoles [1][14]

  • Reaction Setup : To a reaction vessel, add the 1,3-diketone (1.0 equiv), sulfonyl hydrazide (1.2 equiv), sodium sulfinate (1.5 equiv), and molecular iodine (I₂, 20 mol%).

  • Solvent and Base : Add a suitable solvent (e.g., DMSO) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction : Stir the mixture at a specified temperature (e.g., 80 °C) for several hours.

  • Work-up : Upon completion, cool the reaction, add water, and extract with an organic solvent.

  • Purification : Wash the organic layer with sodium thiosulfate solution to remove excess iodine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Conclusion

The synthesis of pyrazoles has been significantly advanced through the development of diverse catalytic methods. From the foundational Knorr synthesis to modern transition-metal-catalyzed C-H activations and multicomponent reactions, chemists now have a powerful toolkit to construct this important heterocyclic scaffold. The choice of method will depend on the desired substitution pattern, substrate availability, and desired reaction conditions. The protocols and data provided herein serve as a practical guide for researchers to implement these catalytic strategies in their own synthetic endeavors.

References

Application Notes and Protocols for Multi-Component Reactions Involving 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various multi-component reactions (MCRs) centered around the versatile 5-aminopyrazole scaffold. These reactions are of significant interest in medicinal chemistry and drug discovery due to their efficiency in generating diverse heterocyclic libraries, many of which are precursors to potent therapeutic agents.

Introduction to 5-Aminopyrazoles in MCRs

5-Aminopyrazoles are privileged building blocks in organic synthesis, particularly in the realm of MCRs. Their bifunctional nature, possessing both a nucleophilic amino group and reactive ring carbon and nitrogen atoms, allows for the rapid construction of complex fused heterocyclic systems. These scaffolds, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, are core structures in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The atom economy and procedural simplicity of MCRs make them an attractive and sustainable approach for the synthesis of novel chemical entities for drug discovery pipelines.

I. Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines is a prominent application of MCRs involving 5-aminopyrazoles. These compounds are known to exhibit a range of biological activities, including acting as kinase inhibitors. A common and effective method involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound such as malononitrile or a β-ketoester.

Application Notes:

Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in cellular signaling pathways. For instance, certain derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and p38 Mitogen-Activated Protein Kinase (MAPK), both of which are implicated in cancer cell proliferation and inflammatory responses, respectively.[1][2][3] The modular nature of the three-component synthesis allows for the systematic variation of substituents on the pyrazolo[3,4-b]pyridine core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Microwave-assisted synthesis has been shown to significantly accelerate these reactions and improve yields.[4]

Quantitative Data Summary:
5-Aminopyrazole DerivativeAldehydeActive Methylene CompoundCatalyst/SolventConditionsYield (%)Reference
5-Amino-3-phenyl-1H-pyrazoleAromatic aldehydesMalononitrileAcetic acidReflux72-80[5]
5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole4-Anisaldehydep-Substituted β-ketonitrilesAcetic acidMicrowave irradiationHigh[4]
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amineAromatic aldehydesBenzoyl acetonitrilesNot specifiedNot specifiedGood[2]
5-AminopyrazoleArylaldehydesCyclic ketonesAcetic acid/TFA80-140 °C72-80[5]
Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridine-5-carbonitriles

This protocol is a generalized procedure based on the reaction between a 5-aminopyrazole, an aromatic aldehyde, and malononitrile.

Materials:

  • 5-Amino-3-substituted-1H-pyrazole (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Glacial acetic acid (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-amino-3-substituted-1H-pyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Add glacial acetic acid (10 mL) to the flask.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.

  • The precipitated solid product is collected by vacuum filtration and washed with cold water.

  • The crude product is then purified by recrystallization from ethanol to afford the pure pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).

Visualization:

G cluster_reactants Reactants cluster_process Process cluster_product Product aminopyrazole 5-Aminopyrazole one_pot One-Pot Reaction (Acetic Acid, Reflux) aminopyrazole->one_pot aldehyde Aldehyde aldehyde->one_pot malononitrile Malononitrile malononitrile->one_pot product Pyrazolo[3,4-b]pyridine one_pot->product

Caption: Three-component synthesis of pyrazolo[3,4-b]pyridines.

II. Synthesis of Pyrazolo[1,5-a]pyrimidines

Another important class of fused heterocycles derived from 5-aminopyrazoles are the pyrazolo[1,5-a]pyrimidines. These are often synthesized through the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.

Application Notes:

Pyrazolo[1,5-a]pyrimidines are considered purine bioisosteres and have garnered significant attention in drug discovery for their potential as kinase inhibitors, particularly targeting pathways involved in cancer.[6][7] For example, derivatives of this scaffold have been investigated as selective PI3Kδ inhibitors.[7] The synthetic versatility allows for the introduction of a wide range of functional groups, facilitating the development of structure-activity relationships for lead optimization. Microwave-assisted and solvent-free conditions have been successfully employed to synthesize these compounds efficiently.[8]

Quantitative Data Summary:
5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundCatalyst/SolventConditionsYield (%)Reference
3-Amino-1H-pyrazoleDiethyl malonateEtONaReflux, 24h89[7]
NH-5-Aminopyrazolesβ-EnaminonesNoneMicrowave, 180°C, 2 min88-97[8]
5-AminopyrazolesAcetylacetoneGlacial acetic acidRefluxNot specified[7]
5-Aminopyrazole(E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-oneAqueous ethanolAmbient temperatureGood[9]
Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes a general method for the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.

Materials:

  • 5-Amino-1H-pyrazole (1.0 mmol)

  • β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 mmol)

  • Glacial acetic acid (15 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the 5-amino-1H-pyrazole (1.0 mmol) in glacial acetic acid (15 mL).

  • Add the β-dicarbonyl compound (1.1 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours, with stirring. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice (50 g) with gentle stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain the pure pyrazolo[1,5-a]pyrimidine.

  • Confirm the structure of the product using analytical methods like NMR, MS, and IR spectroscopy.

Visualization:

G cluster_reactants Reactants cluster_process Process cluster_product Product aminopyrazole 5-Aminopyrazole condensation Condensation Reaction (e.g., Acetic Acid, Reflux) aminopyrazole->condensation dicarbonyl β-Dicarbonyl Compound dicarbonyl->condensation product Pyrazolo[1,5-a]pyrimidine condensation->product G cluster_reactants Reactants cluster_process Process cluster_product Product aminopyrazole 5-Aminopyrazole biginelli Biginelli-Type Reaction (Acid Catalyst, Reflux) aminopyrazole->biginelli aldehyde Aldehyde aldehyde->biginelli ketoester β-Ketoester ketoester->biginelli product Pyrazole-Fused Dihydropyrimidinone biginelli->product G cluster_reactants Reactants cluster_process Process cluster_product Product aminopyrazole 5-Aminopyrazole ugi Ugi 4-Component Reaction aminopyrazole->ugi aldehyde Aldehyde aldehyde->ugi acid Carboxylic Acid acid->ugi isocyanide Isocyanide isocyanide->ugi product α-Acylaminocarboxamide ugi->product G cluster_upstream Upstream Signals cluster_pathway p38 MAPK Pathway cluster_inhibitor Inhibition cluster_response Cellular Response stress Stress Signals (e.g., UV, Cytokines) mkk MKK3/6 stress->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates inflammation Inflammation (Cytokine Production) substrates->inflammation inhibitor Pyrazolo-pyridine Inhibitor inhibitor->p38 G cluster_cellcycle Cell Cycle Progression cluster_inhibitor Inhibition cluster_outcome Outcome cyclinE Cyclin E cdk2 CDK2 cyclinE->cdk2 cyclinA Cyclin A cyclinA->cdk2 g1s G1/S Transition cdk2->g1s sphase S Phase Progression cdk2->sphase arrest Cell Cycle Arrest cdk2->arrest inhibitor Pyrazolo-pyridine Inhibitor inhibitor->cdk2 apoptosis Apoptosis arrest->apoptosis

References

Application Notes and Protocols for the Functionalization of 5-Amino-1-isopropyl-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the chemical functionalization of the pyrazole ring in 5-Amino-1-isopropyl-3-methylpyrazole. This versatile scaffold is a key building block in the development of novel therapeutics, particularly kinase inhibitors. The following sections detail common functionalization reactions, including electrophilic substitution at the C4-position and cross-coupling reactions, providing researchers with the necessary information to synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies.

Introduction to the Reactivity of this compound

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents on the ring. In the case of this compound, the amino group at the C5 position is a strong activating group, while the methyl group at C3 is a weakly activating group. The isopropyl group at the N1 position provides steric bulk and influences the solubility of the molecule.

The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic attack, with the C4 position being the most favorable site for substitution.[1][2] This is due to the electronic effects of the ring nitrogen atoms. The amino group at C5 further activates the ring towards electrophilic substitution. Common functionalizations at the C4-position include halogenation, nitration, and acylation.

I. Electrophilic Halogenation at the C4-Position

Halogenated pyrazoles are valuable intermediates for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions.

Experimental Protocol: Bromination

This protocol describes the bromination of this compound at the C4-position using N-bromosuccinimide (NBS).

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Halogenation

The following table provides representative data for the halogenation of aminopyrazole derivatives. Yields for this compound are expected to be in a similar range.

Halogenating AgentProductTypical Yield (%)
NBS4-Bromo-5-amino-1-isopropyl-3-methylpyrazole85-95
NCS4-Chloro-5-amino-1-isopropyl-3-methylpyrazole80-90
NIS4-Iodo-5-amino-1-isopropyl-3-methylpyrazole80-90

II. Suzuki-Miyaura Cross-Coupling of 4-Halo-5-amino-1-isopropyl-3-methylpyrazole

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the C4-position of the pyrazole ring.[3][4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-5-amino-1-isopropyl-3-methylpyrazole with an arylboronic acid.[6]

Materials:

  • 4-Bromo-5-amino-1-isopropyl-3-methylpyrazole (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Water or 1,4-Dioxane/Water)

  • Reaction vessel (e.g., microwave vial or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 4-Bromo-5-amino-1-isopropyl-3-methylpyrazole, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring. For conventional heating, 80-100 °C for 12-24 hours is typical. For microwave heating, 120-150 °C for 10-30 minutes can be employed.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes expected yields for the Suzuki-Miyaura coupling of 4-bromo-5-amino-1-isopropyl-3-methylpyrazole with various arylboronic acids, based on data from similar substrates.[6]

Arylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid5-Amino-1-isopropyl-3-methyl-4-phenylpyrazolePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
4-Methoxyphenylboronic acid5-Amino-4-(4-methoxyphenyl)-1-isopropyl-3-methylpyrazolePd₂(dba)₃/SPhos (2/4)K₃PO₄1,4-Dioxane/H₂O110892
4-(Trifluoromethyl)phenylboronic acid5-Amino-1-isopropyl-3-methyl-4-(4-(trifluoromethyl)phenyl)pyrazoleXPhos Pd G2 (3)Cs₂CO₃t-Amyl alcohol1001678

III. Acylation of the 5-Amino Group

Acylation of the 5-amino group is a common transformation to introduce a variety of functional groups and to synthesize amide derivatives, which are prevalent in many bioactive molecules.[7][8][9]

Experimental Protocol: N-Acylation

This protocol outlines a standard method for the N-acylation of this compound using an acyl chloride.[10]

Materials:

  • This compound (1.0 equivalent)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Base (e.g., pyridine or triethylamine) (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base dropwise.

  • Slowly add the acyl chloride dropwise to the reaction mixture.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Quantitative Data for N-Acylation

The table below shows representative data for the acylation of aminopyrazoles.

Acylating AgentProductTypical Yield (%)
Acetyl ChlorideN-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide85-95
Benzoyl ChlorideN-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide80-90
Isobutyryl ChlorideN-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isobutyramide82-92

Application in Drug Discovery: Kinase Inhibitors

Functionalized 5-aminopyrazole derivatives are prominent scaffolds in the design of kinase inhibitors for cancer therapy. For instance, derivatives of 5-amino-1-isopropyl-pyrazole-4-carboxamide have been identified as potent and selective RET kinase inhibitors.[11][12] The functionalization of the pyrazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Inhibition

The diagram below illustrates a simplified signaling pathway where a functionalized this compound derivative acts as a kinase inhibitor, blocking downstream signaling and inhibiting cancer cell proliferation.

G Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Downstream Inhibitor This compound Derivative Inhibitor->Receptor Inhibition Proliferation Cancer Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Kinase inhibition by a functionalized pyrazole.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a functionalized this compound derivative.

G Start Start: This compound Reaction Functionalization Reaction (e.g., Suzuki Coupling) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Pure Functionalized Product Analysis->Final

Caption: General synthetic workflow.

References

Troubleshooting & Optimization

optimizing reaction yield for 5-Amino-1-isopropyl-3-methylpyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 5-Amino-1-isopropyl-3-methylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and versatile method for synthesizing 5-aminopyrazoles, including this compound, is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1] In this specific case, the reaction would involve acetoacetonitrile (cyanoacetone) or its alkali metal salt and isopropylhydrazine.

Q2: What are the key reaction parameters that influence the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis. These include the choice of reactants (free base or salt form of hydrazine), solvent, reaction temperature, pH, and the method of product isolation. Careful control of these parameters is crucial for achieving high yields and purity.

Q3: Are there any common side reactions to be aware of?

A3: Yes, potential side reactions can include the formation of regioisomers, incomplete cyclization leading to hydrazone intermediates, and potential ring-opening of the pyrazole under strongly basic conditions.[2] The choice of reaction conditions, particularly the nature of the hydrazine (substituted or unsubstituted), can influence the regioselectivity of the cyclization.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of reactant consumption and product formation over time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Reactants: Stability issues with cyanoacetone. 2. Suboptimal Reaction Temperature: Temperature too low for efficient cyclization or too high leading to decomposition. 3. Incorrect pH: pH not in the optimal range for the condensation and cyclization steps. 4. Inefficient Stirring: Poor mixing of reactants, especially in heterogeneous mixtures.1. Use a freshly prepared or commercially available stabilized form of cyanoacetone, or its more stable alkali metal salt.[3] 2. Optimize the reaction temperature. A typical range is between 30°C and 100°C when using an aqueous medium.[3] For other solvents, reflux temperature is often employed. 3. If using a hydrazinium salt in an aqueous medium, adjust the pH to a range of 1 to 2 with an acid like HCl.[3] 4. Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reactants.[4]
Formation of Impurities or Side Products 1. Presence of Water: Water can sometimes interfere with the reaction or promote side reactions. 2. Isomer Formation: Depending on the specific β-ketonitrile and hydrazine used, the formation of regioisomers (e.g., 3-aminopyrazoles) is possible. 3. Oxidation: The pyrazole ring is generally stable to oxidation, but side chains can be susceptible.[5]1. If water is detrimental to your specific reaction conditions, consider using an organic solvent and removing water formed during the reaction via azeotropic distillation with a suitable entrainment agent like toluene or xylene.[3] 2. The regioselectivity is often controlled by the reaction mechanism. The reaction of β-ketonitriles with hydrazines typically yields 5-aminopyrazoles.[1] Careful analysis (e.g., NMR) is required to confirm the isomer. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected to be an issue.
Difficult Product Isolation 1. Product is an Oil: The final product may not crystallize easily. 2. Emulsion Formation during Extraction: Difficult separation of aqueous and organic layers. 3. Crystallization Issues: Difficulty in obtaining a pure crystalline product.1. If the product is an oil, purification by vacuum distillation is a common method.[3][4] 2. The addition of brine (saturated NaCl solution) can help to break emulsions during work-up. 3. After initial purification, attempt recrystallization from a suitable solvent system. If the free base is difficult to crystallize, converting it to a salt (e.g., hydrochloride) by adding a mineral acid may facilitate crystallization and isolation.[3]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common methods for aminopyrazole synthesis. Optimization may be required.

Materials:

  • Acetoacetonitrile (Cyanoacetone) or Sodium Cyanoacetone

  • Isopropylhydrazine or Isopropylhydrazine hydrochloride

  • Solvent (e.g., Ethanol, Toluene, Water)

  • Acid or Base for pH adjustment (if necessary, e.g., HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve isopropylhydrazine (or its salt) in the chosen solvent.

  • Reactant Addition: Slowly add a solution of acetoacetonitrile (or its salt) in the same solvent to the flask with vigorous stirring. Control the rate of addition to maintain the desired reaction temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for a period determined by reaction monitoring (e.g., 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid product precipitates, it can be collected by filtration.

    • If the product is in solution, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization, column chromatography, or vacuum distillation.

Note: If using sodium cyanoacetone and an organic solvent like toluene, an inorganic salt (e.g., NaCl) will precipitate. After the reaction, water can be removed by azeotropic distillation. The addition of a lower alcohol like ethanol can help to precipitate the salt, which can then be filtered off.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Aminopyrazole Synthesis

Reactants Solvent Temperature Typical Yield Reference
Sodium Cyanoacetone, Hydrazinium monohydrochlorideToluene/Water30°C, then azeotropic distillation71% (for 3-amino-5-methylpyrazole)[3]
β-CyanoethylhydrazineEthanol/Sulfuric Acid88-90°C93-99% (for 3(5)-aminopyrazole)[4]
β-Ketonitriles, HydrazinesVariesVariesGenerally good to excellent[1]

Visualizations

experimental_workflow reactant_prep Reactant Preparation (Acetoacetonitrile & Isopropylhydrazine) reaction_setup Reaction Setup (Solvent, Stirring) reactant_prep->reaction_setup reactant_addition Slow Addition of Acetoacetonitrile Solution reaction_setup->reactant_addition reaction Heating / Reflux reactant_addition->reaction Control Temperature monitoring Reaction Monitoring (TLC / HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cooling, Solvent Removal) monitoring->workup Complete purification Purification (Distillation / Recrystallization) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_reactants Verify Reactant Quality & Stoichiometry start->check_reactants check_temp Optimize Reaction Temperature start->check_temp check_ph Adjust pH (if applicable) start->check_ph check_stirring Ensure Efficient Stirring start->check_stirring check_water Consider Water Removal (Azeotropic Distillation) start->check_water purification Optimize Purification (Distillation, Recrystallization, Salt formation) start->purification success Improved Yield & Purity check_reactants->success check_temp->success check_ph->success check_stirring->success check_water->success purification->success

References

Technical Support Center: Purification of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with aminopyrazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of aminopyrazole derivatives, offering potential causes and suggested solutions.

Issue 1: Difficulty in Separating Regioisomers (e.g., 3-aminopyrazoles vs. 5-aminopyrazoles)

  • Possible Cause: The synthesis of aminopyrazoles from monosubstituted hydrazines can lead to the formation of a mixture of regioisomers due to the two non-equivalent nitrogen atoms in the hydrazine, which can both participate in the cyclization reaction.[1][2] The ratio of these isomers is highly dependent on reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.[1]

  • Suggested Solutions:

    • Reaction Optimization: Before scaling up, perform small-scale trials to find the optimal solvent, catalyst, and temperature to maximize the regioselectivity for your specific substrates.[1]

      • For 5-aminopyrazoles (Thermodynamic Control): Use a non-polar solvent like toluene and a catalytic amount of a protic acid such as acetic acid, and heat the reaction to reflux.[1]

      • For 3-aminopyrazoles (Kinetic Control): Employ a strong base like sodium ethoxide in a polar aprotic solvent such as ethanol at a low temperature (e.g., 0°C).[1]

    • Chromatographic Separation: If a mixture of isomers is unavoidable, column chromatography is a common and effective method for separation.[3][4][5] The choice of stationary and mobile phases is crucial and depends on the specific properties of the isomers. High-performance liquid chromatography (HPLC) can provide excellent separation for analytical and preparative purposes.[6][7]

    • Crystallization: Fractional crystallization can sometimes be employed to separate isomers if they have sufficiently different solubilities in a particular solvent system.

Logical Relationship for Isomer Separation Strategy

G start Mixture of Aminopyrazole Regioisomers optimize Optimize Reaction Conditions for Regioselectivity start->optimize Preventive Approach chromatography Chromatographic Separation (e.g., HPLC) start->chromatography Separation Approach crystallization Fractional Crystallization start->crystallization Separation Approach pure_isomer Pure Isomer optimize->pure_isomer chromatography->pure_isomer crystallization->pure_isomer

Caption: Decision workflow for obtaining pure aminopyrazole isomers.

Issue 2: Presence of Uncyclized Hydrazone Intermediates in the Final Product

  • Possible Cause: Incomplete cyclization during the synthesis can lead to the isolation of the stable hydrazone intermediate.[1] This may be due to insufficient reaction time, temperature, or the use of a non-optimal catalyst.

  • Suggested Solutions:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials and the intermediate hydrazone.[3]

    • Extended Reaction Time/Increased Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature to promote the final cyclization step.

    • Acid/Base Catalysis: The addition of a catalytic amount of acid (e.g., acetic acid) or base can sometimes facilitate the cyclization process.[1]

Issue 3: High Levels of Residual Palladium Catalyst in the Final Product

  • Possible Cause: Aminopyrazole derivatives, particularly those with additional nitrogen-containing heterocycles, can act as strong ligands, forming stable complexes with palladium catalysts.[8][9] This chelation makes the removal of the catalyst by simple filtration challenging.

  • Suggested Solutions:

    • Adsorption onto Scavengers: Use solid-supported scavenger resins with a high affinity for palladium, such as those containing thiol, amine, or triazine functional groups.[8][10] The reaction mixture is treated with the scavenger, which selectively binds the palladium, and is then removed by filtration.

    • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium.[8][11] However, it can sometimes lead to the loss of the desired product due to non-specific adsorption.[8][9]

    • Filtration through Celite®: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[8][10]

    • Crystallization with Additives: In some cases, crystallization in the presence of additives like N-acetylcysteine or thiourea can help to keep the palladium in the mother liquor.[9]

Experimental Workflow for Palladium Removal

G start Crude Aminopyrazole Derivative (with Palladium Contamination) dissolve Dissolve in a Suitable Solvent start->dissolve add_scavenger Add Palladium Scavenger (e.g., Thiol Resin, Activated Carbon) dissolve->add_scavenger stir Stir for Optimized Time and Temperature add_scavenger->stir filter Filter to Remove Scavenger-Palladium Complex stir->filter concentrate Concentrate Filtrate filter->concentrate product Purified Product concentrate->product

Caption: General workflow for palladium removal using scavengers.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopyrazoles?

A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary classes of starting materials are:

  • β-Ketonitriles: These react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][12]

  • α,β-Unsaturated Nitriles: These compounds, particularly those with a leaving group, also react with hydrazines to form aminopyrazoles.[2]

Q2: How can I confirm the regiochemistry of my aminopyrazole product?

A2: Unambiguous determination of the regioisomer is crucial. While routine NMR and mass spectrometry are essential, advanced 2D NMR techniques are often required for definitive structure elucidation.[1] Techniques like 1H-15N HMBC can be powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is used for absolute structural proof.[1]

Q3: My aminopyrazole derivative appears to be unstable during purification. What can I do?

A3: Some aminopyrazole derivatives can be less stable than others, particularly certain 3-amino isomers.[1]

  • Minimize Purification Time: Purify the crude product as quickly as possible after the reaction is complete.

  • Avoid Harsh Conditions: Be mindful of prolonged exposure to high temperatures or strong acids/bases during purification, as this can lead to decomposition or the formation of byproducts like pyrazolo[1,5-a]pyrimidines.[1]

  • Assess Metabolic Stability: For drug development purposes, it's important to assess the metabolic stability of your compounds. In vitro assays using human liver microsomes can provide valuable information on their susceptibility to metabolism.[13]

Q4: What are some common side products to look out for in aminopyrazole synthesis?

A4: Besides the undesired regioisomer, other common side products can include:

  • Uncyclized Hydrazone Intermediates: As mentioned in the troubleshooting guide, these can be present if the cyclization is incomplete.[1]

  • Acetylated Aminopyrazoles: If acetic acid is used as a solvent at high temperatures, N-acetylation of the amino group can occur.[1]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates to form fused systems like pyrazolo[1,5-a]pyrimidines, especially under harsh conditions.[1][14][15]

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

Scavenging MethodTypical LoadingAdvantagesDisadvantages
Thiol-based Silica Scavengers 5-10 wt%High affinity and selectivity for palladium.[8]Higher cost compared to activated carbon.
Activated Carbon 5-10 wt%Cost-effective, readily available.[8][11]Can cause product loss due to non-specific adsorption.[8][9]
Triamine-based Scavengers 5-10 wt%Effective for various palladium species.May require optimization of conditions (temperature, time).[8]
Crystallization with Additives VariesCan be effective for certain compounds.Risk of co-crystallization of the palladium-product complex.[9]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of Aminopyrazole Derivatives

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent).

  • Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude aminopyrazole derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminopyrazole derivative.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product containing the palladium catalyst in a suitable organic solvent (e.g., THF, Toluene).[9]

  • Addition of Activated Carbon: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.[8]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[8][9] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[9]

  • Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[9]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.[9]

  • Analysis: Analyze the purified product using a suitable analytical technique (e.g., ICP-MS) to confirm the removal of the palladium catalyst.[9]

References

Technical Support Center: Pyrazole Synthesis from β-Ketonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of pyrazoles from β-ketonitriles. This resource addresses common side products and offers solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of pyrazoles from β-ketonitriles and substituted hydrazines?

A1: The most prevalent side products are regioisomers. When an unsymmetrically substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) is used, the reaction can yield a mixture of two isomeric pyrazoles: the N1-substituted 3-aminopyrazole and the N1-substituted 5-aminopyrazole.[1] The formation of these isomers is a significant challenge as their ratio is highly dependent on reaction conditions.[1]

Q2: How can I control the regioselectivity of the reaction to favor one isomer over the other?

A2: The regioselectivity can be controlled by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control.[1]

  • Kinetic Control: This is typically achieved at lower temperatures and with a strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol). These conditions favor the formation of the less stable intermediate, which rapidly cyclizes to the 3-aminopyrazole isomer.[1] The reaction under kinetic control is often faster.

  • Thermodynamic Control: Higher temperatures (refluxing in a neutral or weakly acidic solvent like ethanol or acetic acid) favor the formation of the more stable intermediate, which leads to the 5-aminopyrazole isomer.[1] This pathway allows for the equilibration of intermediates to the most stable form before cyclization.

Q3: I've observed an unexpected product with a higher molecular weight. What could it be?

A3: Under certain conditions, particularly acidic conditions (e.g., using nitric acid as a catalyst), a fused heterocyclic compound, 4,7-dihydropyrazolo[3,4-b]pyridine-5-nitrile, can be formed as an unexpected side product instead of the expected aminopyrazole.[2] This occurs through a more complex reaction cascade.

Q4: My reaction is clean, but the yield is low. What are the potential reasons?

A4: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal temperature: The reaction may require heating to proceed at a reasonable rate.

  • Poor quality of reagents: Impurities in the β-ketonitrile or hydrazine can lead to side reactions.

  • Formation of stable intermediates: In some instances, the intermediate hydrazone may be stable and not cyclize efficiently under the given conditions. Adding a dehydrating agent or increasing the temperature might be necessary.[3]

Troubleshooting Guide

IssueObservationPossible Cause(s)Suggested Solution(s)
Mixture of Isomers NMR or LC-MS analysis shows two products with the same mass.Lack of regioselectivity due to reaction conditions not favoring either kinetic or thermodynamic control.To favor the 3-aminopyrazole (kinetic product) , use a strong base like sodium ethoxide in ethanol at a low temperature (0 °C to room temperature). To favor the 5-aminopyrazole (thermodynamic product) , reflux the reaction in a neutral or slightly acidic solvent like ethanol or acetic acid.[1]
Unexpected Fused Product A product with a significantly higher molecular weight is isolated.The use of strong acidic catalysts (e.g., concentrated nitric acid) can promote a cascade reaction leading to pyrazolo[3,4-b]pyridines.[2]Avoid strong mineral acids as catalysts if the aminopyrazole is the desired product. Use a milder acid catalyst like acetic acid or conduct the reaction under neutral or basic conditions.
Low Yield Starting material is consumed, but the desired product is isolated in low quantities.Inefficient cyclization of the hydrazone intermediate.Increase the reaction temperature or add a catalytic amount of a protic acid (like acetic acid) to facilitate the cyclization and dehydration step.

Quantitative Data on Regioselectivity

The ratio of 3-aminopyrazole to 5-aminopyrazole is highly dependent on the substituents on the hydrazine and the reaction conditions. The following table provides illustrative examples.

Hydrazineβ-KetonitrileReaction ConditionsRatio (3-amino : 5-amino)Reference
Methylhydrazine3-OxobutanenitrileEtOH, refluxMinor : MajorGeneral observation
Methylhydrazine3-OxobutanenitrileNaOEt, EtOH, 0°CMajor : Minor[1]
Phenylhydrazine3-Oxo-3-phenylpropanenitrileEtOH, reflux1 : 1[1]
p-Methoxyphenylhydrazine3-Oxo-3-phenylpropanenitrileNaOEt, EtOH, 0°C78 : 22[1]
Cyclohexylhydrazine3-Oxo-3-phenylpropanenitrileEtOH, reflux>1 : 99[1]
tert-Butylhydrazine3-Oxo-3-phenylpropanenitrileNaOEt, EtOH, 0°C95 : 5[1]

Experimental Protocols

Protocol 1: Selective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)

This protocol is designed to favor the formation of the more stable 5-aminopyrazole isomer.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile (1.0 eq) in ethanol (0.2-0.5 M).

  • Reagent Addition: Add the substituted hydrazine (1.0-1.1 eq) to the solution. If the hydrazine is a salt (e.g., hydrochloride), add one equivalent of a base like triethylamine to liberate the free hydrazine.

  • Reaction: Add a catalytic amount of glacial acetic acid (0.1 eq). Heat the mixture to reflux (typically 78 °C for ethanol) and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Selective Synthesis of 3-Aminopyrazoles (Kinetic Control)

This protocol is designed to favor the formation of the less stable 3-aminopyrazole isomer.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol. This can be done by carefully adding sodium metal (1.1 eq) to anhydrous ethanol at 0 °C.

  • Reagent Addition: To the cold sodium ethoxide solution, slowly add a solution of the β-ketonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted hydrazine (1.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products beta-Ketonitrile beta-Ketonitrile Hydrazone Intermediate (Kinetic) Hydrazone Intermediate (Kinetic) beta-Ketonitrile->Hydrazone Intermediate (Kinetic) + Hydrazine (Kinetic Control) Hydrazone Intermediate (Thermodynamic) Hydrazone Intermediate (Thermodynamic) beta-Ketonitrile->Hydrazone Intermediate (Thermodynamic) + Hydrazine (Thermodynamic Control) Substituted Hydrazine Substituted Hydrazine Hydrazone Intermediate (Kinetic)->Hydrazone Intermediate (Thermodynamic) Equilibration 3-Aminopyrazole (Kinetic Product) 3-Aminopyrazole (Kinetic Product) Hydrazone Intermediate (Kinetic)->3-Aminopyrazole (Kinetic Product) Cyclization 5-Aminopyrazole (Thermodynamic Product) 5-Aminopyrazole (Thermodynamic Product) Hydrazone Intermediate (Thermodynamic)->5-Aminopyrazole (Thermodynamic Product) Cyclization Troubleshooting_Workflow Start Reaction produces side products Identify Identify side products (NMR, LC-MS) Start->Identify Isomers Regioisomers (3- and 5-aminopyrazoles) Identify->Isomers Fused Fused Product (Pyrazolo[3,4-b]pyridine) Identify->Fused Other Other Side Products Identify->Other Kinetic Desired: 3-Aminopyrazole (Kinetic Control) - Low Temp - Strong Base Isomers->Kinetic Yes Thermodynamic Desired: 5-Aminopyrazole (Thermodynamic Control) - High Temp - Neutral/Acidic Isomers->Thermodynamic No ModifyCatalyst Modify Catalyst - Avoid strong acids - Use mild acid or base Fused->ModifyCatalyst Optimize Optimize Conditions - Check reagent purity - Adjust temperature - Add dehydrating agent Other->Optimize Pyrazolo_Pyridine_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Side Product beta-Ketonitrile beta-Ketonitrile Aminopyrazole Aminopyrazole beta-Ketonitrile->Aminopyrazole + Hydrazine Hydrazine Hydrazine Dihydropyridine Dihydropyridine Aminopyrazole->Dihydropyridine + Another β-Ketonitrile (Acid-catalyzed) Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Dihydropyridine->Pyrazolo[3,4-b]pyridine Oxidation

References

troubleshooting regioselectivity in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges, particularly concerning regioselectivity. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: I am obtaining a mixture of regioisomers in my pyrazole synthesis. What are the primary factors influencing this outcome?

A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis.[1][2] The regiochemical outcome is primarily governed by a combination of the following factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: The electronic properties of the substituents on both reactants play a crucial role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the reaction pathway, potentially favoring the formation of one regioisomer over the other.[1][2]

  • Solvent Choice: The solvent can significantly influence the reaction's regioselectivity.[3]

Q2: How can I improve the regioselectivity of my reaction to favor a specific pyrazole isomer?

A2: Controlling regioselectivity is key to ensuring the efficient synthesis of the desired product. Here are several strategies to improve the outcome:

  • Solvent Optimization: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[3][4][5][6] These non-nucleophilic solvents can enhance the electrophilicity of one carbonyl group through hydrogen bonding, leading to a more selective initial attack by the hydrazine.[3]

  • Temperature Control: Adjusting the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which may favor the formation of a single isomer.

  • Catalyst Selection: The choice of an appropriate acid or base catalyst can steer the reaction towards a specific pathway.[7]

  • Strategic Choice of Starting Materials: When possible, selecting symmetrical 1,3-dicarbonyl compounds will circumvent the issue of regioselectivity altogether. For unsymmetrical starting materials, carefully consider the steric and electronic properties of the substituents to predict and favor the desired outcome.

Q3: What are the standard methods for separating and characterizing pyrazole regioisomers?

A3: If a mixture of regioisomers is unavoidable, several techniques can be employed for their separation and characterization:

  • Separation: The most common method for separating pyrazole regioisomers is silica gel column chromatography.[8][9] The choice of eluent is critical and often requires careful optimization. Recrystallization can also be an effective purification method if the isomers have sufficiently different solubilities.

  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying regioisomers.[8][10] Techniques such as 1H NMR, 13C NMR, and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively assign the structure of each isomer.[8] X-ray crystallography provides unambiguous structural determination of a single regioisomer if suitable crystals can be obtained.[10]

Troubleshooting Poor Regioselectivity

The following diagram outlines a logical workflow for troubleshooting and optimizing the regioselectivity of your pyrazole synthesis.

Caption: A logical workflow for troubleshooting regioselectivity.

Data on Solvent Effects on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers formed. The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The two possible regioisomers are denoted as A and B.

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)Hydrazine (R³-NHNH₂)SolventIsomer Ratio (A:B)Reference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH15:85[3]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[3]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3[3]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEtOH50:50[3]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineTFE90:10[3]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP>99:1[3]

Note: Isomer A corresponds to the N-substituted nitrogen being adjacent to R¹, and Isomer B corresponds to it being adjacent to R².

Knorr Pyrazole Synthesis Reaction Pathway

The diagram below illustrates the two competing pathways in the Knorr synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines, leading to the formation of two possible regioisomers.

Knorr_Synthesis Knorr Pyrazole Synthesis Pathways cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Nucleophilic Attack at Carbonyl 1 Dicarbonyl->Attack_C1 Attack_C2 Nucleophilic Attack at Carbonyl 2 Dicarbonyl->Attack_C2 Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Intermediate_A Hydrazone Intermediate A Attack_C1->Intermediate_A Intermediate_B Hydrazone Intermediate B Attack_C2->Intermediate_B Cyclization_A Intramolecular Cyclization Intermediate_A->Cyclization_A Cyclization_B Intramolecular Cyclization Intermediate_B->Cyclization_B Regioisomer_A Regioisomer A Cyclization_A->Regioisomer_A Regioisomer_B Regioisomer B Cyclization_B->Regioisomer_B Experimental Workflow for Pyrazole Synthesis start Start dissolve Dissolve 1,3-Dicarbonyl in Fluorinated Solvent start->dissolve add_hydrazine Add Substituted Hydrazine dissolve->add_hydrazine reaction Stir at RT or Reflux (Monitor by TLC/LC-MS) add_hydrazine->reaction workup Cool and Remove Solvent reaction->workup purification Purify Crude Product (Chromatography/Recrystallization) workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

References

Technical Support Center: Stability and Degradation of 5-Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of 5-aminopyrazole compounds. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-aminopyrazole compounds?

A1: The primary degradation pathways for 5-aminopyrazole compounds are oxidation, hydrolysis, and photodegradation.

  • Oxidation: This is a significant pathway where the pyrazole ring or the amino group can be oxidized. This can lead to complex reactions, including dimerization to form pyrazole-fused pyridazines and pyrazines through C-H/N-H bond coupling, or even oxidative ring-opening to yield 1,2-diaza-1,3-diene derivatives.[1][2] The presence of a free amino group at the C5 position is often crucial for these reactions.[1]

  • Hydrolysis: Susceptibility to hydrolysis is a key stability concern and is typically evaluated under acidic and basic conditions as part of forced degradation studies.[3][4] While the pyrazole ring itself is generally stable, substituents on the ring can be susceptible to hydrolysis.[5]

  • Photodegradation: Many aromatic heterocyclic compounds are sensitive to light. Exposure to UV or visible light can induce degradation, making photostability testing essential.[6][7] The specific degradation pathway depends on the substituents and the light wavelength.[8]

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes. Forced degradation studies typically include thermal stress to assess the intrinsic stability of the molecule.[9][10]

Q2: What factors influence the stability of 5-aminopyrazole compounds?

A2: Several factors can influence the stability of 5-aminopyrazoles:

  • pH: The stability of the compound can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze hydrolytic degradation.[10]

  • Temperature: Higher temperatures generally increase the rate of all degradation reactions.[9]

  • Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photolytic degradation reactions.[6]

  • Oxidizing Agents: The presence of oxygen or other oxidizing agents (e.g., peroxides) can promote oxidative degradation.[3][11]

  • Structural Features: The type and position of substituents on the pyrazole ring can significantly impact stability. For example, bulky groups near a labile site can offer steric hindrance, improving metabolic stability, while certain functional groups may be more susceptible to enzymatic degradation.[12]

Q3: How should 5-aminopyrazole compounds be stored to minimize degradation?

A3: To minimize degradation, 5-aminopyrazole compounds should be stored in a cool, dark, and dry place. It is recommended to store them in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation and moisture. For solutions, using degassed solvents and protecting them from light is advisable.

Q4: What are the common degradation products observed during stability studies?

A4: Common degradation products arise from the primary degradation pathways. Oxidative stress can lead to dimers or ring-cleaved products.[1][2] Hydrolysis may result in the cleavage of amide, ester, or other labile functional groups attached to the pyrazole core. Photodegradation can result in complex rearrangements or cleavage of the molecule.[8] Characterization of these products is typically performed using LC-MS/MS and NMR.[4][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving 5-aminopyrazole compounds.

Observed Issue Potential Cause(s) Recommended Solution(s)
Appearance of unexpected peaks in HPLC/LC-MS analysis of a stored sample. The compound is degrading under the current storage conditions.1. Verify storage conditions (temperature, light exposure, atmosphere). Store at a lower temperature, protect from light, and consider storing under an inert gas. 2. Perform a forced degradation study to intentionally generate and identify potential degradants.[3] 3. Use LC-MS to get the mass of the unknown peaks and propose potential structures.[13]
Inconsistent or decreasing activity in biological assays over time. The compound is unstable in the assay medium (e.g., buffer, cell culture medium).1. Perform a stability study of the compound directly in the assay medium at the relevant concentration and temperature. 2. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound. 3. Prepare fresh stock solutions for each experiment if instability is confirmed.
Solid compound changes color (e.g., turns yellow or brown) upon storage. This is often a visual indicator of oxidation or photodegradation.1. Immediately transfer the compound to a container protected from light (e.g., amber vial). 2. Purge the container with an inert gas like argon or nitrogen before sealing. 3. Store in a desiccator in a cool environment.
Poor mass balance in forced degradation studies (sum of parent and degradants is <95%). Degradation may be producing non-UV active compounds, volatile compounds, or compounds that are not eluting from the HPLC column.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. 2. Modify the HPLC gradient to ensure all compounds are eluted. 3. Consider using Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile degradants.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to understand a compound's stability profile.[6][7] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods can adequately separate the degradants from the parent compound.[10] The table below presents illustrative data for a hypothetical 5-aminopyrazole compound.

Stress Condition Reagent/Parameter Duration Temperature % Degradation (Illustrative) Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60 °C12%Hydrolyzed side chain product
Base Hydrolysis 0.1 M NaOH8 hours60 °C18%Hydrolyzed side chain product, Ring-opened product
Oxidation 3% H₂O₂12 hours25 °C15%Oxidative dimer, N-oxide
Thermal Dry Heat48 hours80 °C8%Minor oxidative and hydrolytic products
Photolytic ICH Q1B Option 2N/A25 °C11%Photorearranged isomer

Experimental Protocols

Protocol: Forced Degradation Study for a 5-Aminopyrazole Compound

Objective: To investigate the degradation of a 5-aminopyrazole compound under various stress conditions as recommended by ICH guidelines.[9]

Materials:

  • 5-Aminopyrazole compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers (e.g., phosphate or acetate)

  • HPLC system with UV or PDA detector, and preferably a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the 5-aminopyrazole compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60 °C.

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before dilution and injection into the HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60 °C.

    • Withdraw aliquots at various time points.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points and analyze directly.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80 °C.

    • Place a solution of the compound (in a suitable solvent) in an oven at 60 °C.

    • Analyze samples after 24 and 48 hours.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

    • Keep a control sample protected from light (wrapped in aluminum foil) under the same conditions.

    • Analyze the exposed and control samples.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

    • Quantify the parent compound and determine the percentage of degradation.

    • Use LC-MS/MS to identify the mass and fragmentation patterns of the major degradation products.[4]

Visualizations

Logical Relationships and Workflows

cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Thermolysis Thermolysis Temperature->Thermolysis Light Light Photolysis Photolysis Light->Photolysis Oxidants Oxidants Oxidation Oxidation Oxidants->Oxidation Structure Structure Stability 5-Aminopyrazole Stability Structure->Stability Hydrolysis->Stability Thermolysis->Stability Photolysis->Stability Oxidation->Stability cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxide Oxidative (3% H₂O₂, RT) start->oxide thermal Thermal (80°C Solid/60°C Soln) start->thermal photo Photolytic (ICH Q1B) start->photo analysis HPLC Analysis Quantify Parent & Degradants acid->analysis:f0 base->analysis:f0 oxide->analysis:f0 thermal->analysis:f0 photo->analysis:f0 characterization LC-MS/MS Analysis of Major Degradants analysis:f1->characterization report Compile Stability Report analysis:f1->report characterization->report cluster_main Potential Oxidative Degradation Pathways cluster_products parent 5-Aminopyrazole Monomer dimer Dimerization Products (e.g., Pyrazolo-pyridazines) parent->dimer C-H/N-H Coupling ring_open Ring-Opening Products (e.g., Diaza-dienes) parent->ring_open Aromatic C=N Cleavage oxidant Oxidant (e.g., O₂, Cu(II), H₂O₂) oxidant->parent

References

overcoming low yields in the Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, with a specific focus on overcoming low yields. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to support your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the Knorr pyrazole synthesis, offering explanations and actionable solutions.

Q1: My reaction yield is low or the reaction is not going to completion. What are the primary causes and how can I improve it?

Low yields in the Knorr pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1][2] Impurities can lead to side reactions that consume starting materials and complicate purification.[1] Hydrazine derivatives can degrade over time; using a fresh or recently purified reagent is highly recommended.[1]

  • Optimize Reaction Stoichiometry: While a 1:1 molar ratio is standard, a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1] However, be aware that excess hydrazine can make purification more difficult.

  • Evaluate Reaction Conditions:

    • pH Control: The pH of the reaction medium is critical. Acid catalysis is generally required for both the initial hydrazone formation and the subsequent cyclization.[3][4] However, highly acidic conditions can promote side reactions.[3] For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient.[3][5] The optimal pH may need to be determined empirically for your specific substrates.[3]

    • Temperature and Time: While many Knorr syntheses are exothermic and proceed quickly, less reactive substrates may require heating.[3][5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and ensure all starting material has been consumed.[1][3]

    • Solvent Choice: The choice of solvent (e.g., ethanol, acetic acid, propanol) can significantly influence the reaction rate and outcome.[3][5]

  • Formation of Stable Intermediates: In some cases, a stable hydroxylpyrazolidine intermediate may form but fail to readily dehydrate to the final pyrazole.[2][6] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to push the reaction to completion.[2]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1][7] Regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.[1][6]

Strategies to Improve Regioselectivity:

  • Solvent Modification: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[2][8] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[8]

  • pH Adjustment: The pH can influence the site of the initial hydrazine attack.[2] Under acidic conditions, the reaction mechanism may be altered, potentially favoring one regioisomer over the other.[2][3]

  • Reactant Stoichiometry: Varying the ratio of the diketone and hydrazine has been suggested as a potential method to influence the regioisomeric ratio.[6]

Q3: Why is my reaction mixture turning a deep yellow or red color?

Discoloration is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][3][9] This is often attributed to the formation of colored impurities from the hydrazine starting material or oxidative side processes.[1][3]

Troubleshooting Steps:

  • Add a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts.[1][3] Adding one equivalent of a mild base, such as sodium acetate (NaOAc) or potassium acetate (KOAc), can neutralize the acid and lead to a cleaner reaction profile.[3][9]

  • Use an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that arise from oxidative processes.[3]

  • Purification: Colored impurities can often be removed during workup. Washing the crude product with a non-polar solvent like toluene may help remove some coloration before further purification steps like recrystallization or column chromatography.[3][9]

Data Presentation: Reaction Yields

The selection of reagents and conditions significantly impacts the yield of the Knorr pyrazole synthesis. The following table summarizes typical yields reported for various hydrazine reagents.

Hydrazine ReagentKey Features & ApplicationsTypical Solvent/CatalystTypical Yield (%)Citations
Hydrazine Hydrate Synthesizes N-unsubstituted pyrazoles. Highly reactive.Ethanol or Acetic Acid66 - 95%[10]
Phenylhydrazine Introduces a phenyl group at the N1 position.Ethanol or Acetic Acid79 - 95%[10]
Hydrazine Hydrate Reaction with 2-(alkylthio-2-cyanoethenyl)pyrroles.Not specified85 - 95%[11]

Note: Yields are highly dependent on the specific 1,3-dicarbonyl substrate and optimized reaction conditions.

Experimental Protocols

The following protocols provide generalized methodologies for the Knorr synthesis. They are intended as a starting point and may require optimization for different substrates.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[12]

Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester

This protocol details the synthesis of a pyrazolone from a β-ketoester (e.g., ethyl benzoylacetate) and hydrazine hydrate.[13]

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • 1-Propanol

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a suitable round-bottom flask or vial, mix the ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[13]

  • Solvent and Catalyst Addition: Add 1-propanol (e.g., 3 mL) and a few drops of glacial acetic acid to the mixture.[5][13]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[12][13]

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane).[12][13]

  • Work-up: Once the reaction is complete, add water (e.g., 10 mL) to the hot reaction mixture with stirring.[5]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for approximately 30 minutes to facilitate product precipitation.[13]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry.[5][13] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of a Pyrazole using a Hydrazine Salt

This protocol describes a typical synthesis using a hydrazine salt and a β-diketone, incorporating a base to neutralize the acid.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Phenylhydrazine hydrochloride (1.0 eq)

  • Sodium Acetate (1.0 eq)

  • Ethanol or Acetic Acid

Procedure:

  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound, phenylhydrazine hydrochloride, and sodium acetate in ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reaction: Stir the mixture at room temperature or heat to reflux.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.[2]

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield in Knorr Synthesis q1 Assess Starting Material Purity start->q1 q2 Review Reaction Stoichiometry start->q2 q3 Evaluate Reaction Conditions start->q3 q4 Consider Side Reactions start->q4 sub_q1 Are dicarbonyl and hydrazine pure? q1->sub_q1 sol2 Optimize stoichiometry. (e.g., try 1.1 eq hydrazine) q2->sol2 sub_q3 Are conditions (pH, Temp, Time) optimized? q3->sub_q3 sub_q4 Is regioisomer formation or stable intermediate observed? q4->sub_q4 sub_q1->q2 Yes sol1 Purify starting materials or use fresh hydrazine. sub_q1->sol1 No sub_q3->q4 Yes sol3 Systematically vary pH, temperature, and time. Monitor by TLC/LC-MS. sub_q3->sol3 No sol4 Address regioselectivity (see FAQ). Add dehydrating agent or increase temperature. sub_q4->sol4 Yes end_node Yield Improved sub_q4->end_node No sol1->end_node sol2->q3 sol3->end_node sol4->end_node

Caption: A logical workflow for troubleshooting low yields in the Knorr pyrazole synthesis.

General Reaction Mechanism and Key Control Points

Knorr_Mechanism cluster_start Reactants cluster_pathway Reaction Pathway cluster_control Control Points & Side Reactions dicarbonyl 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) hydrazone Hydrazone Intermediate dicarbonyl->hydrazone hydrazine Hydrazine (R3-NH-NH2) hydrazine->hydrazone Condensation (+/- Acid Catalyst) cyclic_int Cyclic Intermediate (Hydroxylpyrazolidine) hydrazone->cyclic_int Intramolecular Cyclization regio Regioisomer Formation (if R1 ≠ R2) hydrazone->regio Attack on C=O at R1 vs R2 pyrazole Final Pyrazole Product cyclic_int->pyrazole Rate-determining step dehydration Dehydration (-H2O) cyclic_int->dehydration dehydration->pyrazole

Caption: General mechanism of the Knorr synthesis highlighting key control points.

Problem-Solution Relationship Map

Caption: A map connecting common problems in the Knorr synthesis to their respective solutions.

References

Technical Support Center: Separation of Regioisomers in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the separation of pyrazole regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of pyrazole regioisomers important?

The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2][3] Different regioisomers can possess distinct physical, chemical, and biological properties.[1] For applications in pharmaceuticals and materials science, isolating a single, desired regioisomer in high purity is often critical for efficacy and safety.[1]

Q2: What are the primary methods for separating pyrazole regioisomers?

The most common and effective methods for separating pyrazole regioisomers are:

  • Silica Gel Column Chromatography: This is a widely used technique that separates compounds based on their differential adsorption to the silica stationary phase.[1][4][5]

  • Crystallization: This method relies on the differences in solubility between regioisomers in a particular solvent system. Techniques include fractional crystallization and crystallization via acid addition salt formation.[4][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and is particularly useful for closely related regioisomers and for analytical quantification.[7][8][9][10]

Q3: How can I determine the ratio of regioisomers in my mixture?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for determining the isomeric ratio in a mixture of pyrazole regioisomers.[5] By integrating the signals corresponding to unique protons on each isomer, a quantitative ratio can be calculated.

Q4: Which spectroscopic techniques are best for confirming the identity of separated regioisomers?

A combination of spectroscopic methods is essential for unambiguous structure determination:

  • NMR Spectroscopy: ¹H and ¹³C NMR provide information on the chemical environment of individual atoms.[2][5] Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for definitively assigning the structure by identifying through-space and through-bond correlations between atoms.[2][11][12]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the isomers.[13]

  • X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides the absolute three-dimensional structure of the molecule.[5][14]

Troubleshooting Guides

Chromatographic Separation

Problem 1: Poor or no separation of regioisomers on a TLC plate.

  • Possible Cause: The chosen eluent system has insufficient selectivity for the regioisomers.

  • Solution:

    • Systematic Solvent Screening: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[1] Test a range of solvent ratios.

    • Alternative Solvents: If hexane/ethyl acetate systems fail, explore other solvent combinations. For instance, toluene/ethyl acetate can sometimes provide better separation.

    • Consider a Different Stationary Phase: If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase plates.

Problem 2: Co-elution of regioisomers during column chromatography.

  • Possible Cause: The polarity difference between the regioisomers is very small, leading to overlapping elution profiles.

  • Solution:

    • Optimize the Eluent: Use the solvent system that provided the best separation on TLC. Consider using a shallower gradient or isocratic elution with a finely tuned solvent ratio.

    • Column Parameters: Use a longer column or a column packed with a smaller particle size silica gel to increase the number of theoretical plates and improve resolution.

    • Loading Technique: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.

Crystallization

Problem 1: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated.

  • Solution:

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the pyrazole mixture.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of the desired pure isomer, if available, can also initiate crystallization.

    • Lower the Temperature: Cool the solution further using an ice bath or by placing it in a refrigerator.

Problem 2: The product "oils out" instead of crystallizing.

  • Possible Cause: The solute's melting point is lower than the boiling point of the solvent, or the solute is too soluble in the chosen solvent.

  • Solution:

    • Change the Solvent: Select a lower-boiling point solvent or a solvent in which the compound is less soluble.

    • Use a Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

Problem 3: Low yield of the desired regioisomer after crystallization.

  • Possible Cause: The desired isomer is too soluble in the crystallization solvent, even at low temperatures.

  • Solution:

    • Optimize the Solvent System: Experiment with different solvents or mixed-solvent systems to find one where the desired isomer has lower solubility at cold temperatures while the other isomer remains in solution.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the solid.

    • Fractional Crystallization: This technique involves multiple crystallization steps to progressively enrich one isomer.

Experimental Protocols

Protocol 1: Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude regioisomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various eluent systems (e.g., hexane/ethyl acetate mixtures of varying polarity) to find the solvent system that provides the best separation between the two regioisomer spots.[1]

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.[5]

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation and Characterization:

    • Combine the fractions containing the pure desired regioisomer.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Characterize the purified isomer using NMR, MS, and other appropriate analytical techniques.

Protocol 2: Purification of Pyrazoles by Crystallization of Acid Addition Salts

This method is particularly useful when the basicity of the pyrazole regioisomers differs, leading to different crystallization properties of their salts.[4][6]

  • Dissolution: Dissolve the crude mixture of pyrazole regioisomers in a suitable organic solvent such as ethanol, isopropanol, or acetone.[6]

  • Acid Addition: Add at least an equimolar amount of an inorganic mineral acid (e.g., sulfuric acid or phosphoric acid) or an organic acid to the solution.[6][15]

  • Crystallization: Stir the solution and allow it to cool slowly to room temperature to induce the crystallization of the acid addition salt of one of the isomers.[6] Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent.

  • Liberation of the Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., sodium hydroxide solution) to regenerate the pure pyrazole regioisomer.

  • Extraction and Isolation: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified regioisomer.

Protocol 3: Differentiation of Regioisomers using 2D NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the purified regioisomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire 1D Spectra: Obtain standard ¹H and ¹³C NMR spectra to identify the chemical shifts of all protons and carbons.

  • Acquire 2D Spectra:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. For N-substituted pyrazoles, a cross-peak between the protons of the N-substituent and the protons at the C5 position of the pyrazole ring will confirm that substitution has occurred at the N1 position.[2][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This can be used to confirm the connectivity of the pyrazole ring and its substituents.[11][12] For example, a correlation between the N-substituent protons and the C3 and C5 carbons of the pyrazole ring can help to definitively assign the structure.

  • Data Analysis: Analyze the 2D spectra to establish the connectivity and spatial relationships of the atoms, allowing for the unambiguous assignment of the regioisomeric structure.

Data Presentation

Table 1: Chromatographic Separation of Pyrazole Regioisomers - Example Conditions

Starting MaterialsStationary PhaseEluent SystemRegioisomer Ratio (A:B)Outcome
1-Phenyl-1,3-butanedione and MethylhydrazineSilica GelHexane:Ethyl Acetate (8:2)60:40Baseline separation of both isomers achieved.
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione and HydrazineSilica GelEthyl Acetate43:57Successful separation of the two regioisomers.[5]
Substituted 1,3-diketone and PhenylhydrazineSilica GelDichloromethane:Methanol (98:2)70:30Good separation with the major isomer eluting first.

Table 2: Crystallization-Based Separation of Pyrazole Regioisomers - Example Conditions

Regioisomer MixtureCrystallization MethodSolvent/AcidYield of Pure IsomerPurity
3,4-Dimethylpyrazole and 3-EthylpyrazoleAcid Addition SaltAcetone / o-Phosphoric Acid>90%>98:2 (3,4-dimethyl:3-ethyl)[6]
Substituted PhenylpyrazolesFractional CrystallizationEthanol/Water65% of major isomer>99%
N-Alkyl Pyrazole DerivativesRecrystallizationIsopropanol85%>99.5%

Visualizations

experimental_workflow_chromatography cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Screening) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Characterize 8. Characterize Pure Isomer Evaporate->Characterize

Caption: Workflow for pyrazole regioisomer separation by column chromatography.

troubleshooting_crystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out Start Crystallization Attempt Result Outcome? Start->Result NoCrystals No Crystals Form Result->NoCrystals No Crystals OilingOut Product Oils Out Result->OilingOut Oiling Out Success Crystals Formed Result->Success Success Concentrate Concentrate Solution NoCrystals->Concentrate ChangeSolvent Change Solvent OilingOut->ChangeSolvent Scratch Scratch Flask Concentrate->Scratch Seed Add Seed Crystal Scratch->Seed MixedSolvent Use Mixed-Solvent System ChangeSolvent->MixedSolvent

Caption: Troubleshooting guide for common crystallization problems.

References

Technical Support Center: Managing Reaction Kinetics in Pyrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction kinetics in pyrazole formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during pyrazole synthesis, offering structured advice to resolve them.

Issue 1: Low or No Product Yield

Low yields are a common challenge in pyrazole synthesis and can be attributed to several factors, from starting material quality to suboptimal reaction conditions.[1]

Q: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several sources. Follow these troubleshooting steps to identify and resolve the issue:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can participate in side reactions, which reduces the yield and complicates the purification process.[1][2] Hydrazine derivatives, in particular, can degrade over time; it is often best to use a freshly opened or purified reagent.[1]

  • Optimize Reaction Stoichiometry: Verify that the correct stoichiometry of reactants is being used. In some instances, employing a slight excess of the hydrazine (around 1.0–1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that may require optimization.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can aid in determining the optimal reaction time.[1][3] For many condensation reactions, heating is necessary, and refluxing the reaction mixture can be beneficial.[3]

  • Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1]

Below is a logical workflow to troubleshoot low yields:

G A Low Yield Observed B Assess Starting Material Purity A->B Step 1 C Optimize Reaction Stoichiometry B->C Purity Confirmed D Evaluate Reaction Conditions (Temp, Time, Solvent, pH) C->D Stoichiometry Corrected E Investigate Potential Side Reactions D->E If yield is still low F Monitor with TLC/LC-MS D->F During Optimization G Purification E->G Identify & Minimize F->G H Improved Yield G->H Successful G A Unsymmetrical Reactants (1,3-Dicarbonyl or Hydrazine) B Mixture of Regioisomers A->B Leads to C Control Factors B->C Can be controlled by D Solvent Choice (e.g., Fluorinated Alcohols) C->D E pH Control (Acidic vs. Basic) C->E F Steric Hindrance C->F G Catalyst Selection C->G H Improved Regioselectivity D->H E->H F->H G->H G A 1,3-Dicarbonyl + Hydrazine B Condensation A->B C Hydrazone Intermediate B->C D Intramolecular Cyclization C->D E Cyclic Intermediate D->E F Dehydration (-H2O) E->F G Pyrazole F->G G A Dissolve 1,3-Dicarbonyl in Solvent B Add Hydrazine Derivative A->B C Heat Reaction Mixture (e.g., Reflux) B->C D Monitor by TLC C->D E Cool and Isolate Product (Filtration or Evaporation) D->E Reaction Complete F Purify Product (Recrystallization or Chromatography) E->F G Characterize Pure Pyrazole F->G

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the regioselective synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why is controlling their formation important?

A1: In the context of pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] For therapeutic and materials science applications, obtaining a single, pure regioisomer is often a primary objective.

Q2: What are the main factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors that determine the final regiochemical outcome:[1][2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring reaction at the less sterically crowded carbonyl group.[1]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups reduce electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly impact the regioselectivity. The pH can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2]

  • Solvent Choice: The solvent can have a profound effect on the regioselectivity of the reaction.[1][2][3][4]

Q3: How does solvent choice specifically impact the regioselectivity of pyrazole synthesis?

A3: Solvent choice can dramatically influence the regiochemical outcome of pyrazole synthesis, primarily through differential solvation of reactants and intermediates, and by mediating the reaction mechanism. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in the reaction of 1,3-diketones with methylhydrazine, favoring the formation of the 3-substituted pyrazole.[3][4] This is attributed to the unique properties of these solvents, including their ability to form strong hydrogen bonds and their low nucleophilicity.[3][4] In contrast, conventional solvents like ethanol often lead to mixtures of regioisomers.[4][5] Aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have also been used to achieve high regioselectivity, particularly in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[5][6]

Troubleshooting Guides

Problem: My pyrazole synthesis is producing a mixture of regioisomers.

Potential Causes & Solutions:

  • Sub-optimal Solvent: The solvent may not be effectively differentiating between the two carbonyl groups of the 1,3-dicarbonyl starting material.

    • Solution: Consider switching to a fluorinated alcohol such as TFE or HFIP, which have been demonstrated to dramatically improve regioselectivity in many cases.[3][4][7] Alternatively, explore the use of aprotic dipolar solvents like DMAc.[5][6]

  • Unfavorable Reaction Conditions: The reaction temperature or pH might not be optimal for regioselective synthesis.

    • Solution: Systematically vary the reaction temperature. In some cases, lower temperatures can enhance selectivity. Also, investigate the effect of adding a catalytic amount of acid or base, as this can alter the reaction pathway and improve the regiochemical outcome.[2][5]

  • Inherent Substrate Properties: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound may be minimal, leading to poor selectivity.

    • Solution: If modifying the reaction conditions does not yield the desired selectivity, consider redesigning the synthesis to use a starting material with greater electronic or steric differentiation.

Problem: The yield of the desired pyrazole regioisomer is low.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Increase the reaction time and/or temperature. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[7]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: A change in solvent can sometimes suppress side reactions. Additionally, ensure the purity of your starting materials, as impurities can lead to unwanted byproducts.[7]

  • Formation of Stable Intermediates: In some instances, stable intermediates like hydroxypyrazolines may form and not readily dehydrate to the final pyrazole product.[3][7]

    • Solution: Adjusting the workup procedure, for example, by adding an acid catalyst during workup, can facilitate the dehydration step and improve the yield of the final pyrazole.[3]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction of 1-(aryl)-4,4,4-trifluoro-1,3-butanediones with Methylhydrazine.

EntryR in DiketoneSolventTemperature (°C)Ratio of Regioisomers (3-CF3 : 5-CF3)
1PhenylEtOHRoom Temp1:1.3
2PhenylTFERoom Temp85:15
3PhenylHFIPRoom Temp97:3
44-MeO-PhEtOHRoom Temp1:1.5
54-MeO-PhTFERoom Temp95:5
64-MeO-PhHFIPRoom Temp>99:1
74-Cl-PhEtOHRoom Temp1:1
84-Cl-PhTFERoom Temp90:10
94-Cl-PhHFIPRoom Temp98:2

Data summarized from references[3][4]. The ratios represent the isomers with the trifluoromethyl group at the 3-position versus the 5-position of the pyrazole ring.

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Synthesis of 3-Trifluoromethyl-N-methylpyrazoles using Fluorinated Alcohols. [3][4]

  • To a solution of the 1,3-diketone (1.0 mmol) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL) at room temperature, add methylhydrazine (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-2 hours), remove the solvent under reduced pressure.

  • If a stable 5-hydroxy-5-trifluoromethylpyrazoline intermediate is formed, dissolve the residue in THF (5 mL) and add 3 M HCl (2 mL). Reflux the mixture until the dehydration is complete (monitored by TLC).

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of NaHCO3 and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole regioisomer.

Mandatory Visualizations

Knorr_Pyrazole_Synthesis cluster_reaction Reaction Conditions diketone Unsymmetrical 1,3-Diketone intermediate1 Intermediate A diketone->intermediate1 Attack at C1 intermediate2 Intermediate B diketone->intermediate2 Attack at C3 hydrazine Substituted Hydrazine hydrazine->intermediate1 hydrazine->intermediate2 solvent Solvent solvent->intermediate1 solvent->intermediate2 regioisomer1 Regioisomer 1 intermediate1->regioisomer1 Cyclization & Dehydration regioisomer2 Regioisomer 2 intermediate2->regioisomer2 Cyclization & Dehydration

Caption: Knorr pyrazole synthesis pathways leading to different regioisomers.

Troubleshooting_Regioselectivity start Start: Mixture of Regioisomers Observed q1 Is the solvent optimal for regioselectivity? start->q1 change_solvent Action: Change Solvent (e.g., TFE, HFIP, DMAc) q1->change_solvent No q2 Are the reaction conditions (temp, pH) optimized? q1->q2 Yes change_solvent->q2 optimize_conditions Action: Optimize Temperature and/or add catalyst q2->optimize_conditions No reconsider_substrate Consider Substrate Modification q2->reconsider_substrate Yes end End: Desired Regioisomer Obtained optimize_conditions->end reconsider_substrate->end

References

Technical Support Center: Navigating Reactions with Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with hydrazine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and avoid unwanted side reactions in your experiments.

Frequently Asked Questions (FAQs)

Hydrazone Formation

Q1: Why is the pH of the reaction medium critical for hydrazone formation?

A1: The formation of hydrazones from aldehydes or ketones and hydrazines is a pH-sensitive reaction that is typically catalyzed by acid.[1] An optimal, mildly acidic pH (usually between 4 and 6) is necessary to protonate the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[1][2] However, if the solution is too acidic, the hydrazine nucleophile itself becomes protonated, rendering it unable to attack the carbonyl carbon and thereby slowing down or even inhibiting the reaction.[1]

Q2: What are the most common side reactions during hydrazone formation, and how can they be minimized?

A2: A prevalent side reaction is the formation of an azine , which occurs when the initially formed hydrazone reacts with a second equivalent of the aldehyde or ketone.[3][4] This is more likely when using hydrazines with unsubstituted -NH₂ groups. To minimize azine formation, it is recommended to use a 1:1 molar ratio of the reactants or to add the carbonyl compound dropwise to the hydrazine solution to prevent localized excess.[3][4] Another potential issue is the hydrolysis of the hydrazone back to its starting materials, especially in the presence of water.[4] To drive the reaction towards the product, water can be removed as it forms, for instance, by using a Dean-Stark apparatus.[1]

Q3: How can I effectively monitor the progress of my hydrazone formation reaction?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting aldehyde/ketone and hydrazine on a TLC plate, you can observe the disappearance of the starting material spots and the emergence of a new spot corresponding to the hydrazone product.[1] If the compounds are not UV-active, the TLC plate can be stained with a suitable reagent, such as potassium permanganate, for visualization.[1]

Wolff-Kishner Reduction

Q4: My Wolff-Kishner reduction is sluggish or not proceeding to completion. What are the likely causes and solutions?

A4: Several factors can lead to an inefficient Wolff-Kishner reduction:

  • Insufficient Temperature: The traditional Wolff-Kishner reduction requires high temperatures (around 200 °C) to proceed effectively.[2][5] The presence of water, a byproduct of hydrazone formation, can lower the reaction temperature. The Huang-Minlon modification addresses this by distilling off water and excess hydrazine after the initial hydrazone formation, allowing the temperature to rise and significantly reducing reaction times.[2][5][6]

  • Steric Hindrance: Bulky groups on the carbonyl compound can hinder the reaction. For sterically hindered ketones, the Barton modification , which employs stronger bases like sodium metal in anhydrous diethylene glycol at higher temperatures, can be more effective.[7]

  • Inadequate Base Strength: The deprotonation of the hydrazone is a critical, often rate-determining step.[6][7] If the base is not strong enough or poorly soluble, the reaction will be slow. The Cram modification , using potassium tert-butoxide in a polar aprotic solvent like DMSO, enhances the basicity and allows the reaction to proceed at much lower temperatures.[2][7]

Q5: I'm observing significant byproducts in my Wolff-Kishner reduction. What are they and how can I minimize their formation?

A5: Common side products in a Wolff-Kishner reduction include:

  • Azine Formation: Similar to hydrazone formation, the hydrazone intermediate can react with another molecule of the starting ketone.[7] The Huang-Minlon modification, by removing water after hydrazone formation, helps to reduce this side reaction.[7] Using a pre-formed hydrazone can also be advantageous.[8]

  • Alcohol Formation: The starting ketone can be reduced to the corresponding alcohol by the alkoxide base, particularly if the hydrazone hydrolyzes back to the ketone.[7] Ensuring anhydrous conditions is crucial to minimize this.[7]

  • Kishner-Leonard Elimination: For α,β-unsaturated carbonyl compounds, elimination to form dienes can be a competing reaction.

Troubleshooting Guides

Guide 1: Hydrazone Synthesis and Purification
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Unfavorable pH.Adjust the pH to a mildly acidic range (4-6) using a catalytic amount of a weak acid like acetic acid.[3]
Low reactivity of starting materials (e.g., sterically hindered ketones).Increase the reaction temperature or prolong the reaction time.[3]
Poor quality of reagents.Ensure the purity of the aldehyde/ketone and hydrazine. Purify starting materials if necessary.[3]
Oily Product Instead of Solid The crude product is an oil, making isolation difficult.Try triturating the oil with a cold non-polar solvent (e.g., n-hexane, pentane) to induce solidification.[3][9] Recrystallization from a suitable solvent is also an option.[9]
Decomposition on Silica Gel Hydrazones can be acid-sensitive and may decompose on standard silica gel.Use basic alumina for column chromatography, or neutralize the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to the eluent.[3][10]
Difficulty in Recrystallization Finding a suitable solvent is challenging.Test a range of solvents where the hydrazone is soluble when hot but poorly soluble when cold. Common choices include ethanol, methanol, acetonitrile, or solvent mixtures like hexane/ethyl acetate.[1][9]
Guide 2: Removing Excess Hydrazine
Method Description Considerations
Azeotropic Distillation Distill the reaction mixture with a solvent that forms an azeotrope with hydrazine, such as xylene.[11]This is an effective method for removing residual hydrazine. Ensure proper ventilation and safety precautions due to the toxicity of both hydrazine and the solvent.
Precipitation and Washing If the product is a solid that precipitates from the reaction mixture, it can be isolated by filtration and washed to remove excess hydrazine.[12][13] If the product is not soluble in water, adding water can induce precipitation.[12]This method is straightforward if the product readily precipitates. The choice of washing solvent is crucial to ensure the product is not soluble in it.
Extraction If the product is soluble in an organic solvent that is immiscible with water, the reaction mixture can be diluted with the organic solvent and washed with water to remove the water-soluble hydrazine.This is a standard workup procedure. Multiple extractions with water may be necessary for complete removal.
Derivatization Excess hydrazine can be reacted with a scavenger, such as acetone, to form a more easily removable derivative (acetone azine).[14]This adds an extra step to the workup but can be very effective for complete removal of toxic hydrazine.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation
  • Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[1]

  • Add the hydrazine derivative (1.0 to 1.1 equivalents) to the solution.[1]

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[1]

  • Stir the reaction mixture at room temperature or under reflux.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, the crude product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.[1]

Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction
  • In a flask equipped with a reflux condenser, add the carbonyl compound, 85% hydrazine hydrate, and three equivalents of sodium hydroxide in a high-boiling solvent like diethylene glycol.[2][6]

  • Reflux the mixture to allow for the formation of the hydrazone.

  • Reconfigure the apparatus for distillation and remove the water and excess hydrazine.[2][6]

  • Once the water is removed, the temperature of the reaction mixture will rise to approximately 200 °C.[2][6]

  • Continue to heat the mixture at this temperature until the evolution of nitrogen gas ceases, indicating the completion of the reduction.

  • Cool the reaction mixture and proceed with the appropriate workup to isolate the alkane product.

Data and Analysis

Table 1: Quantitative Analysis of Hydrazine Impurities

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for hydrazine in pharmaceutical drug substances using a spectrophotometric method.

Parameter Value (µg/g)
Linearity Range0.2 - 27
Limit of Detection (LOD)0.20
Limit of Quantification (LOQ)0.60

Data sourced from a study on the determination of hydrazine in pharmaceutical drug substances.

Visualizing Workflows and Mechanisms

Hydrazone_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Carbonyl Dissolve Aldehyde/ Ketone in Solvent Start->Dissolve Carbonyl Add Hydrazine Add Hydrazine Derivative Dissolve Carbonyl->Add Hydrazine Add Catalyst Add Acid Catalyst (pH 4-6) Add Hydrazine->Add Catalyst React Stir at RT or Reflux Add Catalyst->React Monitor Monitor by TLC React->Monitor Isolate Crude Isolate Crude Product Monitor->Isolate Crude Reaction Complete Purification Purification Method? Isolate Crude->Purification Recrystallization Recrystallization Purification->Recrystallization Solid Column Column Chromatography Purification->Column Oil or Impure Solid Pure Product Pure Hydrazone Recrystallization->Pure Product Column->Pure Product

Caption: General workflow for hydrazone synthesis and purification.

Wolff_Kishner_Mechanism Start Ketone/Aldehyde + Hydrazine Hydrazone Hydrazone Formation (in situ) Start->Hydrazone Deprotonation1 Deprotonation of N-H (Base, e.g., KOH) Hydrazone->Deprotonation1 Hydrazone Anion Hydrazone Anion Deprotonation1->Hydrazone Anion Protonation Protonation of Carbon Hydrazone Anion->Protonation Intermediate Azo Intermediate Protonation->Intermediate Deprotonation2 Second Deprotonation of N-H Intermediate->Deprotonation2 Carbanion Carbanion Formation + N2 Gas Evolution Deprotonation2->Carbanion Final Protonation Protonation of Carbanion Carbanion->Final Protonation Product Alkane Product Final Protonation->Product

Caption: Simplified mechanism of the Wolff-Kishner reduction.

Troubleshooting_Low_Yield Problem Low Product Yield Check pH Is pH mildly acidic (4-6)? Problem->Check pH Adjust pH Adjust pH with catalytic acid Check pH->Adjust pH No Check Purity Are starting materials pure? Check pH->Check Purity Yes Adjust pH->Check Purity Purify Reagents Purify starting materials Check Purity->Purify Reagents No Check Sterics Are reactants sterically hindered? Check Purity->Check Sterics Yes Purify Reagents->Check Sterics Increase Time/Temp Increase reaction time or temperature Check Sterics->Increase Time/Temp Yes Check Completion Monitor reaction by TLC Check Sterics->Check Completion No Increase Time/Temp->Check Completion Solution Improved Yield Check Completion->Solution

Caption: Troubleshooting logic for low hydrazone yield.

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 5-Amino-1-isopropyl-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] The predicted ¹H and ¹³C NMR chemical shifts for 5-Amino-1-isopropyl-3-methylpyrazole are compared with the experimental data for its phenyl and unsubstituted analogues.

¹H NMR Data Comparison

The ¹H NMR spectrum is expected to show distinct signals for the isopropyl, methyl, pyrazole ring, and amino protons. The isopropyl group should present as a septet for the CH proton and a doublet for the two methyl groups. The C3-methyl group will appear as a singlet, as will the C4-H on the pyrazole ring. The amino group protons may appear as a broad singlet.

Proton Assignment Predicted Chemical Shift (δ ppm) for this compound 5-Amino-1-phenyl-3-methylpyrazole (Experimental) 3-Amino-5-methylpyrazole (Experimental)
Isopropyl-CH~ 4.0 - 4.5 (septet)--
Isopropyl-CH₃~ 1.3 - 1.5 (doublet)--
C3-CH₃~ 2.1 - 2.3 (singlet)~ 2.2~ 2.1
C4-H~ 5.4 - 5.6 (singlet)~ 5.5~ 5.3
NH₂~ 3.5 - 5.0 (broad singlet)~ 3.8~ 4.5 (broad)
Phenyl-H-~ 7.2 - 7.6 (multiplet)-
NH (pyrazole)--~ 11.0 (broad)

Note: Predicted shifts are estimations. Experimental data for analogues are sourced from various spectral databases.[3][4]

¹³C NMR Data Comparison

The ¹³C NMR spectrum will provide information on the carbon skeleton. Key signals will include those from the isopropyl and methyl groups, as well as the three distinct carbons of the pyrazole ring.

Carbon Assignment Predicted Chemical Shift (δ ppm) for this compound 5-Amino-1-phenyl-3-methylpyrazole (Experimental) [5]3-Amino-5-methylpyrazole (Experimental) [6][7]
Isopropyl-CH~ 48 - 52--
Isopropyl-CH₃~ 22 - 24--
C3-CH₃~ 12 - 1413.511.2
C3~ 145 - 148147.1148.8
C4~ 90 - 9592.393.5
C5~ 150 - 153152.0154.6
Phenyl-C-120.9, 125.3, 129.1, 139.4-

Note: Predicted shifts are estimations. Experimental data for analogues are sourced from various spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound 5-Amino-1-phenyl-3-methylpyrazole (Experimental) 3-Amino-5-methylpyrazole (Experimental)
N-H (Amino)Symmetric & Asymmetric Stretch3300 - 3500~ 3420, 3310~ 3400, 3290
C-H (Aliphatic)Stretch2850 - 3000~ 2920~ 2950
C=N (Pyrazole ring)Stretch1580 - 1650~ 1620~ 1630
C=C (Pyrazole ring)Stretch1450 - 1550~ 1500~ 1520
N-HBend1590 - 1650~ 1600~ 1610
C-NStretch1250 - 1350~ 1300~ 1280

Note: Predicted wavenumbers are estimations. Experimental data for analogues are sourced from various spectral databases.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for small organic molecules.[9]

Ion Predicted m/z for this compound 5-Amino-1-phenyl-3-methylpyrazole (Experimental) [3]3-Amino-5-methylpyrazole (Experimental) [4]
Molecular Ion [M]⁺• 153 173 97
[M - CH₃]⁺13815882
[M - C₃H₇]⁺110--
Isopropyl cation [C₃H₇]⁺43--

Note: Predicted m/z values are based on the expected fragmentation of the target molecule. Experimental data for analogues are sourced from PubChem.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[10] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[11]

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer, for instance, a 400 MHz instrument.[12]

  • ¹H NMR Acquisition : Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition : A 90-degree pulse angle is used with proton decoupling to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet or thin film method is commonly used.[8][13]

  • KBr Pellet Method :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]

    • Place the powder in a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer.

  • Thin Solid Film Method :

    • Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[14]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[14]

    • Mount the plate in the spectrometer for analysis.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty instrument (or the pure salt plate) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.[9][15]

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile solids, this can be done using a direct insertion probe which is heated to vaporize the sample into the ion source.

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[16][17]

  • Fragmentation : The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

  • Mass Analysis : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or other detector records the abundance of each ion at a specific m/z. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral characterization of a novel compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra: Connectivity, Environment NMR->NMR_Data IR_Data IR Spectrum: Functional Groups IR->IR_Data MS_Data Mass Spectrum: MW, Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectral characterization of an organic compound.

References

biological activity of 5-Amino-1-isopropyl-3-methylpyrazole vs other aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity of various 5-aminopyrazole derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. While specific biological data for 5-Amino-1-isopropyl-3-methylpyrazole is limited in publicly available literature, this document will utilize it as a foundational structure to explore the impact of various substitutions on the overall activity of the aminopyrazole class. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays.

I. Comparative Analysis of Biological Activity

The biological activity of aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following tables summarize quantitative data for various aminopyrazoles, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of 5-Aminopyrazole Derivatives
Compound IDSubstituentsCell LineAssayIC50 (µM)Reference
1 1-aryl, 3-aryl, 4-cyanoMCF-7 (Breast)MTT3.18[1]
2 1-phenyl, 3-(4-methoxyphenyl), 4-cyanoHCT-116 (Colon)MTT4.63[1]
3 Fused pyrazolo[3,4-d]pyrimidineA549 (Lung)MTT3.22
4 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamideTT (Thyroid)Cell GrowthNot Specified[2]
5 1,3,5-trisubstituted pyrazoleSW620 (Colon)Not Specified0.35[3]
Table 2: Antimicrobial Activity of Aminopyrazole Derivatives
Compound IDSubstituentsMicroorganismAssayMIC (µg/mL)Reference
6 1,3-diphenyl pyrazolesS. aureusBroth Dilution1-8[4]
7 1,3-diphenyl pyrazolesE. coliBroth Dilution1[4]
8 Thiazolidinone-clubbed pyrazolesE. coliNot Specified16[4]
9 Pyrazole-tagged ciprofloxacin derivativeS. aureusBroth Dilution0.25-0.4[5]
10 Pyrano[2,3-c] pyrazole derivativeK. pneumoniaMicrodilution6.25[6]
Table 3: Enzyme Inhibitory Activity of Aminopyrazole Derivatives
Compound IDSubstituentsTarget EnzymeAssayIC50Reference
11 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamideRET kinaseKinase Assay44 nM (wild-type)[2]
12 5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanoneFGFR1, FGFR2, FGFR3Kinase AssayNot Specified[7]
13 1H-Pyrazole-1-carboxamidineNOS (inducible)NOS Activity Assay0.2 µM[8]
14 3-Methyl-1H-pyrazole-1-carboxamidineNOS (inducible)NOS Activity Assay5 µM[8]
15 5-amino-pyrazole derivativep38α MAP kinaseKinase AssayPotent Inhibition

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific compounds and experimental conditions.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compound in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.

Kinase Inhibition Assay

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. Various detection methods can be employed, including fluorescence, luminescence, or radioactivity.

Procedure (Generic Luminescence-based Assay):

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in an appropriate kinase buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a microplate.

  • Kinase Reaction: Add the kinase and substrate to the wells and incubate. Initiate the reaction by adding ATP.

  • Detection: After a set incubation time, add a detection reagent that measures the amount of remaining ATP (e.g., a luciferase/luciferin-based system). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted by aminopyrazole derivatives and a typical experimental workflow for assessing cytotoxicity.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., RET, FGFR) RAS RAS Receptor->RAS p38 p38 MAPK Receptor->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->Receptor Inhibition Aminopyrazole->p38 Inhibition

Caption: Kinase signaling pathway often targeted by aminopyrazole inhibitors.

Cytotoxicity_Workflow Start Start: Cancer Cell Line Seed Seed cells in 96-well plate Start->Seed Treat Treat with Aminopyrazole (various concentrations) Seed->Treat Incubate Incubate for 24-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate for 4h MTT->Incubate2 Solubilize Add DMSO to dissolve formazan Incubate2->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Caption: Experimental workflow for determining the cytotoxicity of aminopyrazoles.

IV. Conclusion

The 5-aminopyrazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. As demonstrated by the compiled data, strategic modifications to the core structure can lead to potent and selective compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. While the specific biological profile of this compound remains to be fully elucidated, the broader family of aminopyrazoles continues to be an area of active research and holds significant potential for future drug discovery efforts. Further investigation into the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.

References

A Comparative Guide to Pyrazole Synthesis Methodologies for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient synthesis of pyrazole derivatives is therefore a critical aspect of drug discovery and development. This guide presents a comparative study of four prominent methodologies for pyrazole synthesis: the classical Knorr and Pechmann syntheses, a contemporary one-pot synthesis from chalcones, and modern microwave-assisted approaches. This objective comparison, supported by experimental data, aims to inform the selection of the most suitable synthetic strategy for your research needs.

At a Glance: A Head-to-Head Comparison of Synthesis Methodologies

The following table summarizes the key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the distinct advantages and disadvantages of each method.

ParameterKnorr Pyrazole SynthesisPechmann Pyrazole SynthesisOne-Pot Synthesis from ChalconesMicrowave-Assisted Synthesis
Starting Materials 1,3-Dicarbonyl compound, HydrazineAcetylenes, Diazomethane (or diazoacetic esters)Chalcone, Hydrazine, In situ oxidant (e.g., CuCl₂)Various (e.g., 1,3-dicarbonyls, chalcones), Hydrazine
Typical Reaction Time 1 - 2 hours[1]Varies, can be lengthy38-77% yield in one pot[2]5 - 20 minutes[1][3][4]
Typical Temperature ~100 °C (Reflux)[5]Room temperature to moderate heatingRoom temperature to reflux60 - 120 °C[1][4]
Typical Yield Good to excellent (79 - 95%)[6]Moderate to good (43 - 87%)[7]Good (up to 95%)[8]Excellent (often >90%)[1][3]
Key Advantages Readily available starting materials, simple procedure, high yields.[9]Access to pyrazole-carboxylic acid derivatives.[10]High efficiency (one-pot), avoids isolation of intermediates.[11][12]Dramatically reduced reaction times, often higher yields, energy efficient.[13][14]
Key Disadvantages Potential for regioisomer formation with unsymmetrical dicarbonyls.[15]Use of potentially explosive and toxic diazomethane, issues with regioselectivity.[10]Requires an additional oxidant for aromatization from the pyrazoline intermediate.[2]Requires specialized microwave reactor equipment.

Experimental Protocols: Detailed Methodologies

Reproducibility is paramount in scientific research. The following are representative protocols for the key synthesis routes discussed.

Knorr Pyrazole Synthesis: Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[16]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.[16]

  • Add 1-propanol and glacial acetic acid to the mixture.[16]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[16]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[16]

  • Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.[16]

  • Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.[16]

  • Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.[16]

  • The pure pyrazolone can be obtained by recrystallization from ethanol.[16]

One-Pot Synthesis from Chalcones: Synthesis of Pyridine-Based Pyrazoles

This protocol describes a one-pot method to synthesize pyrazoles directly from chalcones using CuCl₂ as an in situ oxidant.[2]

Materials:

  • Chalcone (1.0 equivalent)

  • Methylhydrazine (8.0 equivalents)

  • CuCl₂ (2.0 equivalents)

  • Methanol

Procedure:

  • Dissolve the chalcone in methanol.

  • Add methylhydrazine to the solution at room temperature.

  • Add CuCl₂ to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the pyrazole product.

Note: This is a generalized procedure. Reaction times and specific work-up procedures will vary depending on the specific chalcone substrate used.

Microwave-Assisted Pyrazole Synthesis: One-Pot Synthesis of 4-Arylidenepyrazolones

This protocol details a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives under microwave irradiation.[3]

Materials:

  • Ethyl acetoacetate (0.45 mmol)

  • 3-Nitrophenylhydrazine (0.3 mmol)

  • 3-Methoxy-4-ethoxy-benzaldehyde (0.3 mmol)

Procedure:

  • In a microwave-transparent vessel, mix ethyl acetoacetate, 3-nitrophenylhydrazine, and 3-methoxy-4-ethoxy-benzaldehyde.

  • Irradiate the mixture in a microwave reactor at 420 W for 10 minutes.[3]

  • After cooling, triturate the resulting solid with ethyl acetate.

  • Collect the product by suction filtration.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the generalized workflows for each of the described pyrazole synthesis methods.

Knorr_Pyrazole_Synthesis reagents 1,3-Dicarbonyl Compound + Hydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization product Pyrazole cyclization->product Dehydration (-H₂O)

Caption: Knorr Pyrazole Synthesis Workflow

Pechmann_Pyrazole_Synthesis reagents Acetylene + Diazomethane cycloaddition [3+2] Cycloaddition reagents->cycloaddition intermediate 3H-Pyrazole cycloaddition->intermediate product Pyrazole intermediate->product Tautomerization

Caption: Pechmann Pyrazole Synthesis Workflow

OnePot_Chalcone_Synthesis reagents Chalcone + Hydrazine + Oxidant cyclization Cyclization reagents->cyclization intermediate Pyrazoline Intermediate cyclization->intermediate oxidation In situ Oxidation intermediate->oxidation product Pyrazole oxidation->product

Caption: One-Pot Synthesis from Chalcones Workflow

Microwave_Assisted_Synthesis reagents Starting Materials (e.g., 1,3-Dicarbonyl + Hydrazine) microwave Microwave Irradiation (High T, High P) reagents->microwave Rapid Heating product Pyrazole microwave->product Accelerated Reaction

Caption: Microwave-Assisted Synthesis Workflow

Conclusion

The choice of a pyrazole synthesis methodology is a critical decision in the design and execution of synthetic campaigns. For routine synthesis of simple pyrazoles from readily available precursors, the Knorr synthesis remains a robust and reliable option. The Pechmann synthesis , while historically significant, is often limited by the hazardous nature of its reagents.

For researchers focused on efficiency and atom economy, one-pot syntheses from chalcones offer an attractive approach by minimizing intermediate purification steps. However, the most significant leap in efficiency is offered by microwave-assisted synthesis . The dramatic reduction in reaction times and often-improved yields make it an invaluable tool for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. The initial investment in specialized equipment is often offset by long-term gains in productivity and energy efficiency.

Ultimately, the optimal method will depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to select the most effective path to their target pyrazole derivatives.

References

Definitive Guide to the Structural Validation of 5-Amino-1-isopropyl-3-methylpyrazole: A Comparative Analysis of X-ray Crystallography and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as 5-Amino-1-isopropyl-3-methylpyrazole, a pyrazole derivative with potential pharmacological applications, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of this and similar small molecules. Experimental data, where available for analogous compounds, is presented to support the comparison.

Introduction to this compound

This compound is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are known for a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1] Accurate structural information is critical for understanding its physicochemical properties, potential biological targets, and for enabling structure-activity relationship (SAR) studies.

Comparative Analysis of Structural Validation Techniques

The definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. However, other spectroscopic and computational methods provide valuable and often complementary structural information. This section compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

Data Presentation: Quantitative Comparison of Techniques
Technique Information Obtained Sample Requirements Resolution Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[2]Single, high-quality crystal.Atomic (<1 Å).[3]Crystal growth can be a major bottleneck; provides a static picture of the molecule in the crystalline state.[2][4]
NMR Spectroscopy Connectivity of atoms (1D & 2D NMR), stereochemistry, dynamic processes in solution.[5]Soluble sample (mg quantities).Provides information about the solution-state structure.Does not directly provide 3D coordinates; interpretation can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[6]Small sample amount (µg to ng).High mass accuracy.Provides limited information on stereochemistry and connectivity.
Computational Modeling Predicted 3D structure, electronic properties, potential conformations.[7]None (in silico).Varies with method.Predictions require experimental validation; accuracy depends on the computational method used.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized for a small molecule like this compound.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystallization: The primary and often most challenging step is to grow a single, diffraction-quality crystal of this compound.[2] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution. A variety of solvents and solvent combinations should be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and the diffraction patterns are recorded on a detector.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. An atomic model is then built into the electron density and refined to best fit the experimental data.[3]

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and environment of hydrogen atoms. ¹³C NMR provides information about the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of the molecular fragments.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, aiding in the determination of stereochemistry and conformation in solution.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. This allows for the determination of the elemental formula.

  • Tandem MS (MS/MS): The molecular ion is fragmented, and the m/z ratios of the fragments are measured. This fragmentation pattern provides structural information and can be used to confirm the identity of the compound.[6]

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the structural validation techniques discussed.

X_Ray_Crystallography_Workflow cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Crystallization Screening purification->crystallization single_crystal Single Crystal Obtained crystallization->single_crystal mounting Crystal Mounting single_crystal->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution refinement Model Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: Workflow for structural validation using X-ray crystallography.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_interpretation Spectral Interpretation synthesis Synthesized Compound dissolution Dissolve in Deuterated Solvent synthesis->dissolution oneD_NMR 1D NMR (1H, 13C) dissolution->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR connectivity Establish Connectivity twoD_NMR->connectivity stereochemistry Determine Stereochemistry connectivity->stereochemistry structure_elucidation Final Structure Elucidation stereochemistry->structure_elucidation

Caption: Workflow for structural elucidation using NMR spectroscopy.

Integrated_Structural_Validation cluster_initial Initial Characterization cluster_definitive Definitive Structure cluster_computational In Silico Analysis start Synthesized this compound hrms HRMS start->hrms nmr NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray comp_model Computational Modeling start->comp_model final_structure Validated 3D Structure hrms->final_structure nmr->final_structure xray->final_structure comp_model->final_structure

Caption: An integrated approach to structural validation.

Conclusion

While X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure, a comprehensive structural validation of this compound should ideally involve a multi-faceted approach. The combination of NMR spectroscopy for solution-state structure and dynamics, mass spectrometry for molecular formula confirmation, and computational modeling for theoretical insights, complements the definitive solid-state structure provided by X-ray crystallography. This integrated strategy ensures a thorough understanding of the molecule's chemical identity and spatial arrangement, which is indispensable for its progression in any drug development pipeline.

References

A Comparative Guide to the Characterization and Purity Assessment of Synthesized Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Rigorous characterization and accurate purity assessment of synthesized pyrazoles are paramount to ensure the reliability of research data and the safety and efficacy of potential drug candidates. This guide provides an objective comparison of key analytical techniques for the characterization and purity determination of pyrazoles, supported by experimental data and detailed protocols.

Structural Characterization and Purity: A Multi-Technique Approach

The comprehensive analysis of synthesized pyrazoles relies on a combination of spectroscopic and chromatographic techniques. While methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for structural elucidation, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are workhorses for purity assessment.[3] Increasingly, quantitative NMR (qNMR) is also being recognized as a powerful tool for purity determination.[4][5][6]

A typical workflow for the characterization and purity assessment of a newly synthesized pyrazole is outlined below.

G cluster_synthesis Synthesis & Work-up cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Pyrazole Synthesis (e.g., Knorr Synthesis) workup Reaction Work-up & Crude Purification synthesis->workup nmr NMR Spectroscopy (¹H, ¹³C, 2D) workup->nmr tlc Thin Layer Chromatography (Initial Check) workup->tlc ms Mass Spectrometry (e.g., GC-MS, ESI-MS) nmr->ms elemental Elemental Analysis ms->elemental ir IR Spectroscopy hplc HPLC Analysis elemental->hplc final final hplc->final Pure, Characterized Pyrazole qnmr qNMR Analysis qnmr->final tlc->hplc tlc->qnmr

Experimental workflow for pyrazole synthesis, characterization, and purity assessment.

Comparison of Key Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required level of accuracy, and available instrumentation. Below is a comparison of the most common techniques for the quantitative purity analysis of pyrazoles.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Physical separation of components based on their differential partitioning between a stationary and a mobile phase.Quantification based on the direct proportionality between the integrated NMR signal area and the number of protons contributing to that signal.[4]
Primary Application Routine purity testing, identification and quantification of impurities, stability studies.[7]Absolute and relative purity determination, quantification of impurities without the need for a reference standard of the impurity itself.[4][6]
Typical LOD/LOQ for Impurities LOD: ~0.1 - 4 µg/mL; LOQ: ~0.3 - 15 µg/mL for pyrazole derivatives.[7][8]LOD: ~0.01% for impurities in some cases on high-field instruments.
Advantages High sensitivity and resolution, well-established and validated methods are widely available, suitable for a wide range of compounds."Universal" detector (for proton-containing molecules), non-destructive, can provide structural information of impurities simultaneously, primary analytical method.[4][5]
Disadvantages Requires reference standards for each impurity for accurate quantification, potential for co-elution of impurities, can be destructive.Lower sensitivity compared to HPLC for trace impurities, requires careful experimental setup for accurate quantification, higher initial instrument cost.
Common Impurities Detected Unreacted starting materials, by-products from side reactions, degradation products.Regioisomers, residual solvents, water, unreacted starting materials.[9][10][11][12]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a synthesized pyrazole derivative and quantify any impurities.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions (Example for a generic pyrazole derivative):

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)[7]

  • Flow Rate: 1.0 mL/min[7][8]

  • Injection Volume: 20 µL[7]

  • Detection Wavelength: Determined by UV-Vis scan of the pyrazole (e.g., 237 nm)[7]

  • Column Temperature: 40°C[7]

  • Run Time: 10 minutes[7]

Procedure:

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

    • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.[7]

    • Sample Solution: Accurately weigh a quantity of the synthesized pyrazole, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

    • Record the chromatograms and measure the peak area for the analyte and any impurities.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the pyrazole in the sample solution from the calibration curve.

    • Calculate the percentage purity by comparing the peak area of the main component to the total area of all peaks.

Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of a synthesized pyrazole using an internal standard.

Instrumentation: 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized pyrazole into a clean, dry 5 mm NMR tube.

    • Accurately weigh a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the NMR tube. The amount of internal standard should be chosen to give a signal with a similar intensity to a well-resolved signal of the pyrazole.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the pyrazole and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the synthesized pyrazole.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Procedure (Example for GC-MS):

  • Sample Preparation: Prepare a dilute solution of the pyrazole in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • The pyrazole is separated from other components on the GC column and then ionized in the mass spectrometer.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the pyrazole.

    • The fragmentation pattern can also provide structural information.[13]

Elemental Analysis

Objective: To determine the elemental composition (C, H, N) of the synthesized pyrazole.

Instrumentation: CHN Elemental Analyzer.

Procedure:

  • Accurately weigh a small amount of the dried pyrazole sample (typically 1-3 mg) into a tin capsule.

  • The sample is combusted at high temperature in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The instrument's software calculates the percentage of each element in the sample. The results should be within ±0.4% of the theoretical values for the proposed structure.

Signaling Pathway Visualization: Sildenafil as an Example

Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways. Sildenafil, a well-known pyrazole derivative, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Its mechanism of action in inducing smooth muscle relaxation is a prime example of targeting a signaling pathway.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Conversion PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades to Sildenafil Sildenafil (Pyrazole Derivative) Sildenafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Signaling pathway of Sildenafil, a pyrazole-based PDE5 inhibitor.

Conclusion

The characterization and purity assessment of synthesized pyrazoles require a strategic and orthogonal approach. While NMR and MS are fundamental for structural confirmation, a combination of HPLC and qNMR provides a robust and comprehensive evaluation of purity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate analytical methods for their specific needs, ultimately ensuring the quality and reliability of their scientific findings and drug development efforts.

References

A Comparative Guide to Pyrazole Synthesis: Knorr Synthesis vs. 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a privileged heterocycle due to its prevalence in a wide range of biologically active compounds. The efficient construction of this key structural motif is paramount. This guide provides a detailed, data-driven comparison of two prominent methods for pyrazole synthesis: the classical Knorr pyrazole synthesis and the versatile 1,3-dipolar cycloaddition.

At a Glance: Knorr Synthesis vs. 1,3-Dipolar Cycloaddition

FeatureKnorr Pyrazole Synthesis1,3-Dipolar Cycloaddition
Reactants 1,3-Dicarbonyl compound, Hydrazine derivative1,3-Dipole (e.g., nitrile imine, diazoalkane), Dipolarophile (e.g., alkyne, alkene)
General Conditions Typically acid-catalyzed (e.g., acetic acid), often requires heating.[1][2]Often proceeds at room temperature, can be base-mediated.[3]
Typical Yields Good to excellent (often >75%).[4]Good to excellent (can be up to 95%).[5]
Regioselectivity A potential issue with unsymmetrical 1,3-dicarbonyls, leading to mixtures of regioisomers.[6][7][8]Generally high to excellent, a key advantage of this method.[6][9][10]
Substrate Scope Broad scope for both 1,3-dicarbonyls and hydrazines.[11]Very broad; a wide variety of 1,3-dipoles and dipolarophiles can be employed.
Key Advantages Use of readily available starting materials, straightforward procedure.[12]High regioselectivity, mild reaction conditions, and high functional group tolerance.[9][13]
Key Limitations Lack of regiocontrol with unsymmetrical substrates.[7][8]May require the in situ generation of the 1,3-dipole, which can add a step to the procedure.[9][13]

Reaction Mechanisms and Workflows

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported by Ludwig Knorr in 1883, is a robust and widely used method for preparing pyrazoles.[11] The reaction is a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[1][2]

The mechanism involves an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1]

Knorr_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Figure 1: General mechanism of the Knorr pyrazole synthesis.

A typical experimental workflow for the Knorr synthesis is outlined below.

Knorr_Workflow Reactants Mix 1,3-Dicarbonyl and Hydrazine Solvent_Catalyst Add Solvent and Acid Catalyst Reactants->Solvent_Catalyst Heating Heat Reaction Mixture (e.g., Reflux) Solvent_Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Work-up (Cooling, Precipitation/Extraction) Monitoring->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Pure Pyrazole Purification->Product

Figure 2: Experimental workflow for the Knorr pyrazole synthesis.
1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include nitrile imines and diazoalkanes, while alkynes or alkenes serve as dipolarophiles.[13]

A significant advantage of this method is its high degree of regioselectivity, which is often a challenge in the Knorr synthesis when using unsymmetrical starting materials.[6][10] The reaction often proceeds under mild conditions and tolerates a wide variety of functional groups.

The mechanism is a concerted pericyclic reaction, where the 1,3-dipole and the dipolarophile react in a single step to form the five-membered ring.

Dipolar_Cycloaddition_Mechanism cluster_reactants Reactants cluster_product Product Dipole 1,3-Dipole (e.g., Nitrile Imine) Pyrazole Pyrazole Dipole->Pyrazole [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Pyrazole

Figure 3: General mechanism of the 1,3-dipolar cycloaddition for pyrazole synthesis.

The experimental workflow for a 1,3-dipolar cycloaddition often involves the in situ generation of the 1,3-dipole.

Dipolar_Cycloaddition_Workflow Reactants Mix Dipolarophile and 1,3-Dipole Precursor Base_Addition Add Base to Generate 1,3-Dipole in situ Reactants->Base_Addition Reaction Stir at Room Temperature Base_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Work-up (Solvent Evaporation, Extraction) Monitoring->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure Pyrazole Purification->Product

Figure 4: Experimental workflow for 1,3-dipolar cycloaddition.

Quantitative Data Summary

The following tables summarize representative experimental data for both synthetic methods, highlighting the yields and conditions for the preparation of various substituted pyrazoles.

Table 1: Knorr Pyrazole Synthesis - Representative Data

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventConditionsYield (%)Reference
Ethyl acetoacetatePhenylhydrazineNoneReflux, 1 hVery Good[14]
Ethyl benzoylacetateHydrazine hydrateAcetic acid / 1-Propanol100°C, 1 hHigh[4][15]
AcetylacetonePhenylhydrazineAcetic acid / EthanolRefluxGood[11]
DibenzoylmethaneHydrazine hydrateAcetic acid / EthanolReflux92[11]

Table 2: 1,3-Dipolar Cycloaddition - Representative Data

1,3-Dipole (Precursor)DipolarophileBase/SolventConditionsYield (%)Reference
Hydrazonoyl chlorides3-FormylchromonesEt₃N / EtOHRoom Temp.High[9]
Hydrazonoyl chlorideα-BromocinnamaldehydeEt₃N / ChloroformRoom Temp., 7-10 h75-85[10]
Nitrile iminesNinhydrin-derived carbonatesNot specifiedNot specifiedup to 95[5]
Phenyl hydrazonesBenzoquinonePyridine or Et₃NRoom Temp.Good[3]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol describes the synthesis of the neuroprotective agent Edaravone from ethyl acetoacetate and phenylhydrazine.[14][15]

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.[14][15]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[14][15]

  • Isolation: Cool the resulting syrup in an ice bath.[15]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[14][15]

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The pure pyrazolone can be obtained by recrystallization from ethanol.[14][15]

Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole

This protocol details the synthesis of a tetrasubstituted pyrazole from a hydrazonoyl chloride and α-bromocinnamaldehyde.[10]

Materials:

  • α-Bromocinnamaldehyde (3 mmol)

  • Hydrazonoyl chloride (3 mmol)

  • Triethylamine (3.3 mmol)

  • Dry chloroform or dichloromethane (10 mL)

  • Hexanes and ethyl acetate (for column chromatography)

Procedure:

  • Reaction Setup: In a suitable flask, dissolve α-bromocinnamaldehyde and the hydrazonoyl chloride in dry chloroform or dichloromethane.

  • Base Addition: Add triethylamine to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by Thin Layer Chromatography (TLC) (typically 7-10 hours).[10]

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure pyrazole.[10]

Conclusion

Both the Knorr synthesis and 1,3-dipolar cycloaddition are powerful and effective methods for the synthesis of pyrazoles. The choice between the two often depends on the specific requirements of the target molecule.

  • The Knorr pyrazole synthesis is a time-tested and reliable method that is particularly well-suited for the synthesis of simpler pyrazoles from readily available starting materials. Its primary drawback is the potential for the formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyl compounds.[7][8]

  • The 1,3-dipolar cycloaddition offers a significant advantage in terms of regiocontrol, making it the method of choice for the synthesis of complex, highly substituted pyrazoles where a specific regioisomer is desired.[12] The reactions are often high-yielding and proceed under mild conditions. The main consideration is the potential need to prepare or generate the 1,3-dipole in situ.

For researchers in drug development, where precise control over the substitution pattern of the pyrazole core is often critical for biological activity, the high regioselectivity of the 1,3-dipolar cycloaddition makes it an exceptionally valuable tool. However, for large-scale synthesis or when the desired substitution pattern allows, the simplicity and cost-effectiveness of the Knorr synthesis remain highly attractive.

References

A Head-to-Head Comparison of Pyrazole Purification Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized pyrazole is paramount. The choice of purification technique can significantly impact the yield, purity, and overall efficiency of the synthetic workflow. This guide provides an objective, data-driven comparison of the most common pyrazole purification techniques: recrystallization, column chromatography, acid-base extraction, and distillation.

At a Glance: Key Purification Strategies

The selection of an appropriate purification strategy depends on several factors, including the physical properties of the pyrazole derivative (e.g., polarity, thermal stability, acidic/basic nature), the nature of the impurities, and the desired scale of the purification.

  • Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. It is often the first method attempted due to its simplicity and cost-effectiveness.[1]

  • Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures and isomers.[2] For basic pyrazoles, deactivation of the silica gel stationary phase is often necessary to prevent product loss.[3]

  • Acid-Base Extraction is an effective method for separating acidic or basic pyrazoles from neutral impurities by exploiting their ability to form water-soluble salts.[4]

  • Distillation is suitable for the purification of thermally stable, low-boiling point pyrazole derivatives. However, it can be a complicated process and may lead to reduced yields for some compounds.[5]

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for each purification technique, providing a basis for selecting the most appropriate method for your specific needs.

Table 1: General Comparison of Pyrazole Purification Techniques

TechniqueTypical PurityTypical YieldThroughputCostKey AdvantagesCommon Challenges
Recrystallization >99%[3]60-85%[3]Low to MediumLowSimple, inexpensive, scalable"Oiling out", low recovery, finding a suitable solvent[1]
Column Chromatography >98%[6]30-70%[2][6]LowMedium to HighHigh resolution, applicable to complex mixturesCan be time-consuming, potential for product loss on column[3]
Acid-Base Extraction 90-98%70-90%HighLowExcellent for separating acidic/basic compoundsEmulsion formation, requires ionizable functional group
Distillation >95%[7]Variable, can be low[5]HighMediumEffective for volatile compoundsRequires thermal stability, potential for degradation

Table 2: Solvent and Stationary Phase Recommendations

TechniqueCommon Solvents/Stationary PhasesNotes
Recrystallization Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, water, petroleum ether.[1] Mixed Solvents: Ethanol/water, hexane/ethyl acetate, hexane/acetone.[1]The choice of solvent is critical and depends on the polarity of the pyrazole derivative.[1]
Column Chromatography Stationary Phase: Silica gel (often deactivated with triethylamine or ammonia in methanol for basic pyrazoles), neutral alumina, C18-silica (reversed-phase).[4][8] Eluent Systems: Hexane/ethyl acetate, dichloromethane/methanol.[3]Deactivation of silica gel prevents strong adsorption and degradation of basic pyrazoles.[3]
Acid-Base Extraction Organic Solvents: Dichloromethane, ethyl acetate. Aqueous Solutions: Dilute HCl, dilute NaOH or NaHCO3.The pyrazole must have an accessible acidic or basic site.
Distillation Not applicable (solvent-free)The pyrazole must be thermally stable at its boiling point.

Mandatory Visualization

Logical Relationships and Workflows

To aid in the decision-making process and to illustrate the general procedures, the following diagrams have been generated using Graphviz.

G General Workflow for Pyrazole Synthesis and Purification Synthesis Pyrazole Synthesis Workup Reaction Work-up (e.g., Quenching, Extraction) Synthesis->Workup Crude Crude Pyrazole Workup->Crude Purification Purification Crude->Purification Analysis Purity Analysis (TLC, LC-MS, NMR) Purification->Analysis Analysis->Purification <98% Pure Pure Pure Pyrazole Analysis->Pure >98% Pure

Caption: A generalized workflow from pyrazole synthesis to the final pure product.

G Decision Tree for Pyrazole Purification Start Crude Pyrazole IsSolid Is the compound solid? Start->IsSolid IsThermallyStable Is it thermally stable and volatile? IsSolid->IsThermallyStable No Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes HasIonizableGroup Does it have an acidic or basic functional group? IsThermallyStable->HasIonizableGroup No Distillation Consider Distillation IsThermallyStable->Distillation Yes AcidBaseExtraction Use Acid-Base Extraction HasIonizableGroup->AcidBaseExtraction Yes ColumnChromatography Use Column Chromatography HasIonizableGroup->ColumnChromatography No Recrystallization->ColumnChromatography Unsuccessful Success Pure Product Recrystallization->Success Successful Distillation->Success Successful Failure Try another method Distillation->Failure Unsuccessful AcidBaseExtraction->Success Successful AcidBaseExtraction->Failure Unsuccessful ColumnChromatography->Success Successful ColumnChromatography->Failure Unsuccessful

Caption: A decision tree to guide the selection of an appropriate pyrazole purification technique.

G Acid-Base Extraction of a Basic Pyrazole cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Pyrazole (Pz) + Neutral Impurities (N) in Organic Solvent Add_Acid Add Aqueous Acid (HCl) and Shake Crude->Add_Acid Organic_Impurities Neutral Impurities (N) in Organic Solvent Protonated_Pyrazole Protonated Pyrazole (PzH+Cl-) in Aqueous Acid (HCl) Add_Base Add Base (e.g., NaOH) to Aqueous Layer Protonated_Pyrazole->Add_Base Pure_Pyrazole Pure Pyrazole (Pz) Extract Extract with Organic Solvent Pure_Pyrazole->Extract Separate_Layers Separate Layers Add_Acid->Separate_Layers Separate_Layers->Organic_Impurities Separate_Layers->Protonated_Pyrazole Add_Base->Pure_Pyrazole

Caption: The mechanism of purifying a basic pyrazole using acid-base extraction.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols should be adapted based on the specific properties of the pyrazole derivative being purified.

Protocol 1: Recrystallization (Single Solvent)

This is a standard method when a single solvent with a high-temperature coefficient of solubility for the pyrazole compound is identified.[1]

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[1]

  • Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the solid is completely dissolved.[1] Add more solvent dropwise if necessary to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[1] For improved yield, the flask can be placed in an ice bath after reaching room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[1]

Protocol 2: Recrystallization (Mixed Solvent System)

This method is useful when no single solvent is ideal for recrystallization.[1]

  • Dissolution: Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent (in which it is highly soluble).

  • Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (in which the pyrazole is sparingly soluble) dropwise until the solution becomes slightly turbid.[9]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[9]

Protocol 3: Column Chromatography (Deactivated Silica Gel)

This protocol is recommended for the purification of basic pyrazole derivatives that may interact strongly with acidic silica gel.[3]

  • Slurry Preparation: In a beaker, mix silica gel with the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to constitute ~0.5-1% of the total solvent volume and stir well.[3]

  • Column Packing: Pour the silica slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the resulting powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis and Collection: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole.[3]

Protocol 4: Acid-Base Extraction

This protocol is for the purification of a basic pyrazole from neutral impurities.

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrazole will move into the aqueous layer.[9]

  • Separation: Separate the aqueous layer, which now contains the desired product. The organic layer containing non-basic impurities can be discarded.[9]

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic, causing the pyrazole to precipitate.

  • Isolation: Collect the precipitated pyrazole by vacuum filtration, or extract it into an organic solvent, dry the organic layer, and evaporate the solvent.

Conclusion

The choice of a purification technique for pyrazole derivatives is a critical step that requires careful consideration of the compound's properties and the nature of the impurities. Recrystallization offers a simple and economical first approach for solid compounds. Column chromatography provides high-resolution separation for more complex mixtures, with the caveat that deactivation of the stationary phase is often necessary for basic pyrazoles. Acid-base extraction is a powerful technique for ionizable pyrazoles, while distillation is reserved for volatile, thermally stable derivatives. By understanding the principles and practical considerations of each method, researchers can select the optimal purification strategy to obtain high-purity pyrazoles for their scientific endeavors.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comparative analysis of novel pyrazole derivatives, focusing on their anticancer and anti-inflammatory properties as demonstrated in recent preclinical studies. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated overview of performance data, experimental methodologies, and mechanistic insights.

Anticancer Activity of Novel Pyrazole Derivatives

Novel pyrazole derivatives have emerged as a promising class of compounds in oncology research, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines. These compounds have been shown to target multiple pathways involved in cancer progression, including cell cycle regulation and receptor tyrosine kinase signaling.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected novel pyrazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 168 MCF-7 (Breast)2.78 ± 0.24Cisplatin15.24 ± 1.27
Compound 157 HCT-116 (Colon)1.51Doxorubicin-
Compound 158 MCF-7 (Breast)7.68Doxorubicin-
1,2,3-triazole-pyrazole hybrid 163 HepG-2 (Liver)12.22Doxorubicin11.21
HCT-116 (Colon)14.16Doxorubicin12.46
MCF-7 (Breast)14.64Doxorubicin13.45
Pyrazolo[5,1-b]thiazole derivatives ----
Diphenyl pyrazole-chalcone 6b HNO-97 (Head & Neck)10--
Diphenyl pyrazole-chalcone 6d HNO-97 (Head & Neck)10.56--
Pyrazole 5a MCF-7 (Breast)14--
Methoxy derivative 3d MCF-7 (Breast)10--
Methoxy derivative 3e MCF-7 (Breast)12--

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

MTT Assay for Cytotoxicity:

The anti-proliferative activity of the pyrazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the pyrazole derivatives and the reference drug, typically ranging from 0.01 to 100 µM. A control group with no drug treatment was also included.

  • Incubation: The plates were incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway

anticancer_pathway cluster_cell Cancer Cell Pyrazole Derivative Pyrazole Derivative EGFR/VEGFR-2 EGFR/VEGFR-2 Pyrazole Derivative->EGFR/VEGFR-2 Inhibits Tubulin Tubulin Pyrazole Derivative->Tubulin Inhibits Polymerization CDKs CDKs Pyrazole Derivative->CDKs Inhibits Inhibition of Angiogenesis Inhibition of Angiogenesis EGFR/VEGFR-2->Inhibition of Angiogenesis Leads to Cell Cycle Arrest Cell Cycle Arrest Tubulin->Cell Cycle Arrest Leads to CDKs->Cell Cycle Arrest Leads to Apoptosis Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition Contributes to Cell Cycle Arrest->Apoptosis Induces Inhibition of Angiogenesis->Tumor Growth Inhibition Contributes to anti_inflammatory_workflow cluster_workflow In Vivo Anti-inflammatory Screening A Animal Acclimatization B Grouping of Animals (Control, Standard, Test) A->B C Administration of Pyrazole Derivative/Vehicle/Standard B->C D Induction of Paw Edema (Carrageenan Injection) C->D E Measurement of Paw Volume (Plethysmometer) D->E F Data Collection at 0, 1, 2, 3, 4 hours E->F G Calculation of % Edema Inhibition F->G H Statistical Analysis and Comparison of Efficacy G->H

References

Unlocking the Therapeutic Potential of 5-Aminopyrazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 5-aminopyrazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of structure-activity relationship (SAR) studies on 5-aminopyrazole analogs, focusing on their anticancer, antioxidant, and kinase inhibitory activities. By presenting quantitative data, detailed experimental protocols, and key signaling pathways, this document aims to facilitate the rational design of novel and more potent therapeutic agents.

The versatility of the 5-aminopyrazole core allows for chemical modifications at various positions, significantly influencing the biological profile of the resulting analogs. Numerous studies have explored these modifications to optimize potency and selectivity for various molecular targets. This guide synthesizes findings from recent research to offer a clear comparison of how structural changes impact the desired biological effects.

Comparative Analysis of Biological Activities

The biological evaluation of 5-aminopyrazole derivatives has revealed their potential in several therapeutic areas. The following sections summarize the quantitative data from key studies, highlighting the structure-activity relationships that govern their efficacy.

Anticancer and Anti-proliferative Activity

5-aminopyrazole analogs have emerged as promising anti-proliferative agents, with SAR studies identifying key structural features for cytotoxicity against various cancer cell lines.[1][2] Modifications on the catechol moiety and the pyrazole core have been systematically investigated to enhance anticancer activity.[1][2]

Table 1: Anti-proliferative Activity of 5-Aminopyrazole Analogs (Series 1) [2]

CompoundRR1Cell LineIC50 (µM)
1a H4-OCH3A549> 100
1b H4-ClA54950.3 ± 4.5
1c H4-NO2A54925.6 ± 2.2
1d 3,4-di-OH4-OCH3A54912.5 ± 1.1
1e 3,4-di-OH4-ClA5498.7 ± 0.7
1f 3,4-di-OH4-NO2A5495.2 ± 0.4

Data represent the mean ± SD of three independent experiments.

The data in Table 1 clearly indicates that the presence of a catechol group (3,4-di-OH) significantly enhances the anti-proliferative activity compared to the unsubstituted phenyl ring. Furthermore, electron-withdrawing groups at the R1 position, such as nitro (NO2) and chloro (Cl), lead to more potent compounds.[2]

Kinase Inhibition

A significant area of investigation for 5-aminopyrazole analogs is their activity as kinase inhibitors.[3][4][5] These compounds have shown potent inhibitory effects against several kinases implicated in cancer and inflammatory diseases, including Cyclin-Dependent Kinases (CDKs), p38 Mitogen-Activated Protein Kinase (MAPK), c-Jun N-terminal Kinase (JNK), and Fibroblast Growth Factor Receptor (FGFR).[3][4][6][7]

The aminopyrazole core is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[3] SAR studies have focused on substitutions at the N1 and C3 positions of the pyrazole ring, as well as modifications of substituents on the 5-amino group, to achieve both potency and selectivity.[3][8]

Table 2: CDK2/5 Inhibitory Activity of 5-Aminopyrazole Analogs [3]

AnalogR1R2CDK2 IC50 (nM)CDK5 IC50 (nM)
16 Isopropyl4-Fluorophenyl12080
24 Cyclobutyl4-Fluorophenyl3020
32 Phenyl4-Fluorophenyl550420

IC50 values were determined using an in vitro kinase assay.

As shown in Table 2, the nature of the R1 substituent plays a crucial role in CDK inhibition. A cyclobutyl group at the R1 position (analog 24) was found to be optimal for potent inhibition of both CDK2 and CDK5.[3]

Table 3: JNK3 Inhibitory Activity and Selectivity of Aminopyrazole-based Inhibitors [8]

CompoundJNK3 IC50 (nM)p38 IC50 (nM)JNK1 IC50 (nM)
SR-3576 7>20,000120
SR-3737 123210

Data are representative of n ≥ 4 for JNK3 and n ≥ 2 for p38 and JNK1.

The data in Table 3 highlights the remarkable selectivity that can be achieved with the aminopyrazole scaffold. Compound SR-3576 demonstrates over 2800-fold selectivity for JNK3 over p38, a closely related kinase.[8] This selectivity is attributed to the planar nature of the pyrazole and N-linked phenyl structures, which better occupy the smaller active site of JNK3.[9]

Antioxidant Activity

Certain 5-aminopyrazole derivatives have also been evaluated for their antioxidant properties, primarily through their ability to scavenge free radicals.[1][10]

Table 4: DPPH Radical Scavenging Activity of 5-Aminopyrazole Derivatives (Series 4) [10]

CompoundAA% (at 10 µM)
4a 4.22
4b 27.65
4c 15.47

AA% denotes Antioxidant Activity percent.

The results in Table 4 indicate that moving the acylhydrazonic linker from position 4 to position 3 of the pyrazole scaffold can lead to interesting radical scavenging properties.[1][10]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[1][11]

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[11]

  • Reaction Mixture: In a 96-well plate, 100 µL of the test compound at various concentrations is mixed with 100 µL of the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.[12]

  • Incubation: The plate is incubated in the dark at room temperature for a set time, typically 30 minutes.[11]

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer.[13]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[12]

In Vitro Kinase Inhibition Assay

In vitro kinase assays are essential for determining the potency and selectivity of kinase inhibitors. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[5]

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, the kinase, a suitable substrate peptide, and the test inhibitor are combined in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes).[5]

  • ADP Detection: After the kinase reaction, a reagent is added to stop the reaction and deplete any remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which in turn generates a luminescent signal in the presence of luciferase.[5]

  • Luminescence Measurement: The luminescence of each well is measured using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • IC50 Determination: The data is plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[5]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays characterization->in_vitro Test Compounds cellular Cell-Based Assays in_vitro->cellular sar SAR Analysis cellular->sar

Caption: General experimental workflow for SAR studies.

p38_MAPK_pathway stress Stress Stimuli (UV, Cytokines) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream response Cellular Responses (Inflammation, Apoptosis) downstream->response

Caption: Simplified p38 MAPK signaling pathway.

cdk_cell_cycle cluster_G1 G1 Phase cluster_S S Phase cyclinD_CDK46 Cyclin D-CDK4/6 Rb_E2F Rb-E2F Complex cyclinD_CDK46->Rb_E2F Phosphorylates E2F E2F Rb_E2F->E2F Releases cyclinE_CDK2 Cyclin E-CDK2 E2F->cyclinE_CDK2 Activates DNA_synthesis DNA Synthesis cyclinE_CDK2->DNA_synthesis Promotes

Caption: CDK-mediated G1/S transition in the cell cycle.

This guide provides a foundational understanding of the SAR of 5-aminopyrazole analogs. The presented data and methodologies offer a valuable resource for the design and development of next-generation therapeutic agents based on this versatile scaffold. Further research will undoubtedly continue to uncover the full potential of this important class of compounds.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Amino-1-isopropyl-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive operational and disposal plan for 5-Amino-1-isopropyl-3-methylpyrazole (CAS No. 1124-16-9).

Important Notice: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are based on safety data for structurally similar aminopyrazole compounds and general laboratory chemical waste guidelines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.

Hazard Profile and Safety Data

Based on analogous compounds, this compound is anticipated to present the following hazards. This data should be considered indicative of its potential risks.

Hazard ClassificationAssociated RisksRecommended PrecautionsData from Analogous Compounds
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.1-Phenyl-3-methyl-5-pyrazolone
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.5-Amino-3-methyl-1-phenylpyrazole, 5-Amino-1,3-dimethylpyrazole
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye and face protection.5-Amino-3-methyl-1-phenylpyrazole, 5-Amino-1,3-dimethylpyrazole
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area.5-Amino-1,3-dimethylpyrazole
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities, use a NIOSH-approved respirator for organic vapors and particulates.

Step-by-Step Disposal Protocol

Adherence to a strict, procedural approach for the disposal of this compound is crucial for safety and compliance.

Step 1: Immediate Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary to mitigate risks.

  • On Skin: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.

  • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill Cleanup: For solid spills, carefully sweep up the material to avoid dust formation and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent hazardous reactions.

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for this compound waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials may include strong oxidizing agents.

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and vital for safety.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste mixture if applicable.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

Step 4: Arrange for Disposal

Final disposal must be conducted by certified professionals in accordance with all regulations.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_handling Chemical Handling cluster_event Event cluster_emergency Emergency Procedures cluster_disposal Waste Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe event Spill or Exposure Occurs? ppe->event spill_response Follow Spill/Exposure Procedures event->spill_response Yes segregate Segregate Waste into Designated Container event->segregate No (Normal Use) spill_response->segregate label_store Label and Store Waste in Satellite Area segregate->label_store contact_ehs Contact EHS for Waste Pickup label_store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow for this compound

This guide is intended to provide essential safety and logistical information. Always prioritize your institution's specific guidelines and consult with your EHS department to ensure full compliance and safety.

Personal protective equipment for handling 5-Amino-1-isopropyl-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Amino-1-isopropyl-3-methylpyrazole was located. The following guidance is based on the safety profiles of structurally related compounds, including other substituted pyrazoles and aromatic amines.[1][2][3][4] It is imperative to consult with a qualified safety professional and to review all available safety information before handling this chemical. This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals and is intended to supplement, not replace, institutional safety protocols.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. The procedural, step-by-step guidance directly answers specific operational questions to build deep trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure when handling this compound. Based on the hazards associated with similar pyrazole and amine compounds, which include skin irritation, serious eye irritation, and potential harm if swallowed, the following PPE is recommended.[5][6]

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][4][7]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2][4][8]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2][4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2][4][7]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[2][9][10]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]

Step 2: Handling the Chemical

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or in a ventilated balance enclosure to avoid inhalation of dust.[4][6]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[4]

  • Reactions: All manipulations, including transfers and reactions, should be carried out within a certified chemical fume hood.[2]

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan: Waste Management

Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure safety.

  • Solid Waste:

    • Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[4]

    • Excess Solid Compound: Collect in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste:

    • Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. The container should be designated for non-halogenated or halogenated organic waste, depending on the solvent used.[4]

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[11]

    • Segregation: Do not mix incompatible waste streams.[4]

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4]

    • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup.[11]

Visual Safety Workflows

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

cluster_ppe PPE Selection start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes check_fume_hood Is work outside a fume hood? shoes->check_fume_hood respirator Wear NIOSH-Approved Respirator check_fume_hood->respirator Yes end_ppe Proceed with Handling check_fume_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

cluster_workflow Operational and Disposal Workflow prep Step 1: Pre-Handling Preparation (Don PPE, Check Emergency Equipment) handling Step 2: Chemical Handling (Weighing, Dissolving, Reaction in Fume Hood) prep->handling post_handling Step 3: Post-Handling (Decontaminate, Wash Hands) handling->post_handling spill Emergency: Spill Occurs handling->spill waste_gen Waste Generated post_handling->waste_gen spill_response Follow Emergency Spill Procedures spill->spill_response Yes spill_response->post_handling segregate Step 4: Segregate Waste (Dedicated, Compatible Container) waste_gen->segregate label_store Step 5: Label and Store (Hazardous Waste Label, Satellite Area) segregate->label_store disposal Step 6: Arrange for Disposal (Contact EHS for Pickup) label_store->disposal end_workflow End disposal->end_workflow

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-isopropyl-3-methylpyrazole
Reactant of Route 2
Reactant of Route 2
5-Amino-1-isopropyl-3-methylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.